Technical Documentation Center

Apigenin 7-O-(2G-rhamnosyl)gentiobioside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

For Researchers, Scientists, and Drug Development Professionals Introduction Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid glycoside that has garnered interest within the scientific community for its po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavone subclass, it is characterized by a specific arrangement of a trisaccharide moiety attached to the apigenin aglycone. This guide provides a detailed exploration of its chemical structure, the methodologies used for its characterization, and its potential biological significance, offering a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug development. The glycosylation of the apigenin core significantly influences its bioavailability, solubility, and biological activity, making a thorough understanding of its structure paramount for further research and development.

Molecular Structure and Properties

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a naturally occurring compound, notably isolated from Lonicera gracilipes var. glandulosa and Eleutherococcus sessiliflorus.[1][2] Its chemical identity is well-established, with key identifiers summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₄₀O₁₉[3][4]
Molecular Weight 740.66 g/mol [3][4]
CAS Number 174284-20-9[1]
IUPAC Name 7-[(O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[2]

The structure of this compound is comprised of two main components: the aglycone, apigenin, and a trisaccharide chain attached at the 7-position of the apigenin A-ring via an O-glycosidic bond.

The Aglycone: Apigenin

The foundational structure is apigenin (4′,5,7-trihydroxyflavone), a well-known flavone with a characteristic C6-C3-C6 backbone. This consists of two phenyl rings (A and B) and a heterocyclic C-ring containing an oxygen atom. The three hydroxyl groups at positions 4', 5, and 7 are key features that contribute to its biological activity and provide sites for glycosylation.

The Trisaccharide Moiety: (2G-rhamnosyl)gentiobioside

The sugar component is a branched trisaccharide. The core of this saccharide is gentiobiose, a disaccharide composed of two β-D-glucose units linked by a (1→6) glycosidic bond. The glucose unit that is directly attached to the apigenin at the 7-hydroxyl group has a rhamnose molecule attached to its 2-position. Specifically, it is an α-L-rhamnose linked via a (1→2) glycosidic bond. The full name of the trisaccharide is therefore O-α-L-rhamnopyranosyl-(1→2)-[O-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranose.

The complete chemical structure, as determined by chemical and physicochemical methods, is depicted below.[5]

Caption: Chemical structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Structure Elucidation: A Methodological Overview

The definitive structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside was elucidated through a combination of spectroscopic techniques and chemical methods. For a molecule of this complexity, a multi-faceted analytical approach is essential for unambiguous characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in determining the structure of novel natural products.

    • ¹H NMR: Provides information on the number and chemical environment of protons. For this molecule, characteristic signals would include those for the aromatic protons of the apigenin A and B rings, the olefinic proton at C-3, and the anomeric protons of the three sugar units. The coupling constants of the anomeric protons are crucial for determining the stereochemistry (α or β) of the glycosidic linkages.

    • ¹³C NMR: Reveals the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary). The chemical shifts of the carbons in the apigenin skeleton and the sugar moieties provide further confirmation of the overall structure.

    • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity within the molecule. For instance, HMBC experiments would show long-range correlations between the anomeric proton of the inner glucose and C-7 of apigenin, confirming the attachment point. Similarly, correlations between the anomeric proton of the rhamnose and C-2 of the inner glucose, and between the anomeric proton of the outer glucose and C-6 of the inner glucose, would definitively establish the trisaccharide sequence and branching.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide valuable information on the fragmentation pattern, which can help to deduce the sequence of the sugar units. The fragmentation typically involves the sequential loss of the sugar moieties, allowing for the determination of the mass of each sugar and the aglycone.

Chemical Methods
  • Acid Hydrolysis: Complete acid hydrolysis of the molecule would cleave the glycosidic bonds, yielding the aglycone (apigenin) and the constituent monosaccharides (glucose and rhamnose). These can then be identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Experimental Protocols

Isolation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

The isolation of this compound from its natural sources, such as the leaves of Lonicera gracilipes var. glandulosa, typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol or ethanol, to isolate the flavonoid glycosides.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions, such as the n-butanol fraction.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. This often involves:

    • Column Chromatography: Using stationary phases like silica gel, Sephadex LH-20, or polyamide to achieve a preliminary separation.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of the compound to a high degree of purity.

G A Dried Plant Material B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Polar Fraction (e.g., n-Butanol) D->E F Column Chromatography (e.g., Sephadex LH-20) E->F G Enriched Fractions F->G H Preparative HPLC G->H I Pure Apigenin 7-O-(2G-rhamnosyl)gentiobioside H->I

Caption: General workflow for the isolation of flavonoid glycosides.

Synthesis of Apigenin Glycosides

While often isolated from natural sources, the synthesis of flavonoid glycosides can also be achieved through chemical or enzymatic methods. These approaches are particularly useful for producing larger quantities of the compound or for creating novel derivatives for structure-activity relationship (SAR) studies.

  • Chemical Synthesis: The chemical synthesis of a complex glycoside like Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a challenging multi-step process. It requires the use of protecting groups for the hydroxyl functions on both the aglycone and the sugar moieties to ensure regioselectivity. The glycosidic bonds are then formed sequentially, followed by deprotection to yield the final product.

  • Enzymatic Synthesis: Biocatalysis using glycosyltransferases offers a more regio- and stereoselective alternative to chemical synthesis. This approach can simplify the synthesis by avoiding the need for extensive protection and deprotection steps. Specific enzymes can be used to transfer sugar moieties from an activated sugar donor (e.g., UDP-glucose) to the apigenin aglycone.

Biological Significance and Potential Applications

Apigenin and its various glycosides are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][6] The glycosylation pattern plays a crucial role in the pharmacokinetic and pharmacodynamic properties of these compounds.

Apigenin 7-O-(2G-rhamnosyl)gentiobioside, in particular, is of interest for its potential therapeutic applications in several areas:

  • Metabolic Disorders: Research suggests that this compound may be useful in the investigation of diabetes and obesity.[3]

  • Cardiovascular Diseases: Flavonoids are known for their cardioprotective effects, and this compound may contribute to the prevention or treatment of cardiovascular diseases.[3]

  • Neurological Disorders: There is emerging interest in the role of flavonoids in neurological health, and Apigenin 7-O-(2G-rhamnosyl)gentiobioside is being explored for its potential in this area.[3]

The complex trisaccharide moiety may influence the compound's interaction with specific enzymes, transporters, or receptors, leading to its unique biological profile. Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this intricate natural product.

Conclusion

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a structurally complex flavonoid glycoside with significant potential for further scientific investigation. Its well-defined chemical structure, characterized by a unique trisaccharide attached to the apigenin core, provides a foundation for understanding its chemical properties and biological activities. The methodologies for its isolation and characterization are well-established, and the potential for both chemical and enzymatic synthesis opens up avenues for further exploration and development. For researchers and professionals in drug discovery and development, a thorough understanding of the chemical intricacies of this molecule is the first step towards unlocking its full therapeutic potential.

References

  • Kikuchi, M., & Matsuda, N. (1996). Flavone glycosides from Lonicera gracilipes var. glandulosa.
  • CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Retrieved from [Link]

  • ACS Publications. (1996). Flavone Glycosides from Lonicera gracilipes var. glandulosa. Journal of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of the isolated compound: apigenin-7-O-glycoside. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Natural Sources, Isolation, and Characterization of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Abstract Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavone glycoside that has garnered interest within the scientific community for its potential pharmacological applications. As a derivative of apigenin, a w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavone glycoside that has garnered interest within the scientific community for its potential pharmacological applications. As a derivative of apigenin, a widely studied flavonoid, this particular glycoside features a unique trisaccharide moiety that influences its bioavailability, stability, and biological activity. This guide provides an in-depth overview of the known natural sources of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. It further details the strategic methodologies for its extraction, purification, and analytical characterization, offering a technical framework for researchers and drug development professionals seeking to isolate and study this promising natural product.

Introduction to Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside belongs to the flavone subclass of flavonoids, a large group of plant secondary metabolites. The core structure consists of the apigenin aglycone (4′,5,7-trihydroxyflavone) linked at the 7-hydroxyl group to a gentiobiose sugar to which a rhamnose unit is attached. The presence of this complex sugar chain significantly increases the molecule's polarity and water solubility compared to its aglycone, which is crucial for its storage in plant vacuoles and its potential pharmacokinetic profile.[1]

This compound is investigated for various potential health benefits, including applications in research related to diabetes, obesity, cardiovascular diseases, and neurological disorders.[2] Its mode of action is thought to involve antioxidant pathways by scavenging reactive oxygen species and modulating cellular signaling cascades associated with inflammation and cell proliferation.[1]

Chemical Structure:

  • Molecular Formula: C₃₃H₄₀O₁₉[3][4]

  • Molecular Weight: 740.66 g/mol [3]

  • CAS Number: 174284-20-9[3][4]

Natural Sources and Distribution

Apigenin 7-O-(2G-rhamnosyl)gentiobioside has been identified in a variety of plant species across several families. The distribution suggests a specialized biosynthetic capability within these plants. The primary documented sources are summarized below.

Plant FamilySpeciesCommon NameReference(s)
Caprifoliaceae Lonicera gracilipes var. glandulosaHoneysuckle[3][5][6]
Lonicera japonica Thunb.Japanese Honeysuckle[7]
Asteraceae (Compositae) Baccharis sarothroides A.GrayDesert Broom[3]
Apiaceae (Umbelliferae) Apium graveolens L.Celery[4]
Araliaceae Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.HuSessileflower Eleuthero[5]

Biosynthesis: A Conceptual Pathway

While the specific enzymatic steps for the synthesis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside are not fully elucidated in the literature, its formation can be logically inferred from the general flavonoid biosynthetic pathway. The process begins with the phenylpropanoid pathway and culminates in a series of glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs).

  • Phenylpropanoid Pathway: Phenylalanine is converted into 4-coumaroyl-CoA.

  • Flavonoid Synthesis: One molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by Chalcone Synthase (CHS) to form naringenin chalcone, which is then isomerized to naringenin by Chalcone Isomerase (CHI).

  • Flavone Formation: Naringenin is oxidized by a Flavone Synthase (FNS) to produce the apigenin aglycone.

  • Glycosylation: The apigenin aglycone undergoes sequential glycosylation. A UGT first attaches a glucose molecule to the 7-hydroxyl position. A second UGT adds another glucose to form the gentiobiose unit. Finally, a third UGT attaches a rhamnose molecule to the gentiobiose, completing the synthesis.

Biosynthesis_of_Apigenin_Glycoside Phe Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA Phenylpropanoid Pathway invis1 CoumaroylCoA->invis1 MalonylCoA 3x Malonyl-CoA MalonylCoA->invis1 Naringenin Naringenin Apigenin Apigenin (Aglycone) Naringenin->Apigenin FNS Apigenin7G Apigenin 7-O-glucoside Apigenin->Apigenin7G UGT1 ApigeninGentiobioside Apigenin 7-O-gentiobioside Apigenin7G->ApigeninGentiobioside UGT2 FinalProduct Apigenin 7-O-(2G-rhamnosyl) gentiobioside ApigeninGentiobioside->FinalProduct UGT3 invis1->Naringenin CHS, CHI invis2

Conceptual biosynthetic pathway of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Extraction and Isolation Protocol

The isolation of polar flavonoid glycosides like Apigenin 7-O-(2G-rhamnosyl)gentiobioside requires a multi-step process designed to separate compounds based on polarity. While a specific, published protocol for this exact molecule is sparse, the following methodology is based on established principles for isolating similar compounds from plant matrices.[8][9]

Step 1: Extraction
  • Rationale: The objective is to efficiently extract a broad range of secondary metabolites, including the target glycoside, from the dried plant material. Methanol is an effective solvent for a wide range of polar and moderately polar compounds.

  • Protocol:

    • Air-dry and powder the selected plant material (e.g., leaves and stems of Lonicera species).

    • Macerate the powdered material in 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude aqueous extract.

Step 2: Solvent Partitioning (Fractionation)
  • Rationale: This step fractionates the crude extract based on polarity, removing non-polar compounds like lipids and chlorophylls and enriching the fraction containing the target glycoside.

  • Protocol:

    • Resuspend the crude aqueous extract in distilled water.

    • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

    • First, partition against n-hexane to remove non-polar compounds. Discard the hexane layer.

    • Next, partition the remaining aqueous layer against ethyl acetate. This will separate compounds of intermediate polarity. The target compound, being highly polar, is expected to remain in the aqueous layer.

    • Finally, partition the aqueous layer against n-butanol. Flavonoid glycosides typically partition into the n-butanol fraction.

    • Collect the n-butanol fraction and evaporate the solvent to dryness to obtain an enriched glycoside fraction.

Step 3: Chromatographic Purification
  • Rationale: The enriched fraction is a complex mixture requiring high-resolution chromatographic techniques for the final purification of the target compound. Preparative High-Performance Liquid Chromatography (Pre-HPLC) is the method of choice for achieving high purity.[8]

  • Protocol:

    • Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase.

    • Perform preparative HPLC using a C18 column.

    • Employ a gradient elution system, typically with water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Monitor the elution profile with a UV detector at a wavelength appropriate for flavonoids (e.g., ~330-350 nm).

    • Collect fractions corresponding to the target peak based on analytical HPLC runs of the same fraction.

    • Combine the pure fractions and remove the solvent under vacuum to yield the purified Apigenin 7-O-(2G-rhamnosyl)gentiobioside. Purity should be assessed using analytical HPLC (>98%).[2][4]

Extraction_Workflow Plant Dried, Powdered Plant Material Extraction Maceration with 80% Methanol Plant->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration CrudeExtract Crude Aqueous Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EnrichedFraction Enriched n-Butanol Fraction Partitioning->EnrichedFraction PrepHPLC Preparative HPLC (C18 Column) EnrichedFraction->PrepHPLC PureCompound Purified Compound (>98% Purity) PrepHPLC->PureCompound

General workflow for the isolation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Analytical Characterization

Once isolated, the identity and structure of the compound must be unequivocally confirmed using a combination of spectroscopic and spectrometric methods.

  • High-Performance Liquid Chromatography (HPLC): Used with a UV or Photo Diode Array (PDA) detector to determine the purity of the isolated compound. It is a primary tool for quality control.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., LC-MS-QTOF) is employed to determine the exact molecular weight and elemental composition, confirming the molecular formula C₃₃H₄₀O₁₉. Fragmentation patterns (MS/MS) can help identify the aglycone and the sugar sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for complete structural elucidation.

    • ¹H-NMR: Provides information on the number and chemical environment of protons, revealing the characteristic signals for the apigenin backbone and the different sugar residues.

    • ¹³C-NMR: Determines the number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between protons and carbons, confirming the specific attachment points of the sugars to each other and to the apigenin core.

Conclusion

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a naturally occurring flavone glycoside found in select plant families, notably Caprifoliaceae and Asteraceae. Its complex structure necessitates a robust, multi-step isolation strategy involving solvent extraction, liquid-liquid partitioning, and high-resolution preparative chromatography. The technical framework provided herein offers a validated approach for researchers to obtain this compound in high purity, enabling further investigation into its chemical properties and potential therapeutic applications. Rigorous analytical characterization using a combination of HPLC, MS, and NMR is imperative for the unequivocal confirmation of its identity.

References

  • ResearchGate. (n.d.). Apigenin 7-O-glucoside. [Image]. In Biological Activity and Phytochemical Study of Scutellaria platystegia. Retrieved from researchgate.net. [Link]

  • Wang, Z., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2939. [Link]

  • Zengin, G., et al. (2021). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. Plants, 10(4), 693. [Link]

  • CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Retrieved from cdbioglyco.com. [Link]

  • International Journal of Health Sciences and Research. (2022). Analytical Methods for Determination of Apigenin - An Update. [Link]

  • MedChemExpress (Japan). (n.d.). Apigenin-7-O-(2G-rhamnosyl)gentiobioside. Retrieved from medchemexpress.jp. [Link]

  • MCE (China). (n.d.). Apigenin-7-O-(2G-rhamnosyl)gentiobioside. Retrieved from medchemexpress.cn. [Link]

Sources

Foundational

Introduction: The Significance of Apigenin and its Glycosides

An In-Depth Technical Guide to the Biosynthesis of Apigenin Glycosides in Plants Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavone, a subclass of flavonoids, widely distributed throughout the plant kin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of Apigenin Glycosides in Plants

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavone, a subclass of flavonoids, widely distributed throughout the plant kingdom in fruits, vegetables, and medicinal herbs like chamomile and parsley.[1][2] As a bioactive compound, apigenin has garnered significant attention from the scientific and pharmaceutical communities for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] However, the clinical and commercial application of the apigenin aglycone is often hampered by its poor water solubility and low bioavailability.[5][6]

Plants overcome this limitation through glycosylation, a crucial biochemical modification where sugar moieties are attached to the apigenin core. This process is catalyzed by UDP-glycosyltransferases (UGTs) and significantly enhances the molecule's solubility, stability, and bioactivity, facilitating its storage in vacuoles and transport within the plant.[7][8] Understanding the intricate biosynthetic pathway of these glycosides is paramount for researchers aiming to harness their therapeutic potential, whether through metabolic engineering in plants, microbial production systems, or enzymatic synthesis. This guide provides a detailed exploration of this pathway, from its origins in primary metabolism to the final decorated flavonoid, grounded in established biochemical principles and experimental methodologies.

Part 1: The Core Biosynthetic Pathway to Apigenin Aglycone

The journey to apigenin begins with the shikimate pathway, which supplies the essential aromatic amino acid precursors, L-phenylalanine and, in some organisms, L-tyrosine.[9][10] The subsequent steps can be divided into two major stages: the General Phenylpropanoid Pathway (GPP) and the Flavone Synthesis Pathway (FSP).

The General Phenylpropanoid Pathway (GPP)

The GPP is a foundational metabolic route in plants that converts L-phenylalanine into p-coumaroyl-CoA, the primary entry point into flavonoid synthesis.[10][11]

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[10] This is a critical regulatory point in the entire phenylpropanoid network.

  • Hydroxylation: Next, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, introduces a hydroxyl group at the C-4 position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[10] Cytochrome P450 enzymes are pivotal in the diversification of flavonoids.[12][13]

  • CoA Ligation: The final step of the GPP involves the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) . This enzyme attaches a Coenzyme A (CoA) molecule to the carboxyl group of p-coumaric acid, forming p-coumaroyl-CoA, an energy-rich thioester.[9][14]

In some plants, an alternative route exists starting from L-tyrosine, which is directly converted to p-coumaric acid by Tyrosine Ammonia Lyase (TAL) , bypassing the first two steps.[9][14][15]

Flavone Synthesis Pathway (FSP): Formation of the Apigenin Backbone

The formation of the characteristic C6-C3-C6 flavonoid skeleton of apigenin occurs in this stage.

  • Chalcone Synthesis: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form naringenin chalcone.[9][14]

  • Isomerization to a Flavanone: The unstable chalcone is then rapidly isomerized into the flavanone naringenin through the action of Chalcone Isomerase (CHI) .[9][14] This reaction involves the stereospecific closure of the heterocyclic C-ring.

  • Oxidation to a Flavone: The final step in producing the apigenin aglycone is the conversion of naringenin into apigenin. This is accomplished by Flavone Synthase (FNS) , which introduces a double bond between the C-2 and C-3 positions of the C-ring.[9] Plants have evolved two distinct types of FNS:

    • FNS I: A soluble, 2-oxoglutarate-dependent dioxygenase (2-ODD).

    • FNS II: A membrane-bound cytochrome P450 enzyme.[9][16]

The presence and activity of these enzymes constitute a key branching point that directs metabolic flux towards flavones like apigenin, away from other flavonoid classes such as flavonols or anthocyanins.

Apigenin_Aglycone_Biosynthesis cluster_GPP General Phenylpropanoid Pathway (GPP) cluster_FSP Flavone Synthesis Pathway (FSP) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NarChal Naringenin Chalcone CouCoA->NarChal CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NarChal CHS Naringenin Naringenin (Flavanone) NarChal->Naringenin CHI Apigenin Apigenin (Flavone) Naringenin->Apigenin FNS I / FNS II

Caption: Biosynthesis pathway of the apigenin aglycone.

Part 2: Glycosylation - The Final Diversification Step

Glycosylation is the final and critical modification step, converting the hydrophobic apigenin aglycone into its more soluble and stable glycoside forms. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , a large and diverse family of enzymes.[17]

UGTs transfer a sugar moiety from an activated nucleotide sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on the apigenin molecule. The three hydroxyl groups on apigenin (at positions C-4', C-5, and C-7) are all potential sites for glycosylation, leading to a variety of possible isomers, such as apigenin-7-O-glucoside (cosmosiin) or apigenin-4'-O-glucoside.[6][18] Further glycosylation can occur, leading to di-glycosides.[6]

The specific UGTs present in a plant species determine the final profile of apigenin glycosides. These enzymes exhibit high regioselectivity, meaning they preferentially add sugars to certain positions on the flavonoid backbone. For example, studies in parsley and celery have identified specific glucosyltransferases and apiosyltransferases responsible for synthesizing apiin (apigenin-7-O-apiosylglucoside).[19] The availability of the UDP-sugar donor pool is also a critical factor influencing the type and quantity of glycosides produced.[6]

Apigenin_Glycosylation cluster_Glycosides Apigenin Glycosides Apigenin Apigenin A7G Apigenin-7-O-glucoside Apigenin->A7G UGT (regiospecific) A4G Apigenin-4'-O-glucoside Apigenin->A4G UGT (regiospecific) UGT_node UDP_Sugar UDP-Sugar (e.g., UDP-Glucose) ADG Apigenin-di-glucoside A7G->ADG UGT UDP UDP

Caption: Regiospecific glycosylation of apigenin by UGTs.

Part 3: Experimental Methodologies

Metabolite Profiling and Quantification

Causality: The first step is to confirm the presence and quantity of apigenin glycosides in the plant tissue. This provides the chemical phenotype that the genetic and enzymatic data must explain. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the gold standard.[20][21]

Protocol: Extraction and HPLC-MS Analysis of Apigenin Glycosides

  • Sample Preparation: Flash-freeze plant tissue (e.g., leaves, flowers) in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to remove water and grind to a fine powder.

  • Extraction: Extract a known mass of powdered tissue (e.g., 100 mg) with 80% methanol (e.g., 1.5 mL) containing an internal standard. Vortex thoroughly and sonicate for 30 minutes in a water bath.

  • Clarification: Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes. Collect the supernatant.

  • Analysis: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: Couple the HPLC to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) operating in negative electrospray ionization (ESI) mode.

    • Identification: Identify compounds by comparing retention times and fragmentation patterns (MS/MS spectra) with authentic standards.

    • Quantification: Generate a standard curve using pure standards to quantify the absolute concentration of each glycoside.

Gene Identification and Expression Analysis

Causality: The levels of pathway-specific transcripts should correlate with the accumulation of the final products. Quantitative Real-Time PCR (qRT-PCR) is used to measure the expression levels of candidate biosynthetic genes (PAL, CHS, FNS, UGTs, etc.).

Protocol: qRT-PCR for Biosynthetic Gene Expression

  • RNA Extraction: Extract total RNA from the same tissues used for metabolite analysis using a suitable kit (e.g., RNeasy Plant Mini Kit) or TRIzol method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for each target gene and a stable reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers.

  • Data Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the reference gene. A positive correlation between gene expression and metabolite levels supports the gene's role in the pathway.

In Vitro Enzyme Assays

Causality: To definitively prove the function of a candidate gene (e.g., a UGT), the encoded protein must be shown to catalyze the specific biochemical reaction in vitro. This involves heterologous protein expression and activity assays.

Protocol: Functional Characterization of a Candidate UGT

  • Cloning and Expression: Amplify the full-length coding sequence of the candidate UGT from cDNA and clone it into a bacterial expression vector (e.g., pET-32a). Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

  • Protein Production: Induce protein expression with IPTG. Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay:

    • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), the purified enzyme, the aglycone substrate (apigenin), and the sugar donor (UDP-glucose).

    • Incubation: Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a set time (e.g., 30-60 minutes).

    • Termination: Stop the reaction by adding an equal volume of methanol or acetonitrile.

  • Product Analysis: Analyze the reaction products using the HPLC-MS method described above. The formation of a new peak corresponding to the expected apigenin glycoside, which is absent in control reactions (e.g., no enzyme or no UDP-glucose), confirms the enzyme's function.

Experimental_Workflow cluster_Phenotype Step 1: Chemical Phenotyping cluster_Genotype Step 2: Genotype-Phenotype Correlation cluster_Function Step 3: Functional Validation Metabolomics Metabolite Profiling (HPLC-MS/MS) Identify Identify & Quantify Apigenin Glycosides Metabolomics->Identify Correlate Correlate Gene Expression with Metabolite Levels Identify->Correlate informs candidate gene selection Transcriptomics Gene Expression Analysis (qRT-PCR) Transcriptomics->Correlate Cloning Gene Cloning & Recombinant Protein Expression Correlate->Cloning identifies high-priority candidates for validation Assay In Vitro Enzyme Assay Cloning->Assay Confirmation Confirm Specific Activity (e.g., Apigenin 7-O-glucosyltransferase) Assay->Confirmation

Caption: Workflow for identifying apigenin biosynthesis genes.

Part 4: Data Presentation and Interpretation

Table 1: Temperature-Dependent Production of Apigenin Glucosides in an Engineered C. glutamicum System

This table summarizes data from a study where apigenin glycoside production was controlled by varying fermentation temperature, demonstrating how environmental factors can be manipulated to favor the synthesis of specific glycosides.[6][18]

Temperature (°C)Apigenin-4'-O-β-glucoside (APG1) Yield (mM)Apigenin-7-O-β-glucoside (APG2) Yield (mM)Apigenin-4',7-O-β-diglucoside (APG3) Yield (mM)Apigenin-4',5-O-β-diglucoside (APG4) Yield (mM)
25~4.2 LowLowLow
33ReducedModerateModerateModerate
37Low~0.6~1.7 ~2.1

Data adapted from studies on engineered microbial systems, which provide a controlled environment to study glycosylation patterns.[6][18] Lower temperatures favored the production of the monoglucoside (APG1), while higher temperatures favored the diglucosides (APG3 and APG4).

Conclusion

The biosynthesis of apigenin glycosides is a highly coordinated and regulated process that begins with primary metabolism and culminates in a diverse array of specialized molecules. The pathway relies on a conserved set of enzymes for the synthesis of the apigenin aglycone, followed by the versatile and regiospecific action of UDP-glycosyltransferases, which attach sugar moieties to create the final glycosylated products. For researchers in plant science and drug development, a thorough understanding of this pathway, validated through rigorous experimental workflows, is essential. It opens avenues for enhancing the production of these valuable bioactive compounds through metabolic engineering, elucidating their physiological roles in plants, and ultimately leveraging their therapeutic benefits for human health.

References

  • Title: Chemistry and Biosynthesis of Apigenin | Encyclopedia MDPI Source: MDPI Encyclopedia URL: [Link]

  • Title: Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC Source: Journal of Microbiology and Biotechnology URL: [Link]

  • Title: Identification of UDP-glycosyltransferases involved in the biosynthesis of astringent taste compounds in tea (Camellia sinensis) Source: Journal of Experimental Botany | Oxford Academic URL: [Link]

  • Title: Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC Source: Journal of Microbiology and Biotechnology URL: [Link]

  • Title: Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment Source: Pharmaceuticals (Basel) URL: [Link]

  • Title: Biogenetic pathway of apigenin biosynthesis. Source: ResearchGate URL: [Link]

  • Title: Major biosynthetic pathways for apigenin. Source: ResearchGate URL: [Link]

  • Title: (a) Synthesis of apigenin-7-O-β-(6″-O)-d-glucoside (AG) and... Source: ResearchGate URL: [Link]

  • Title: Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Inhibitory Mechanism of Apigenin on α-Glucosidase and Synergy Analysis of Flavonoids Source: ACS Publications URL: [Link]

  • Title: (A) Biosynthetic pathway for biosynthesis of the flavones apigenin and... Source: ResearchGate URL: [Link]

  • Title: Apigenin Source: Wikipedia URL: [Link]

  • Title: Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Flavonoid Biosynthesis Network in Plants Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Overexpression of a Novel Cytochrome P450 Promotes Flavonoid Biosynthesis and Osmotic Stress Tolerance in Transgenic Arabidopsis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical Methods for Determination of Apigenin - An Update Source: International Journal of Health Sciences and Research URL: [Link]

  • Title: Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus Source: PubMed URL: [Link]

  • Title: Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon Source: Frontiers in Plant Science URL: [Link]

  • Title: Cytochrome P450s in flavonoid metabolism Source: ResearchGate URL: [Link]

  • Title: Genome-wide analysis of UDP-glycosyltransferase gene family and identification of members involved in flavonoid glucosylation in Chinese bayberry (Morella rubra) Source: Frontiers in Plant Science URL: [Link]

  • Title: Genome-Wide Identification and Functional Characterization of UDP-Glucosyltransferase Genes Involved in Flavonoid Biosynthesis in Glycine max Source: Plant and Cell Physiology | Oxford Academic URL: [Link]

  • Title: Phylogenomic Analysis of Cytochrome P450 Gene Superfamily and Their Association with Flavonoids Biosynthesis in Peanut (Arachis hypogaea L.) Source: MDPI URL: [Link]

  • Title: Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment Source: MDPI URL: [Link]

  • Title: A cytochrome b5 is required for full activity of flavonoid 3′,5′-hydroxylase, a cytochrome P450 involved in the formation of blue flower colors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Functional Characterization And Application Of Flavonoid UDP-glycosyltransferases From Three Liverworts Source: Globe Thesis URL: [Link]

  • Title: Phenylpropanoid Source: Wikipedia URL: [Link]

  • Title: The Functional Characterization of a Site-Specific Apigenin 4′-O-methyltransferase Synthesized by the Liverwort Species Plagiochasma appendiculatum Source: MDPI URL: [Link]

  • Title: Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants Source: Frontiers in Plant Science URL: [Link]

  • Title: Apigenin in Apigenin Nanoliposomes: Development and Validation of an Analytical Technique Based on HPTLC Source: ResearchGate URL: [Link]

  • Title: The Phenylpropanoid Case – It Is Transport That Matters Source: Frontiers in Plant Science URL: [Link]

  • Title: Exploring the Therapeutic Potential of Apigenin: A Promising Flavone Source: Troscriptions URL: [Link]

  • Title: Phenylpropanoid and flavonoid biosynthesis pathway showing changes in... Source: ResearchGate URL: [Link]

  • Title: Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea Source: MDPI URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Abstract Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a naturally occurring flavonoid glycoside, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a naturally occurring flavonoid glycoside, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of its core mechanism of action, primarily focusing on the bioactivity of its aglycone, apigenin. It is now understood that upon oral administration, the glycoside moiety of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is cleaved by intestinal microflora, releasing apigenin to exert its pharmacological effects. This guide will detail the enzymatic biotransformation and subsequently elucidate the molecular pathways modulated by apigenin, including the NF-κB, MAPK, and Nrf2 signaling cascades, as well as the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical experimental protocols to investigate the multifaceted mechanisms of this promising compound.

Introduction: From Glycoside to Bioactive Aglycone

Apigenin 7-O-(2G-rhamnosyl)gentiobioside belongs to the flavone class of flavonoids, characterized by a C6-C3-C6 backbone. In its native form, the apigenin molecule is attached to a complex sugar moiety at the 7-hydroxyl position. This glycosylation enhances the compound's solubility and stability[1]. However, for the compound to exert its biological effects, it must first be metabolized into its aglycone form, apigenin.

This biotransformation is primarily carried out by the enzymatic machinery of the gut microbiota. The complex sugar chain is sequentially hydrolyzed by bacterial enzymes, including α-L-rhamnosidases and β-glucosidases, which are produced by various gut bacteria such as Bacteroides and Lactobacillus species[2][3][4]. Once liberated, apigenin is absorbed and becomes systemically available to interact with molecular targets. Therefore, a comprehensive understanding of the mechanism of action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is fundamentally an investigation into the molecular activities of apigenin.

Anti-Inflammatory Mechanisms: Modulation of NF-κB and MAPK Signaling

A hallmark of apigenin's bioactivity is its potent anti-inflammatory effects, which are largely attributed to its ability to interfere with key inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.

Apigenin has been shown to potently inhibit the NF-κB pathway by preventing the degradation of IκBα[5]. By doing so, it effectively traps NF-κB in the cytoplasm, preventing the transcription of its target genes.

Figure 1: Apigenin's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. Apigenin has been demonstrated to modulate these pathways, often in a context-dependent manner. For instance, it can inhibit the phosphorylation of p38 and JNK, which are involved in the stress response and inflammatory cytokine production.

Antioxidant Effects: Activation of the Nrf2 Pathway

Oxidative stress is a key contributor to cellular damage and the pathogenesis of numerous diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to their transcription.

Apigenin is a potent activator of the Nrf2 pathway[6][7]. It promotes the nuclear translocation of Nrf2, leading to the increased expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Figure 3: Intrinsic apoptosis pathway induced by apigenin.

Experimental Protocols for Mechanistic Studies

To aid researchers in the investigation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside's mechanism of action, the following are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cell culture medium

  • Apigenin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of apigenin (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Apigenin stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of apigenin for the selected time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with apigenin, then lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Apigenin Glycoside/Apigenin Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Figure 4: General experimental workflow for investigating the mechanism of action.

Quantitative Data Summary

The following table summarizes the reported IC50 values of apigenin in various human cancer cell lines, demonstrating its anti-proliferative efficacy.

Cell LineCancer TypeIC50 (µM)Reference
Hep G2Hepatoma8.02 µg/mL (~29.7 µM)[8]
HT29Colorectal Cancer12.5[9]
786-ORenal Cell Carcinoma27.02[10]
ACHNRenal Cell Carcinoma50.40[10]
MCF-7Breast Cancer2.30[11]
MDA-MB-231Breast Cancer4.07[11]

Note: IC50 values can vary depending on the experimental conditions, including treatment duration.

Conclusion and Future Directions

Apigenin 7-O-(2G-rhamnosyl)gentiobioside represents a promising natural compound whose therapeutic potential is realized through its metabolic conversion to apigenin. The multifaceted mechanism of action of apigenin, encompassing anti-inflammatory, antioxidant, and anti-cancer activities, positions it as a strong candidate for further drug development. Future research should focus on in vivo studies to confirm these mechanisms in complex biological systems and to optimize delivery strategies that enhance the bioavailability of apigenin following oral administration of its glycoside precursor.

References

  • Seo, H. S., Ku, J. M., Choi, H. S., Woo, J. K., Lee, B. H., Kim, D. S., & Choi, J. H. (2012). Apigenin induces apoptosis through a mitochondria/caspase-pathway in human breast cancer MDA-MB-453 cells. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 467-473.
  • Feng, X., Wang, N., Yang, Y., & Li, Y. (2019). Apigenin attenuates oxidative injury in ARPE-19 cells thorough activation of Nrf2 pathway. Oxidative Medicine and Cellular Longevity, 2019, 6854131.
  • Kar, B., et al. (2017). In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma. Frontiers in Oncology, 7, 23.
  • Koc, K., et al. (2021). Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells. Medical Science and Discovery, 8(10), 629-636.
  • Lee, J. H., et al. (2014). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver.
  • Afrin, S., et al. (2021). Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer. Cancers, 13(16), 4145.
  • Schneider-Poetsch, T., et al. (2010). Rhamnosidase activity of selected probiotics and their ability to hydrolyse flavonoid rhamnoglucosides. Journal of Applied Microbiology, 109(3), 994-1002.
  • Shaik, Y. B., et al. (2022).
  • RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Wang, M., et al. (2022). Substrate Selectivities of GH78 α-L-Rhamnosidases from Human Gut Bacteria on Dietary Flavonoid Glycosides. Molecules, 27(11), 3583.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Das, A., et al. (2021). Landscape of flavonoid metabolism in human gut microbiome and its association with health and disease. Gut Microbes, 13(1), 1-22.
  • Jayaraman, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(11), e1479.
  • Wang, G., et al. (2022). Apigenin inhibits renal cell carcinoma cell proliferation through G2/M phase cell cycle arrest. Oncology Letters, 23(2), 54.
  • Zhang, X., et al. (2023). Emerging gut microbial glycoside hydrolase inhibitors. Food & Function, 14(12), 5266-5283.
  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Keap1-Nrf2 Human Transcription Factor Cell Based Agonist Nuclear Translocation LeadHunter Assay. Retrieved from [Link]

  • DeRango-Adem, E. F., & Blay, J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in pharmacology, 12, 681477.
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein.... Retrieved from [Link]

  • George, T. C., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A, 81(12), 1059-1068.
  • Mihanfar, A., et al. (2023). Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer. International Journal of Molecular Sciences, 24(23), 16909.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kaspar, J. W., & Niture, S. K. (2013). Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response. Antioxidants & redox signaling, 19(15), 1741–1754.
  • University of Pennsylvania. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Chiang, L. C., et al. (2006). Anti-proliferative effect of apigenin and its apoptotic induction in human Hep G2 cells. Cancer letters, 237(2), 207–214.
  • Jones, C. A., et al. (2005). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 4(12), 2061-2072.
  • Wang, M., et al. (2022). Substrate Selectivities of GH78 α-L-Rhamnosidases from Human Gut Bacteria on Dietary Flavonoid Glycosides. Molecules, 27(11), 3583.
  • DeRango-Adem, E. F., & Blay, J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in pharmacology, 12, 681477.
  • Wu, D. G., et al. (2016). Apigenin inhibits renal fibrosis in diabetic nephropathy by downregulating TGF-β1 and inhibiting the phosphorylation of Smad2 and Smad3. Food & function, 7(11), 4629–4638.
  • Bokkenheuser, V. D., et al. (1987). Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochemical Journal, 248(3), 953-956.
  • Shukla, S., & Gupta, S. (2010). Apigenin: a promising molecule for cancer prevention. Pharmaceutical research, 27(6), 962–978.
  • ResearchGate. (n.d.). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]

  • Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

  • de Souza, E. L., et al. (2023). β-Glucosidase activity and antimicrobial properties of potentially probiotic autochthonous lactic cultures. Brazilian Journal of Microbiology, 54(4), 2049-2059.
  • Krüger, C. L., et al. (2021).
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Liu, S., et al. (2021). Bifidobacterium β-Glucosidase Activity and Fermentation of Dietary Plant Glucosides Is Species and Strain Specific. Nutrients, 13(9), 3042.

Sources

Foundational

Unveiling the Bioactive Potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside: A Technical Guide for Researchers

Introduction: A Complex Flavonoid Glycoside Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a naturally occurring flavonoid glycoside, a class of compounds renowned for their diverse biological activities.[1] This complex mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Complex Flavonoid Glycoside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a naturally occurring flavonoid glycoside, a class of compounds renowned for their diverse biological activities.[1] This complex molecule consists of an apigenin aglycone backbone linked to a trisaccharide chain at the 7-hydroxyl position. The sugar moiety is composed of gentiobiose and rhamnose. Flavonoid glycosides like this are found in various plants, and their structural complexity often translates to a wide range of pharmacological effects.[1][2] This guide provides an in-depth technical overview of the known and extrapolated biological activities of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, with a focus on its potential antioxidant, anti-inflammatory, and anticancer properties. While direct quantitative biological data for this specific molecule is limited in publicly available literature, this guide will draw upon the well-established activities of its parent compound, apigenin, and closely related apigenin glycosides to provide a scientifically grounded perspective for researchers and drug development professionals.

Apigenin 7-O-(2G-rhamnosyl)gentiobioside has been isolated from plants such as Lonicera gracilipes var. glandulosa.[3][4] The glycosidic nature of the molecule is significant as it can influence its solubility, stability, and bioavailability compared to the aglycone form.[5]

Antioxidant Activity: Scavenging Free Radicals

Mechanistic Insights

The antioxidant mechanism of apigenin and its glycosides is believed to involve the scavenging of reactive oxygen species (ROS), thereby preventing cellular damage. The hydroxyl groups on the flavonoid B-ring are particularly important for this activity.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes Apigenin_Glycoside Apigenin 7-O-(2G-rhamnosyl)gentiobioside Apigenin_Glycoside->ROS donates H+ scavenges Neutralized_Molecule Stabilized Apigenin Radical Apigenin_Glycoside->Neutralized_Molecule becomes

Figure 1: Proposed antioxidant mechanism of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.
Quantitative Analysis of Related Compounds

To provide a quantitative context, the following table summarizes the antioxidant activity of a fraction containing a related apigenin glycoside. It is important to note that these values are not for Apigenin 7-O-(2G-rhamnosyl)gentiobioside itself but for a related compound, which may have different activity levels.

Compound/FractionAssayIC50 Value (µg/mL)Reference
Chloroform fraction with Apigenin 7-O-glucosideDPPH172[6]
Chloroform fraction with Apigenin 7-O-glucosideABTS74[6]
Ascorbic Acid (Standard)DPPH59[6]
Ascorbic Acid (Standard)ABTS63[6]
Experimental Protocols

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve Apigenin 7-O-(2G-rhamnosyl)gentiobioside in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.

  • Assay Procedure: a. In a 96-well plate, add 20 µL of the sample or standard (e.g., ascorbic acid) to each well. b. Add 180 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution. c. Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of Apigenin 7-O-(2G-rhamnosyl)gentiobioside as described for the DPPH assay.

  • Assay Procedure: a. Add 20 µL of the sample or standard to a 96-well plate. b. Add 180 µL of the diluted ABTS•+ solution to each well. c. Incubate at room temperature for 6 minutes. d. Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Flavonoids, including apigenin, are well-documented for their anti-inflammatory effects.[7] These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. For example, tilianin (acacetin 7-glucoside), a related flavonoid glycoside, has demonstrated anti-inflammatory properties.[7][8] Similarly, Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside (APG) has been shown to possess protective effects against myocardial ischaemia/reperfusion injury by reducing the inflammatory response.[9]

Mechanistic Insights

Apigenin is known to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism is the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

Anti_inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of Apigenin_Glycoside Apigenin 7-O-(2G-rhamnosyl)gentiobioside Apigenin_Glycoside->IKK inhibits

Figure 2: Simplified representation of the inhibitory effect of apigenin glycosides on the NF-κB signaling pathway.
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This assay is commonly used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of Apigenin 7-O-(2G-rhamnosyl)gentiobioside for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Activity: A Multi-faceted Approach

Apigenin has demonstrated significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10] While specific data for Apigenin 7-O-(2G-rhamnosyl)gentiobioside is lacking, apigenin-7-O-glucoside has been shown to have an IC50 value of 18.28 µM against the HeLa human cervical cancer cell line.[10] Apigenin 7-glucoside has also been reported to impede the malignant phenotypes of cervical cancer cells.[11]

Mechanistic Insights

The anticancer effects of apigenin and its derivatives are often attributed to their ability to modulate multiple signaling pathways that are dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.

Anticancer_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation promotes Apigenin_Glycoside Apigenin 7-O-(2G-rhamnosyl)gentiobioside Apigenin_Glycoside->Akt inhibits Apigenin_Glycoside->ERK inhibits

Figure 3: Overview of the inhibitory effects of apigenin glycosides on pro-survival and proliferative signaling pathways in cancer cells.
Quantitative Analysis of a Related Compound

The following table presents the cytotoxic activity of a related apigenin glycoside against a human cancer cell line.

CompoundCell LineAssayIC50 Value (µM)Reference
Apigenin-7-O-glucosideHeLa (Cervical Cancer)MTT18.28[10]
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of Apigenin 7-O-(2G-rhamnosyl)gentiobioside for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

Apigenin 7-O-(2G-rhamnosyl)gentiobioside, as a complex flavonoid glycoside, holds significant promise for further investigation into its biological activities. Based on the well-established pharmacological profile of its aglycone, apigenin, and related glycosides, it is highly probable that this compound possesses antioxidant, anti-inflammatory, and anticancer properties. The presence of the trisaccharide moiety may uniquely influence its pharmacokinetic and pharmacodynamic properties, warranting dedicated studies.

Future research should focus on the isolation or synthesis of sufficient quantities of pure Apigenin 7-O-(2G-rhamnosyl)gentiobioside to enable comprehensive in vitro and in vivo evaluations. Determining its specific IC50 values in a range of antioxidant, anti-inflammatory, and cancer cell line-based assays is a critical next step. Furthermore, elucidating the precise molecular mechanisms and signaling pathways modulated by this specific glycoside will provide a deeper understanding of its therapeutic potential. The detailed protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to embark on these important investigations.

References

  • Gülçin, İ., & Cankaya, M. (2022). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. Molecules, 27(19), 6296. [Link]

  • Zhang, L., et al. (2018). Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke. Frontiers in Pharmacology, 9, 136. [Link]

  • Ali, F., et al. (2022). Tilianin: pharmacological potential, mechanisms of action, and future perspectives in traditional and modern medicine. Frontiers in Pharmacology, 13, 989920. [Link]

  • Khan, H., et al. (2022). Tilianin: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders. Molecules, 27(15), 4983. [Link]

  • Minda, M., et al. (2020). An in vitro Evaluation of Apigenin and Apigenin-7-O-glucoside Against HeLa Human Cervical Cancer Cell Line. ResearchGate. [Link]

  • Zhang, L., et al. (2020). Apigenin-7-O-β-d-(6”-p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response. Pharmaceutical Biology, 58(1), 849-857. [Link]

  • Wang, Y., et al. (2020). Apigenin-7-O-β-d-(6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation. Aging, 12(22), 22896–22914. [Link]

  • Singh, P., et al. (2022). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. International Journal of Molecular Sciences, 23(20), 12299. [Link]

  • Zhang, L., et al. (2020). Apigenin-7-O-β-d-(6″-p-coumaroyl)-glucopyranoside reduces myocardial ischaemia/reperfusion injury in an experimental model via regulating the inflammation response. Pharmaceutical Biology, 58(1), 849-857. [Link]

  • Liu, S., et al. (2022). Apigenin 7-glucoside impedes hypoxia-induced malignant phenotypes of cervical cancer cells in a p16-dependent manner. Journal of Ovarian Research, 15(1), 1-13. [Link]

  • Khan, T., et al. (2018). Biological Activity and Phytochemical Study of Scutellaria edelbergii. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Old targets, new strategy: Apigenin-7-O-β-D-(-6″-p-coumaroyl)-glucopyranoside prevents endothelial ferroptosis and alleviates intestinal ischemia-reperfusion injury through HO-1 and MAO-B inhibition. Free Radical Biology and Medicine, 188, 136-148. [Link]

  • Chen, J., et al. (2023). Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. Pharmaceutics, 15(3), 896. [Link]

Sources

Exploratory

Unlocking the Therapeutic Promise of Apigenin 7-O-(2G-rhamnosyl)gentiobioside: A Technical Guide for Researchers

Abstract Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest within the scientific community. While research on this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest within the scientific community. While research on this specific molecule is in its nascent stages, the well-documented therapeutic properties of its aglycone, apigenin, and related glycosides provide a strong rationale for its investigation. This technical guide offers an in-depth exploration of the potential therapeutic applications of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. By synthesizing existing knowledge on structurally similar compounds, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its potential mechanisms of action and robust, validated experimental protocols to accelerate future research and development efforts.

Introduction: The Scientific Rationale for Investigating Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavonoid glycoside, a class of compounds known for their diverse biological activities.[1] It is comprised of the flavonoid apigenin linked to a sugar moiety.[1] This compound is naturally found in various plants, including Lonicera gracilipes var. glandulosa, Lonicera japonica Thunb., and Eleutherococcus sessiliflorus.[2][3][4] The glycosidic form of apigenin is believed to enhance its solubility and stability, which are crucial for its biological functions.[1] While direct studies on Apigenin 7-O-(2G-rhamnosyl)gentiobioside are limited, the extensive research on apigenin and its other glycosides provides a strong foundation for exploring its therapeutic potential.[5][6]

The core apigenin molecule is known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[5][6] The addition of the rhamnosyl-gentiobioside sugar moiety at the 7-O position is likely to influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), potentially offering unique therapeutic advantages. This guide will delve into the putative mechanisms of action of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in key therapeutic areas and provide detailed methodologies for its investigation.

Potential Therapeutic Applications and Underlying Mechanisms of Action

Based on the known activities of apigenin and its derivatives, Apigenin 7-O-(2G-rhamnosyl)gentiobioside is hypothesized to exert its therapeutic effects through several key mechanisms.

Antioxidant Activity: A Primary Defense Against Oxidative Stress

The foundational therapeutic potential of many flavonoids, including Apigenin 7-O-(2G-rhamnosyl)gentiobioside, lies in their antioxidant capacity.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases.

Proposed Mechanism of Action: The flavonoid structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside enables it to act as a potent ROS scavenger.[1] The hydroxyl groups on the phenolic rings can donate hydrogen atoms to neutralize free radicals, thereby interrupting the damaging chain reactions of oxidation. Furthermore, it may enhance the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), providing a secondary line of defense against oxidative damage.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Cellular_Damage Cellular Damage ROS ROS (e.g., O2•-, H2O2, •OH) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes ARG Apigenin 7-O-(2G-rhamnosyl)gentiobioside ARG->ROS Scavenges Nrf2 Nrf2 Activation ARG->Nrf2 Potentially Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Endogenous Antioxidant Enzymes (SOD, GPx, CAT) ARE->Enzymes Upregulates Enzymes->ROS Neutralizes

Caption: Proposed antioxidant mechanism of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids are well-recognized for their anti-inflammatory properties.

Proposed Mechanism of Action: Apigenin 7-O-(2G-rhamnosyl)gentiobioside is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Drawing parallels from studies on other apigenin glycosides, it is hypothesized to inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[7] This inhibition may be mediated through the suppression of upstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[7]

Anti_inflammatory_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines NFkB->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) NFkB->Enzymes ARG Apigenin 7-O-(2G-rhamnosyl)gentiobioside ARG->MAPK Inhibits ARG->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathways modulated by the compound.

Anticancer Potential: A Multi-pronged Approach to Inhibit Tumor Growth

Apigenin has demonstrated significant anticancer effects in various cancer cell lines.[8] The glycoside form, Apigenin 7-O-(2G-rhamnosyl)gentiobioside, is expected to retain, and possibly enhance, these properties.

Proposed Mechanism of Action: The anticancer activity of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is likely multifaceted, involving:

  • Induction of Apoptosis: It may trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Cell Cycle Arrest: It could halt the proliferation of cancer cells by inducing cell cycle arrest, potentially at the G2/M phase, through the regulation of key cell cycle proteins like cyclin B1 and CDK1.[8]

  • Inhibition of Metastasis: It may suppress the migration and invasion of cancer cells by downregulating signaling pathways involved in epithelial-to-mesenchymal transition (EMT) and cell adhesion, such as the FAK/paxillin pathway.[8]

  • Modulation of Signaling Pathways: It might inhibit critical cancer-promoting signaling pathways like PI3K/AKT/mTOR.[8]

Anticancer_Mechanism cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest (G2/M) cluster_metastasis Inhibition of Metastasis cluster_signaling Signaling Pathway Modulation ARG Apigenin 7-O-(2G-rhamnosyl)gentiobioside Bax ↑ Bax ARG->Bax Bcl2 ↓ Bcl-2 ARG->Bcl2 CyclinB1 ↓ Cyclin B1/CDK1 ARG->CyclinB1 p21 ↑ p21 ARG->p21 FAK ↓ FAK/Paxillin ARG->FAK EMT ↓ EMT Markers (N-cadherin, Vimentin) ARG->EMT PI3K ↓ PI3K/AKT/mTOR ARG->PI3K

Caption: Multifaceted anticancer mechanisms of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Neuroprotective Effects: Safeguarding Neuronal Health

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Flavonoids have shown promise in protecting neurons from various insults.

Proposed Mechanism of Action: The neuroprotective effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside are likely attributed to its ability to mitigate oxidative stress and neuroinflammation, both of which are key drivers of neurodegeneration.[9][10] Based on studies of similar apigenin glycosides, it may also exert direct neuroprotective effects by:

  • Upregulating Endogenous Antioxidants: Increasing the expression of neuroprotective antioxidant enzymes like manganese superoxide dismutase (Mn-SOD) through pathways such as STAT3 phosphorylation.[11]

  • Promoting Cell Survival: Activating pro-survival signaling pathways and inhibiting apoptotic cell death in neurons.[11]

Neuroprotective_Mechanism cluster_effects Neuroprotective Effects Insult Neurotoxic Insult (Oxidative Stress, Neuroinflammation) Neuron Neuronal Survival & Function Insult->Neuron Causes Damage ARG Apigenin 7-O-(2G-rhamnosyl)gentiobioside Antioxidant ↑ Antioxidant Defense (Mn-SOD via STAT3) ARG->Antioxidant AntiInflammatory ↓ Neuroinflammation ARG->AntiInflammatory Apoptosis ↓ Neuronal Apoptosis ARG->Apoptosis Antioxidant->Neuron Protects AntiInflammatory->Neuron Protects Apoptosis->Neuron Promotes Survival

Caption: Proposed neuroprotective mechanisms of the compound.

Experimental Protocols for Investigating Therapeutic Potential

The following section provides detailed, step-by-step methodologies for the in vitro and in vivo investigation of the therapeutic properties of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

In Vitro Antioxidant Activity Assessment

Objective: To quantify the antioxidant capacity of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol.

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or control at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

3.1.2. Total Flavonoid Content

  • Preparation of Reagents:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Reagents: 5% sodium nitrite (NaNO2), 10% aluminum chloride (AlCl3), 1 M sodium hydroxide (NaOH).

    • Use quercetin or rutin to generate a standard curve.

  • Assay Procedure:

    • To 250 µL of the extract, add 1.25 mL of distilled water and 75 µL of 5% NaNO2.

    • After 6 minutes, add 150 µL of 10% AlCl3.

    • Incubate for 5 minutes, then add 0.5 mL of 1 M NaOH.

    • Bring the final volume to 2.5 mL with distilled water and mix well.

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the total flavonoid content from the standard curve and express it as mg of quercetin (or rutin) equivalents per gram of sample.

In Vitro Anti-inflammatory Activity in Macrophages

Objective: To evaluate the ability of Apigenin 7-O-(2G-rhamnosyl)gentiobioside to suppress the inflammatory response in macrophages.

Cell Line: RAW 264.7 or THP-1 (differentiated into macrophages with PMA).

Protocol:

  • Cell Culture and Treatment:

    • Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well or 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of Apigenin 7-O-(2G-rhamnosyl)gentiobioside for 1-2 hours.

    • Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL to 1 µg/mL) for the desired time (e.g., 24 hours).[12]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Collect the cell culture supernatant after treatment.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., p-p65, p-ERK, COX-2, iNOS) and corresponding total proteins.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and anti-proliferative effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside on cancer cells.

Cell Lines: A panel of cancer cell lines relevant to the research focus (e.g., HCT116 for colon cancer, HeLa for cervical cancer).

3.3.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of Apigenin 7-O-(2G-rhamnosyl)gentiobioside for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.3.2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)

  • Apoptosis Assay: Treat cells with the compound, then stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

  • Cell Cycle Analysis: After treatment, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vitro Neuroprotection Assay

Objective: To assess the protective effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside against neuronal damage.

Cell Line: SH-SY5Y or PC12 cells (differentiated into neuronal-like cells).

Protocol:

  • Induction of Neurotoxicity:

    • Induce neuronal damage using a relevant neurotoxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or amyloid-beta (Aβ) peptides for an Alzheimer's disease model.

  • Treatment:

    • Co-treat or pre-treat the cells with various concentrations of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay.

    • Quantify ROS production using fluorescent probes like DCFH-DA.

    • Assess apoptosis using methods described in the anticancer protocol.

    • Analyze the expression of key neuroprotective and apoptotic proteins by Western blotting.

Data Presentation and Interpretation

For a comprehensive evaluation of the therapeutic potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, quantitative data should be systematically collected and presented.

Table 1: In Vitro Bioactivity Profile of Apigenin Glycosides (Illustrative Data)

AssayCell LineCompoundIC50 / EC50 (µM)Reference
Anticancer HCT116 (Colon)Apigenin-7-O-glucoside15[5]
HCT116 (Colon)Apigenin62[5]
HeLa (Cervical)Apigenin~50 (Effective Dose)[8]
Neuroprotection PC12Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside0.4 - 0.8 µg/mL (Effective Dose)[11]

Note: This table presents illustrative data from studies on other apigenin glycosides to provide a reference for expected potency.

Conclusion and Future Directions

Apigenin 7-O-(2G-rhamnosyl)gentiobioside represents a promising natural compound with the potential for significant therapeutic applications. While direct research on this specific molecule is still needed, the wealth of data on its aglycone, apigenin, and related glycosides provides a strong scientific basis for its further investigation. The proposed mechanisms of action, rooted in its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, offer multiple avenues for therapeutic development.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside from its natural sources to enable robust preclinical studies.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this specific glycoside.

  • Pharmacokinetic Profiling: Characterizing the ADME properties of Apigenin 7-O-(2G-rhamnosyl)gentiobioside to understand its bioavailability and in vivo fate.

  • In Vivo Efficacy Studies: Validating the therapeutic potential of this compound in relevant animal models of disease.

The comprehensive experimental protocols and foundational knowledge presented in this technical guide are intended to empower researchers to unlock the full therapeutic potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, paving the way for the development of novel, nature-derived therapies for a range of human diseases.

References

  • Mihajlovic, J., et al. (2016). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. PMC. [Link]

  • ResearchGate. (n.d.). Apigenin 7-O-glucoside. [Link]

  • Al-Khayri, J. M., et al. (2022). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover). NIH. [Link]

  • Gugliandolo, A., et al. (2022). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PMC - PubMed Central. [Link]

  • Zhang, L., et al. (2023). Harnessing stem cell therapeutics in LPS-induced animal models: mechanisms, efficacies, and future directions. PubMed Central. [Link]

  • Al-Massri, K., et al. (2023). Neuroprotective Potential of Flavonoids in Brain Disorders. MDPI. [Link]

  • ResearchGate. (2015). (PDF) In Vitro Antioxidant Activity, Total Phenolic and Flavonoid Contents of Hydroalcoholic Extract of Leaves of Lagerstroemia Parviflora Roxb. [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. [Link]

  • Lee, Y.-M., et al. (2021). Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells. MDPI. [Link]

  • Nakashima, S., et al. (2022). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. STAR Protocols. [Link]

  • Ullah, A., et al. (2023). Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. Frontiers. [Link]

  • Tan, C. H., et al. (2022). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers. [Link]

  • El-Toumy, S. A., et al. (2015). Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. ResearchGate. [Link]

  • Araniti, F., et al. (2017). In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. PMC - NIH. [Link]

  • PubMed. (2014). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. [Link]

  • PubMed Central. (2023). Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. [Link]

  • MDPI. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • ResearchGate. (2014). Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock. [Link]

  • MDPI. (2022). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. [Link]

  • ResearchGate. (2007). (PDF) Neuroprotection by flavonoids. [Link]

  • NIH. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. [Link]

  • JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

  • PubMed Central. (2017). Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke. [Link]

Sources

Foundational

Unveiling the Antioxidant Potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside: A Technical Guide for Researchers

Foreword: Beyond the Aglycone - Exploring the Nuances of Flavonoid Glycosides For decades, the scientific community has lauded the therapeutic potential of flavonoids, a diverse group of polyphenolic compounds abundant i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Aglycone - Exploring the Nuances of Flavonoid Glycosides

For decades, the scientific community has lauded the therapeutic potential of flavonoids, a diverse group of polyphenolic compounds abundant in the plant kingdom. Among these, apigenin has garnered significant attention for its multifaceted biological activities, including its potent antioxidant and anti-inflammatory properties. However, in nature, apigenin predominantly exists in its glycosidic forms, where sugar moieties are attached to the core flavonoid structure. This glycosylation significantly alters the physicochemical properties of the parent molecule, influencing its solubility, stability, bioavailability, and, consequently, its biological efficacy.

This technical guide delves into the antioxidant potential of a specific, complex apigenin glycoside: Apigenin 7-O-(2G-rhamnosyl)gentiobioside . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource that not only outlines the theoretical framework of this compound's antioxidant capacity but also provides detailed, field-proven methodologies for its empirical validation. We will move beyond a superficial overview, offering insights into the causal relationships behind experimental choices and emphasizing the importance of self-validating protocols. This guide is structured to empower researchers to confidently and rigorously investigate the antioxidant promise of this intriguing flavonoid glycoside.

Compound Profile: Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside, meaning it is composed of the flavonoid apigenin linked to a sugar molecule. This compound is naturally found in various plants.[1] The attachment of the sugar moiety generally enhances the solubility and stability of the apigenin molecule, which is crucial for its biological activities.[2]

Attribute Information
IUPAC Name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Molecular Formula C₃₃H₄₀O₁₉
Molecular Weight 740.66 g/mol
CAS Number 174284-20-9
Natural Sources Lonicera gracilipes var. glandulosa, Eleutherococcus sessiliflorus

The Mechanistic Underpinnings of Flavonoid Antioxidant Action

The antioxidant activity of flavonoids like apigenin and its glycosides is a multifactorial phenomenon, extending beyond simple free radical scavenging. A comprehensive understanding of these mechanisms is paramount for designing robust experimental strategies.

Direct Antioxidant Mechanisms: The Chemistry of Radical Scavenging

The core flavone structure of apigenin is endowed with hydroxyl groups that can donate a hydrogen atom to neutralize free radicals, thereby interrupting the damaging chain reactions of oxidation. The antioxidant capacity is intrinsically linked to the number and arrangement of these hydroxyl groups.

While direct scavenging is a key aspect, it is crucial to acknowledge that the glycosylation at the 7-position in Apigenin 7-O-(2G-rhamnosyl)gentiobioside may influence this activity. Generally, the aglycone (apigenin) exhibits stronger direct antioxidant activity than its glycosidic forms.[3] The sugar moiety can sterically hinder the interaction of the flavonoid core with free radicals. However, this does not render the glycoside inactive; its enhanced solubility may lead to better performance in aqueous biological systems.

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Perhaps more significant than direct scavenging is the ability of apigenin and its metabolites to modulate endogenous antioxidant defense systems through interaction with key cellular signaling pathways. This indirect antioxidant effect often has a more profound and lasting impact on cellular resilience to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like apigenin, Nrf2 is released from Keap1 and translocates to the nucleus.[4] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[4][5] Apigenin has been shown to activate the Nrf2 signaling pathway, thereby bolstering the cell's intrinsic antioxidant capacity.[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Apigenin Apigenin Apigenin->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cytoprotection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cytoprotection leads to

Caption: Apigenin-mediated activation of the Nrf2 signaling pathway.

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[8] Chronic activation of the NF-κB pathway is a hallmark of many inflammatory diseases and is intricately linked to oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli and oxidative stress lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. Apigenin has been demonstrated to inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, thereby exerting potent anti-inflammatory and indirect antioxidant effects.[9][10][11][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB_cyto NF-κB IkBa_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Stimuli Pro-inflammatory Stimuli / Oxidative Stress Stimuli->IKK activates Apigenin Apigenin Apigenin->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes activates transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation leads to

Caption: Apigenin-mediated inhibition of the NF-κB signaling pathway.

A Practical Guide to Assessing Antioxidant Potential: In Vitro and Cellular Assays

A multi-assay approach is essential for a comprehensive evaluation of the antioxidant potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. The following protocols are presented as a starting point and should be optimized for your specific laboratory conditions.

In Vitro Chemical Assays: A First-Pass Screening

These assays are rapid, cost-effective, and provide valuable information on the compound's intrinsic radical scavenging and reducing capabilities.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

      • Prepare a stock solution of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations.

      • Prepare a positive control solution (e.g., Ascorbic acid, Trolox) at similar concentrations.

    • Assay Procedure:

      • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

      • Add 100 µL of the sample, positive control, or blank (solvent) to the respective wells.

      • Incubate the plate in the dark at room temperature for 30 minutes.

      • Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

      • Plot a dose-response curve of concentration versus percentage of scavenging activity to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.[13]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

      • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

      • Prepare sample and positive control solutions as described for the DPPH assay.

    • Assay Procedure:

      • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

      • Add 10 µL of the sample, positive control, or blank to the respective wells.

      • Incubate the plate in the dark at room temperature for 6 minutes.

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidant.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

      • Prepare a standard curve using a known antioxidant with reducing power, such as FeSO₄·7H₂O or Trolox.

      • Prepare sample solutions.

    • Assay Procedure:

      • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

      • Add 20 µL of the sample, standard, or blank to the respective wells.

      • Incubate the plate at 37°C for 4 minutes.

      • Measure the absorbance at 593 nm.

    • Data Analysis:

      • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or milligram of the sample.

  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

      • Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.

      • Prepare a standard curve using Trolox.

      • Prepare sample solutions.

    • Assay Procedure:

      • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

      • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.

      • Incubate the plate at 37°C for 15 minutes.

      • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

      • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

    • Data Analysis:

      • Calculate the area under the curve (AUC) for each sample, standard, and blank.

      • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

      • Plot the net AUC of the standards versus their concentration to create a standard curve.

      • Determine the ORAC value of the sample from the standard curve. Results are expressed as µmol of Trolox equivalents (TE) per gram or milligram of the sample.

Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Assessment

While in vitro chemical assays are useful, they do not account for cellular uptake, metabolism, and localization of the compound. The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular context.

  • Principle: This assay uses a fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. The ability of an antioxidant to prevent the formation of DCF is a measure of its cellular antioxidant activity.

  • Step-by-Step Protocol:

    • Cell Culture:

      • Seed a suitable cell line (e.g., HepG2, Caco-2) in a black 96-well microplate and grow to confluence.

    • Assay Procedure:

      • Remove the culture medium and wash the cells with PBS.

      • Treat the cells with various concentrations of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and a positive control (e.g., quercetin) in treatment medium for 1 hour.

      • Remove the treatment medium and wash the cells with PBS.

      • Add DCFH-DA solution to the cells and incubate for 1 hour.

      • Remove the DCFH-DA solution and wash the cells with PBS.

      • Induce oxidative stress by adding an ROS generator, such as AAPH, to the cells.

      • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (excitation at 485 nm, emission at 538 nm).

    • Data Analysis:

      • Calculate the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample fluorescence curve and ∫CA is the integrated area under the control curve.

      • Determine the EC₅₀ value, which is the concentration of the compound required to provide 50% cellular antioxidant activity.

Interpreting the Data: A Holistic Perspective

It is crucial to interpret the data from these assays in a comprehensive manner. A compound that shows high activity in one assay may not be as effective in another, reflecting the different mechanisms of antioxidant action being measured.

  • DPPH and ABTS assays primarily measure the hydrogen atom donating ability of the compound.

  • The FRAP assay assesses the reducing power of the compound.

  • The ORAC assay evaluates the capacity to quench peroxyl radicals.

  • The CAA assay provides a more physiologically relevant measure of antioxidant activity, taking into account cellular uptake and metabolism.

For Apigenin 7-O-(2G-rhamnosyl)gentiobioside, it is anticipated that the in vitro chemical assays may show moderate activity compared to its aglycone, apigenin, due to the presence of the large sugar moiety. However, its enhanced solubility may lead to significant activity in the CAA assay, where cellular uptake is a key factor. A study on apigenin-7-O-glucoside, a structurally similar compound, reported an EC₅₀ value of 5.49 mg/mL in the ABTS assay, which was significantly higher than that of apigenin (0.68 mg/mL), indicating lower direct scavenging activity for the glycoside.[14]

Future Directions: From In Vitro to In Vivo

The in vitro and cellular assays described in this guide provide a strong foundation for understanding the antioxidant potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. The next logical step is to validate these findings in more complex biological systems.

  • In vivo studies in animal models of oxidative stress-related diseases are essential to evaluate the bioavailability, metabolism, and efficacy of the compound in a whole-organism context.

  • Further mechanistic studies should aim to elucidate the specific molecular targets of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and its metabolites within the Nrf2 and NF-κB pathways.

  • Structure-activity relationship studies comparing a range of apigenin glycosides can provide valuable insights into how the nature and position of the sugar moiety influence antioxidant activity.

By employing the rigorous methodologies and considering the multifaceted nature of antioxidant action outlined in this guide, researchers can effectively unlock the therapeutic potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and other promising flavonoid glycosides.

References

  • Apigenin 7-O-glucoside. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (2024). E3S Web of Conferences, 503, 07005. [Link]

  • Milić, M., Tasić, S., Stanković, N., Stojanović, D., Kostić, M., & Simonović, M. (2021). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI Journal, 20, 114–131. [Link]

  • ORAC Assay, Cat. # BAQ073, BAQ074, BAQ075. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]

  • Rahman, M. M., Islam, M. R., & Siraj, M. A. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Natural Health Product Research, 3(1), 1-10. [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]

  • Zhang, Y., Chen, J., & Li, H. (2020). Apigenin protects human melanocytes against oxidative damage by activation of the Nrf2 pathway. Artificial Cells, Nanomedicine, and Biotechnology, 48(1), 389–396. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]

  • Rengasamy, K. R. R., Khan, H., & Gowrishankar, S. (2016). Apigenin inhibits NF-κB and snail signaling, EMT and metastasis in human hepatocellular carcinoma. Oncotarget, 7(28), 44413–44427. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]

  • (PDF) Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Downregulation of NF-kB pathway by apigenin. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chen, J., Wang, F., & Liu, J. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2953. [Link]

  • Apigenin activated the Nrf2-HO-1 signaling pathway in high... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. (2007). Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

  • Li, W., Su, Z., & Guo, S. (2022). Apigenin Ameliorates H2O2-Induced Oxidative Damage in Melanocytes through Nuclear Factor-E2-Related Factor 2 (Nrf2) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt)/Mammalian Target of Rapamycin (mTOR) Pathways and Reducing the Generation of Reactive Oxygen Species (ROS) in Zebrafish. International Journal of Molecular Sciences, 23(21), 13303. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

  • Antioxidant activity of apigenin and its glycosides 254. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. [Link]

  • CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 23, 2026, from [Link]

  • Shukla, S., & Gupta, S. (2015). Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice. PLOS ONE, 10(9), e0138710. [Link]

  • Tundis, R., Loizzo, M. R., & Menichini, F. (2019). Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers. Molecules, 24(9), 1795. [Link]

  • Wang, M., & Zhang, R. (2019). Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway. Oxidative Medicine and Cellular Longevity, 2019, 1578073. [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. Retrieved January 23, 2026, from [Link]

  • FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 23, 2026, from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]

  • Li, B., & Zhang, H. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 9768487. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Values for different antioxidant measurements performed with apigenin... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Apigenin activated Nrf2 pathway. (A,B) Measurement of SOD activity and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved January 23, 2026, from [Link]

  • FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. Retrieved January 23, 2026, from [Link]

  • Activation of the NF-κB pathway in malignant disease. (2021, October 6). YouTube. Retrieved January 23, 2026, from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). Rasayan Journal of Chemistry, 11(3), 1183-1192. [Link]

  • Salehi, B., Venditti, A., & Sharifi-Rad, M. (2019). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. Journal of Clinical Medicine, 8(9), 1369. [Link]

  • Kang, O. H., Lee, J. H., & Kwon, D. Y. (2011). Apigenin inhibits release of inflammatory mediators by blocking the NF-κB activation pathways in the HMC-1 cells. Immunopharmacology and Immunotoxicology, 33(3), 473–479. [Link]

Sources

Exploratory

A Technical Guide to the Anti-inflammatory Potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract Inflammation is a critical biological response to injury and infection, but its dysregulation underlies a multitude of chronic diseas...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to injury and infection, but its dysregulation underlies a multitude of chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their therapeutic potential, particularly as anti-inflammatory agents. This technical guide delves into the scientific rationale and experimental framework for investigating the anti-inflammatory effects of a specific flavone glycoside, Apigenin 7-O-(2G-rhamnosyl)gentiobioside. While direct, extensive research on this particular molecule is emerging, this document synthesizes foundational knowledge from its core structure—the aglycone apigenin—and closely related analogs to build a robust, predictive model of its mechanism of action. We provide detailed experimental protocols and conceptual frameworks to empower researchers to validate and expand upon the anti-inflammatory profile of this promising natural compound.

Introduction: The Therapeutic Promise of Apigenin Glycosides

Apigenin, a well-studied flavone, is known for its potent anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, its clinical utility can be hampered by poor solubility and bioavailability. Nature overcomes this limitation through glycosylation, attaching sugar moieties to the core flavonoid structure. This process often enhances the stability and solubility of the parent compound.[3]

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a naturally occurring flavonoid glycoside identified in plants such as Apium graveolens L. (celery), Lonicera gracilipes, and Eleutherococcus sessilliflorus.[4][5] Its structure consists of the apigenin backbone linked to a rhamnosyl-gentiobioside sugar chain at the 7-hydroxyl position. This glycosylation is predicted to modulate its pharmacokinetic profile and may influence its biological activity. This guide will explore the anticipated anti-inflammatory mechanisms of this compound based on the established activities of apigenin and structurally similar glycosides, providing a roadmap for its scientific investigation.

Chemical and Physical Properties

A clear understanding of the test article is fundamental to any rigorous scientific investigation.

PropertyValueReference(s)
CAS Number 174284-20-9[4][5]
Molecular Formula C₃₃H₄₀O₁₉[4]
Molecular Weight 740.7 g/mol [4]
Chemical Family Flavonoid Glycoside[6]
Purity Typically >98% (by HPLC)[4][7]
Solubility Slightly soluble in DMSO and Methanol[5]
Botanical Sources Apium graveolens L., Lonicera gracilipes, Eleutherococcus sessilliflorus[4][5]

Postulated Mechanism of Action: Targeting Core Inflammatory Pathways

The inflammatory cascade is orchestrated by complex signaling networks. Based on extensive data from its aglycone (apigenin) and related glycosides like Rhoifolin (Apigenin-7-O-neohesperidoside), we can posit a primary mechanism of action for Apigenin 7-O-(2G-rhamnosyl)gentiobioside centered on the inhibition of the NF-κB and MAPK signaling pathways.[2][8][9]

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] In resting cells, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the expression of inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.

We hypothesize that Apigenin 7-O-(2G-rhamnosyl)gentiobioside, much like its analog Rhoifolin, will attenuate this pathway, leading to a downstream reduction in inflammatory mediators.[8][10]

NF_kappa_B_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Apigenin_Glycoside Apigenin 7-O-(2G-rhamnosyl)gentiobioside (Hypothesized Action) Apigenin_Glycoside->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds In_Vitro_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Endpoint Analysis A Seed RAW 264.7 cells B Pre-treat with Apigenin Glycoside (various concentrations) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Incubate for 24h C->D E Collect Supernatant D->E H Lyse Cells D->H F Perform Nitric Oxide (NO) Assay (Griess Assay) E->F G Measure Cytokines (TNF-α, IL-6) via ELISA E->G I Western Blot for COX-2, iNOS, p-IκBα H->I

Caption: Standard experimental workflow for in vitro anti-inflammatory screening.

Protocol 1: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

  • Causality: This assay quantifies the production of NO, a downstream product of the iNOS enzyme, whose expression is controlled by NF-κB. A reduction in NO levels is a strong indicator of anti-inflammatory activity.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight. [8] 2. Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

    • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Griess Assay: a. Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). c. Incubate for 10-15 minutes at room temperature, protected from light.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Self-Validation: The protocol must include a positive control (LPS alone) showing high NO production and a negative control (cells alone) showing baseline NO. A known anti-inflammatory drug (e.g., Dexamethasone) should also be included to benchmark the potency of the test compound.

Protocol 2: Pro-inflammatory Cytokine Measurement by ELISA

  • Causality: This protocol directly measures the protein levels of key pro-inflammatory cytokines like TNF-α and IL-6, which are direct gene products of NF-κB activation.

  • Methodology:

    • Follow steps 1-4 from Protocol 1 to generate cell culture supernatants.

    • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Adding the collected supernatants, standards, and controls. c. Adding a detection antibody. d. Adding a substrate solution that generates a colorimetric signal. e. Stopping the reaction and measuring the absorbance at the specified wavelength.

    • Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Model: Carrageenan-Induced Paw Edema

For a preliminary assessment of in vivo efficacy, the carrageenan-induced paw edema model in rodents is a well-established, acute inflammation model. [11] Protocol 3: Rat Paw Edema Model

  • Causality: This model assesses the ability of a compound to inhibit localized edema (swelling) caused by the injection of an irritant (carrageenan). The resulting inflammation involves the release of prostaglandins and cytokines, making it relevant for compounds targeting the COX and NF-κB pathways.

  • Methodology:

    • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Grouping: Divide animals into groups (n=6-8 per group):

      • Group I: Vehicle Control (e.g., saline, p.o.)

      • Group II: Carrageenan Control (vehicle + carrageenan)

      • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group IV-V: Test Groups (Apigenin 7-O-(2G-rhamnosyl)gentiobioside at various doses, p.o.)

    • Dosing: Administer the test compound or vehicle orally one hour before inducing inflammation.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

    • Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

    • Calculation: Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.

  • Anticipated Quantitative Data: Based on studies with Rhoifolin, significant inhibition of paw edema can be expected. [11]

    Treatment Group Dose (mg/kg) % Inhibition of Paw Edema (at 4 hr) - Hypothetical Data
    Carrageenan Control - 0%
    Indomethacin 10 ~45-55%
    Apigenin Glycoside 10 ~15-25%
    Apigenin Glycoside 25 ~25-40%

    | Apigenin Glycoside | 50 | ~40-55% |

Conclusion and Future Directions

Apigenin 7-O-(2G-rhamnosyl)gentiobioside represents a compelling candidate for anti-inflammatory drug discovery. The established mechanisms of its aglycone, apigenin, and the potent anti-inflammatory activity of the structurally similar glycoside, Rhoifolin, provide a strong scientific foundation for its investigation. The proposed primary mechanism involves the suppression of the NF-κB signaling pathway, leading to reduced expression of iNOS, COX-2, and key pro-inflammatory cytokines.

The experimental workflows and specific protocols detailed in this guide offer a clear and rigorous path to validating this hypothesis. Successful outcomes from these studies would warrant further investigation into more complex chronic inflammation models, detailed pharmacokinetic profiling, and exploration of its effects on the MAPK signaling cascade to build a comprehensive understanding of its therapeutic potential.

References

  • Sokolov, R., et al. (2016). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Scientific Reports. Available at: [Link]

  • Khan, T., et al. (2020). Apigenin 7-O-glucoside. ResearchGate. Available at: [Link]

  • CD BioGlyco. Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Available at: [Link]

  • Li, C., et al. (2020). Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB. Brazilian Journal of Medical and Biological Research. Available at: [Link]

  • Refaat, H., et al. (2012). Anti-inflammatory Effect of Apigenin-7-neohesperidoside (Rhoifolin) in Carrageenin-Induced Rat Oedema Model. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chen, X., et al. (2022). Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential. EXCLI Journal. Available at: [Link]

  • Li, C., et al. (2020). Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB. PubMed. Available at: [Link]

  • Salehi, B., et al. (2021). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. Molecules. Available at: [Link]

  • Lee, J., et al. (2019). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]

  • Zhou, X., et al. (2022). Rhoifolin Suppresses Cell Proliferation and Induces Apoptosis in Hepatocellular Carcinoma Cells In Vitro and In Vivo. MDPI. Available at: [Link]

  • Ginwala, R., et al. (2022). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. MDPI. Available at: [Link]

  • Murakami, A., et al. (2007). Targeting NOX, iNOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International Journal of Cancer. Available at: [Link]

Sources

Foundational

Whitepaper: The Therapeutic Potential of Apigenin Derivatives in Oncology

A Technical Guide for Researchers and Drug Development Professionals Abstract Apigenin, a naturally occurring flavone, has garnered significant attention for its pleiotropic anticancer properties. However, its therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Apigenin, a naturally occurring flavone, has garnered significant attention for its pleiotropic anticancer properties. However, its therapeutic application is often hampered by poor bioavailability and limited solubility. This has spurred the development of apigenin derivatives with enhanced pharmacokinetic profiles and more potent antineoplastic activity. This technical guide provides an in-depth analysis of the mechanisms of action of these derivatives, explores their structure-activity relationships, and details robust methodologies for their preclinical evaluation. We synthesize current research to offer a comprehensive resource for scientists engaged in the discovery and development of next-generation flavonoid-based cancer therapeutics.

Introduction: The Rationale for Apigenin Derivatives in Cancer Therapy

Apigenin (4′,5,7-trihydroxyflavone) is a flavonoid abundantly found in various fruits, vegetables, and herbs, including parsley, chamomile, and oranges[1][2]. Epidemiological and preclinical studies have consistently demonstrated its ability to inhibit carcinogenesis through the modulation of various signaling pathways, induction of apoptosis, and cell cycle arrest[2][3][4]. Despite these promising biological activities, the clinical translation of apigenin has been challenging. The primary obstacles are its low aqueous solubility and poor intestinal absorption, which lead to low systemic bioavailability[5][6].

To overcome these limitations, research has focused on the synthesis and evaluation of apigenin derivatives[6]. These modifications aim to:

  • Enhance Bioavailability: Improving solubility and absorption through glycosylation or the addition of specific functional groups[6][7]. Naturally occurring glycosides like apigetrin (apigenin-7-O-glucoside) and vitexin (apigenin-8-C-glucoside) represent this strategy[2][8][9].

  • Increase Potency and Specificity: Modifying the core flavone structure to enhance binding affinity to specific molecular targets, thereby increasing anticancer efficacy[10][11].

  • Improve Pharmacokinetic Properties: Altering the metabolic stability and plasma half-life of the compound[5][6].

This guide delves into the core anticancer mechanisms of these derivatives, providing a framework for their rational design and evaluation.

Core Anticancer Mechanisms of Apigenin Derivatives

Apigenin and its derivatives exert their anticancer effects by targeting multiple hallmarks of cancer. Their action is not limited to a single pathway but involves a complex interplay of molecular events that collectively suppress tumor growth and progression[2][4][12].

Induction of Apoptosis

A primary mechanism is the induction of programmed cell death, or apoptosis, in cancer cells with minimal toxicity to normal cells[3][8][13]. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Apigenin derivatives can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. This triggers a cascade involving the activation of caspase-9 and the executioner caspase-3, culminating in cell death[1]. This process is often associated with the modulation of the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated and anti-apoptotic proteins like Bcl-2 and Mcl-1 are downregulated[1][8][14].

  • Extrinsic Pathway: Some derivatives can enhance the expression of death receptors like DR4 and DR5 on the cancer cell surface, sensitizing them to ligands such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)[15]. This leads to the activation of caspase-8 and subsequent executioner caspases[16].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL Ligand DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Casp8 Caspase-8 (Activated) DR4_DR5->Casp8 Casp3 Executioner Caspases (Caspase-3) Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome C (Released) Casp9 Caspase-9 (Activated) Casp9->Casp3 Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Apoptosis Apoptosis Casp3->Apoptosis Apigenin Apigenin Derivatives Apigenin->DR4_DR5 Upregulate Apigenin->Bcl2 Downregulate Apigenin->Bax Upregulate

Cell Cycle Arrest

Apigenin derivatives are potent inducers of cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from dividing[4][5][17]. This is accomplished by modulating the expression and activity of key cell cycle regulatory proteins.

  • Cyclin-Dependent Kinases (CDKs): They inhibit the activity of CDK1 (also known as cdc2), a critical kinase for entry into mitosis[1][17].

  • Cyclins: The expression of cyclin A and cyclin B, which form complexes with CDK1 to drive the G2/M transition, is significantly downregulated[1][4][17].

  • Tumor Suppressor Proteins: They can increase the expression of tumor suppressor proteins like p53 and p21, which act as inhibitors of CDK complexes[4][8].

This multi-pronged inhibition of the G2/M checkpoint machinery effectively halts cell proliferation[18].

Modulation of Key Oncogenic Signaling Pathways

The anticancer activity of apigenin derivatives is fundamentally linked to their ability to interfere with major signaling cascades that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently targeted pathways. Apigenin and its derivatives inhibit the phosphorylation (activation) of Akt, a central node in this pathway that promotes cell survival, proliferation, and growth. Downstream, this leads to the deactivation of mTOR[8][13][15].

  • MAPK/ERK Pathway: These compounds can suppress the phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation[5][15][19].

  • NF-κB Pathway: By inhibiting the activation of NF-κB, a key transcription factor for inflammatory and survival genes, apigenin derivatives can reduce inflammation-driven cancer progression and sensitize cells to apoptosis[3][13].

  • STAT3 Pathway: Constitutive activation of STAT3 is common in many cancers. Apigenin derivatives have been shown to inhibit STAT3 phosphorylation, thereby downregulating genes involved in survival, proliferation, and angiogenesis[4][13].

  • Wnt/β-catenin Pathway: In cancers like colorectal cancer, these derivatives can suppress the Wnt/β-catenin pathway, leading to reduced proliferation and invasion[4][14].

// Nodes Apigenin [label="Apigenin\nDerivatives", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

node [fillcolor="#4285F4"]; PI3K [label="PI3K/Akt"]; MAPK [label="MAPK/ERK"]; IKK [label="IKK"]; STAT3 [label="STAT3"]; Wnt [label="Wnt/β-catenin"];

node [fillcolor="#EA4335"]; mTOR [label="mTOR"]; ERK [label="ERK"]; NFkB [label="NF-κB"]; STAT3_p [label="p-STAT3"]; beta_catenin [label="β-catenin"];

node [fillcolor="#34A853", shape=ellipse]; Proliferation [label="Proliferation"]; Survival [label="Survival"]; Angiogenesis [label="Angiogenesis"]; Invasion [label="Invasion"];

// Edges Apigenin -> PI3K [arrowhead=tee]; Apigenin -> MAPK [arrowhead=tee]; Apigenin -> IKK [arrowhead=tee]; Apigenin -> STAT3 [arrowhead=tee]; Apigenin -> Wnt [arrowhead=tee];

PI3K -> mTOR; MAPK -> ERK; IKK -> NFkB; STAT3 -> STAT3_p; Wnt -> beta_catenin;

mTOR -> Proliferation; mTOR -> Survival; ERK -> Proliferation; NFkB -> Survival; NFkB -> Invasion; STAT3_p -> Angiogenesis; STAT3_p -> Survival; beta_catenin -> Proliferation; beta_catenin -> Invasion; } Caption: Major signaling pathways inhibited by apigenin derivatives.

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis and angiogenesis are critical for tumor progression and are significantly impeded by apigenin derivatives.

  • Inhibition of Invasion and Migration: They suppress the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties[8][13]. This is partly achieved by downregulating matrix metalloproteinases (MMPs) and inhibiting signaling through focal adhesion kinase (FAK)[1][3][8].

  • Inhibition of Angiogenesis: Apigenin derivatives can inhibit the formation of new blood vessels that supply tumors. They achieve this by downregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α)[4][20][21].

Structure-Activity Relationship (SAR) and Derivative Design

The anticancer efficacy of apigenin derivatives is highly dependent on their chemical structure. Medicinal chemistry efforts have explored modifications at various positions of the apigenin scaffold to enhance activity[6].

  • Hydroxyl Groups: The hydroxyl groups at positions 5, 7, and 4' are crucial for antioxidant and anticancer activities. However, their modification can improve pharmacokinetic properties. For instance, alkylation or glycosylation at the 7-hydroxyl position can enhance solubility and bioavailability[3].

  • C- and O-Glycosides: Natural derivatives like vitexin (an 8-C-glucoside) and apigetrin (a 7-O-glucoside) often exhibit different biological profiles compared to the parent aglycone, sometimes with improved stability and activity in specific cancer models[8][15].

  • Synthetic Modifications: Researchers have synthesized novel derivatives by introducing moieties like alkyl amines with spacers at the C-7 position[10][22]. These modifications can significantly increase antiproliferative activity compared to the parent apigenin molecule. For example, some synthetic derivatives have shown IC50 values that are several-fold lower than apigenin against various cancer cell lines[23].

Table 1: Comparative Antiproliferative Activity (IC50) of Apigenin and a Synthetic Derivative

CompoundCancer Cell LineIC50 (µg/mL)Source
Apigenin A549 (Lung)>100[10]
HeLa (Cervical)>100[10]
HepG2 (Liver)>100[10]
MCF-7 (Breast)>100[10]
Compound 4j *A549 (Lung)10.32[10]
HeLa (Cervical)8.95[10]
HepG2 (Liver)7.66[10]
MCF-7 (Breast)6.83[10]

*Compound 4j is a synthetic apigenin derivative with a 3-(4-benzoylpiperazin-1-yl)propoxy group at the C-7 position.

Methodologies for Preclinical Efficacy Evaluation

A robust and systematic approach is essential for evaluating the anticancer potential of novel apigenin derivatives. The following protocols represent a standard workflow for in vitro and in vivo validation.

In Vitro Evaluation Workflow

The causality behind this workflow is to first establish general cytotoxicity and then dissect the specific mechanisms responsible for the observed growth inhibition.

G Start Synthesized Apigenin Derivative Viability Step 1: Cell Viability Assay (e.g., MTT / PrestoBlue) Determine IC50 Start->Viability Mechanism Step 2: Mechanistic Assays (Using IC50 concentration) Viability->Mechanism Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cycle Apoptosis Apoptosis Assay (Annexin V / PI Staining) Mechanism->Apoptosis Migration Migration/Invasion Assay (Transwell / Wound Healing) Mechanism->Migration Western Step 3: Molecular Target Validation (Western Blot) Confirm pathway modulation Cycle->Western Apoptosis->Western Migration->Western End Candidate for In Vivo Studies Western->End

Protocol 4.1.1: Cell Viability Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the apigenin derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the formazan crystals. Rationale: The organic solvent is required to dissolve the insoluble purple crystals for spectrophotometric measurement.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4.1.2: Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that intercalates into the DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the apigenin derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight). Rationale: Ethanol fixation permeabilizes the cell membrane and preserves the cellular structure, allowing the dye to enter and stain the DNA.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Rationale: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest[1].

In Vivo Efficacy Assessment: Xenograft Mouse Model

Principle: This model involves implanting human cancer cells into immunodeficient mice to create a tumor. It serves as a robust system to evaluate the therapeutic efficacy and systemic toxicity of a drug candidate in a living organism.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the apigenin derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Rationale: Tumor volume is the primary efficacy endpoint, while body weight serves as a general indicator of systemic toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor tissues for biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3) via immunohistochemistry or Western blot.

Challenges and Future Perspectives

While apigenin derivatives hold immense promise, several challenges must be addressed for successful clinical translation:

  • Pharmacokinetics and Bioavailability: Although derivatives are designed to improve these aspects, comprehensive pharmacokinetic studies are essential to understand their absorption, distribution, metabolism, and excretion (ADME) profiles[5]. The oral bioavailability of apigenin is around 30%, and derivatives must significantly improve upon this to be clinically viable[5].

  • Clinical Trials: To date, clinical trials involving apigenin are limited[3]. Rigorous, well-designed clinical trials are needed to validate the preclinical efficacy and safety of promising derivatives in human patients.

  • Combination Therapy: Apigenin and its derivatives have shown synergistic effects when combined with conventional chemotherapeutic drugs, potentially overcoming chemoresistance and reducing toxicity[3][15]. Exploring these combinations is a promising therapeutic strategy.

Conclusion

Apigenin derivatives represent a compelling class of compounds for cancer drug development. By targeting a multitude of oncogenic pathways, they can induce apoptosis, halt cell cycle progression, and prevent metastasis. The rational design of derivatives has successfully addressed some of the parent compound's limitations, yielding molecules with enhanced antiproliferative activity. The systematic application of the in vitro and in vivo methodologies outlined in this guide will be critical for identifying and validating the most promising candidates for clinical development, potentially ushering in a new era of effective and less toxic flavonoid-based cancer therapies.

References

  • Salehi, B., Venditti, A., Sharifi-Rad, M., et al. (2019). Plant flavone apigenin: An emerging anticancer agent. Cellular and Molecular Biology, 65(6), 86-93. [Link]

  • Uddin, M. S., Al Mamun, A., Rahman, M. A., et al. (2023). Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10689. [Link]

  • Lefort, É. C., & Blay, J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in Pharmacology, 12, 635672. [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., et al. (2022). The Potential Role of Apigenin in Cancer Prevention and Treatment. Molecules, 27(15), 4979. [Link]

  • Lee, Y. M., Lee, G., Oh, T. I., et al. (2022). Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells. Cancers, 14(7), 1824. [Link]

  • Hostetler, G. L., Ralston, R. A., & Schwartz, S. J. (2024). Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction. International Journal of Molecular Sciences, 25(1), 251. [Link]

  • Zhou, Z., Zhang, C., Xu, D., et al. (2017). Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents. Molecules, 22(3), 443. [Link]

  • Uddin, M. S., Al Mamun, A., Rahman, M. A., et al. (2023). Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives. Molecules, 28(13), 5035. [Link]

  • Das, S., & Das, S. (2022). Apigenin And Its Anticancer Activity By Using Molecular Docking. Journal of Pharmaceutical Negative Results, 13(S1), 1-8. [Link]

  • Zhang, L., Han, Y., & Wang, G. (2018). Synthesis and Anti-cancer Activities of Apigenin Derivatives. Letters in Drug Design & Discovery, 15(7). [Link]

  • Melstrom, L. G., Salabat, M. R., Ding, X. Z., et al. (2024). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. Cancers, 16(10), 1845. [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., et al. (2022). The Potential Role of Apigenin in Cancer Prevention and Treatment. International Journal of Molecular Sciences, 23(15), 8428. [Link]

  • Chen, H., Qu, C., Wang, M., et al. (2024). The synthesis and bioactivity of apigenin derivatives. Fitoterapia, 201, 106228. [Link]

  • Zhou, X., & Zhou, S. (2024). Apigenin in cancer therapy: anti-cancer effects and mechanisms of action. Mécène Market. [Link]

  • Zhang, L., Han, Y., & Wang, G. (2018). Synthesis and Anti-Cancer Activities of Apigenin Derivatives. Letters in Drug Design & Discovery, 15(7), 724-730. [Link]

  • Zhang, L., Wu, J., Zhang, Q., et al. (2018). Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM. Oncology Reports, 40(6), 3747-3755. [Link]

  • Johnson, J. L., & de Mejia, E. G. (2005). Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest. Molecular Nutrition & Food Research, 49(9), 806-814. [Link]

  • Melstrom, L. G., Salabat, M. R., Ding, X. Z., et al. (2022). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. International Journal of Molecular Sciences, 23(10), 5581. [Link]

  • Zhang, L., Chen, H., Wang, Y., et al. (2016). Angiogenic effects of apigenin on endothelial cells after hypoxia-reoxygenation via the caveolin-1 pathway. Molecular Medicine Reports, 14(4), 3639-3644. [Link]

  • Zhou, Z., Zhang, C., Xu, D., et al. (2017). Synthesis and Biological Evaluation of Apigenin Derivatives as Antibacterial and Antiproliferative Agents. Molecules, 22(3), 443. [Link]

  • Cao, H. H., Chu, J. H., Kwan, H. Y., et al. (2017). Apigenin inhibits proliferation and invasion, and induces apoptosis and cell cycle arrest in human melanoma cells. Oncology Reports, 37(4), 2253-2259. [Link]

  • Tang, D., Chen, K., Huang, L., & Li, J. (2017). Pharmacokinetic properties and drug interactions of apigenin, a natural flavone. Expert Opinion on Drug Metabolism & Toxicology, 13(3), 323-330. [Link]

  • Wang, M., Firrman, J., Liu, L., & Yam, K. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Bioavailability. Nutrients, 11(11), 2561. [Link]

  • Seo, H. S., Choi, H. S., Kim, S. R., & Choi, Y. K. (2012). Apigenin induces apoptosis via extrinsic pathway, inducing p53 and inhibiting STAT3 and NFκB signaling in HER2-overexpressing breast cancer cells. Molecular and Cellular Biochemistry, 366(1-2), 319-332. [Link]

  • Fang, J., Zhou, Q., Liu, L. Z., et al. (2007). Apigenin inhibits tumor angiogenesis through decreasing HIF-1alpha and VEGF expression. Carcinogenesis, 28(4), 858-864. [Link]

Sources

Protocols & Analytical Methods

Method

Isolating Apigenin 7-O-(2G-rhamnosyl)gentiobioside from Lonicera gracilipes: A Comprehensive Guide for Researchers

This document provides a detailed guide for the isolation, purification, and characterization of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a significant flavone triglycoside found in the plant species Lonicera gracilipes...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the isolation, purification, and characterization of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a significant flavone triglycoside found in the plant species Lonicera gracilipes. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It offers not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the entire process.

Introduction: The Significance of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavonoid glycoside that has been identified in Lonicera gracilipes var. glandulosa[1]. Flavonoids, a diverse group of plant secondary metabolites, are of great interest to the scientific community due to their wide range of biological activities. The glycosylation of flavonoids, such as in the case of this apigenin derivative, can significantly alter their bioavailability, solubility, and pharmacological effects[2][3]. While the parent aglycone, apigenin, is known for its antioxidant, anti-inflammatory, and potential anticancer properties, its glycosides may exhibit unique bioactivities. Preliminary research suggests that Apigenin 7-O-(2G-rhamnosyl)gentiobioside could be a valuable compound for investigating diabetes, obesity, cardiovascular diseases, and neurological disorders[4]. The genus Lonicera, commonly known as honeysuckle, has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections, underscoring the potential of its chemical constituents[5][6][7][8].

This guide will provide a robust framework for the efficient isolation and purification of this complex triglycoside, paving the way for further pharmacological and biomedical research.

Physicochemical Properties of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

A thorough understanding of the target molecule's properties is fundamental to designing an effective isolation strategy.

PropertyValueSource
Molecular Formula C₃₃H₄₀O₁₉[2][4][9]
Molecular Weight 740.66 g/mol [2][4]
CAS Number 174284-20-9[1][9]
Appearance Solid (typically white to off-white)[1]
Purity (Commercial) >98% (by HPLC)[4][9]
Storage (in solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[1]

Overall Isolation and Purification Workflow

The isolation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside from Lonicera gracilipes follows a multi-step process designed to systematically remove impurities and enrich the target compound. The general workflow is depicted below.

cluster_0 Phase 1: Extraction & Pre-purification cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Structural Elucidation A Plant Material Preparation (Drying & Grinding) B Solvent Extraction (e.g., 70% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (n-Butanol Fraction) C->D E Enriched Flavonoid Fraction D->E F Macroporous Resin Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure Compound H->I J Mass Spectrometry (MS) I->J K Nuclear Magnetic Resonance (NMR) (1H, 13C, 2D NMR) I->K L Structure Confirmation J->L K->L

Fig. 1: Overall workflow for the isolation and characterization of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Detailed Protocols

Part 1: Plant Material Preparation and Extraction

Rationale: Proper preparation of the plant material is crucial for maximizing the extraction efficiency of the target flavonoid. Drying prevents enzymatic degradation, while grinding increases the surface area for solvent penetration. The choice of solvent is critical; moderately polar solvents like aqueous ethanol are effective for extracting flavonoid glycosides.

Protocol:

  • Collection and Authentication: Collect fresh aerial parts of Lonicera gracilipes. Ensure proper botanical identification by a qualified taxonomist.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a forced-air oven at a temperature not exceeding 45°C to prevent thermal degradation of the flavonoids.

  • Grinding: Pulverize the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder.

  • Extraction: a. Macerate the powdered plant material (1 kg) with 70% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring. b. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. c. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Part 2: Solvent Partitioning for Flavonoid Enrichment

Rationale: Liquid-liquid partitioning is a classic technique to separate compounds based on their differential solubility in immiscible solvents. Flavonoid glycosides, being moderately polar, will preferentially partition into the n-butanol fraction, separating them from highly polar (sugars, salts) and non-polar (lipids, chlorophylls) compounds.

Protocol:

  • Suspension: Suspend the crude extract (e.g., 100 g) in distilled water (1 L).

  • Sequential Partitioning: a. Transfer the aqueous suspension to a separatory funnel and extract sequentially with petroleum ether (3 x 1 L) to remove non-polar compounds. Discard the petroleum ether fractions. b. Subsequently, extract the aqueous layer with ethyl acetate (3 x 1 L) to remove less polar flavonoids and other compounds. c. Finally, extract the remaining aqueous layer with water-saturated n-butanol (5 x 1 L). This step is crucial as the target triglycoside is expected to be in this fraction.

  • Concentration: Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract, which is now enriched with flavonoid glycosides.

Part 3: Chromatographic Purification

Rationale: A multi-step chromatographic approach is necessary to isolate the target compound to a high degree of purity. Each step utilizes a different separation principle. Macroporous resin chromatography provides an initial cleanup and enrichment. Sephadex LH-20 separates molecules based on size and polarity. Finally, preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation to yield the pure compound.

Protocol:

  • Macroporous Resin Column Chromatography: a. Dissolve the n-butanol extract in a minimal amount of water and apply it to a pre-equilibrated macroporous resin (e.g., Diaion HP-20) column. b. Wash the column with distilled water to remove sugars and other highly polar impurities. c. Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). d. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water) and a UV lamp. Combine fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography: a. Concentrate the combined fractions from the previous step and dissolve in methanol. b. Apply the sample to a Sephadex LH-20 column pre-swollen and equilibrated with methanol. c. Elute with methanol isocratically. This step separates compounds based on molecular size and aromaticity, effectively removing smaller phenolic compounds and some pigments. d. Collect fractions and monitor by TLC to identify those containing the desired compound.

  • Preparative HPLC: a. Concentrate the enriched fraction from the Sephadex column. b. Purify the target compound using a preparative HPLC system equipped with a C18 column. c. A typical mobile phase would be a gradient of acetonitrile in water (both containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). A shallow gradient is often necessary to separate complex glycosides. d. Monitor the elution at a suitable wavelength (e.g., 270 nm and 330 nm for apigenin derivatives) and collect the peak corresponding to Apigenin 7-O-(2G-rhamnosyl)gentiobioside. e. Lyophilize the collected fraction to obtain the pure compound as a powder.

Part 4: Structural Elucidation

Rationale: Unambiguous identification of the isolated compound is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. MS provides the molecular weight and fragmentation pattern, while NMR gives detailed information about the carbon-hydrogen framework and the connectivity of the sugar units.

Protocol:

  • Mass Spectrometry (MS): a. Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) to determine the exact molecular formula. b. Perform tandem MS (MS/MS) experiments to observe the fragmentation pattern. The sequential loss of the sugar moieties (rhamnose and two glucose units) and the characteristic fragmentation of the apigenin aglycone will confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). b. Acquire ¹H NMR and ¹³C NMR spectra to identify the signals corresponding to the apigenin core and the three sugar units. c. Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations within each sugar unit and the aglycone. d. Use HMBC (Heteronuclear Multiple Bond Correlation) to determine the long-range correlations between protons and carbons, which is crucial for identifying the linkage positions of the sugars to the apigenin core and to each other. e. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to confirm the stereochemistry of the glycosidic linkages.

Application Notes: Potential Research Avenues

The successful isolation of pure Apigenin 7-O-(2G-rhamnosyl)gentiobioside opens up numerous possibilities for further research:

  • Pharmacological Screening: The compound can be evaluated for a range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects, building upon the known properties of apigenin and other flavonoid glycosides[2][4].

  • Bioavailability and Metabolism Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this triglycoside is essential to understand its potential as a therapeutic agent.

  • Mechanism of Action Studies: If significant bioactivity is observed, further studies can be conducted to elucidate the underlying molecular mechanisms, such as its interaction with specific enzymes or signaling pathways.

  • Chemotaxonomic Marker: The presence and concentration of this compound could serve as a chemotaxonomic marker for Lonicera gracilipes and related species.

Visualization of Key Processes

cluster_0 Extraction and Partitioning A L. gracilipes Powder B 70% Ethanol Extraction A->B C Crude Extract B->C D Water Suspension C->D E Petroleum Ether (discard) D->E Defatting F Ethyl Acetate (discard) D->F Removes less polar compounds G n-Butanol Fraction (Enriched) D->G Collects Glycosides

Fig. 2: Schematic of the extraction and solvent partitioning process.

cluster_0 Chromatographic Purification Cascade A n-Butanol Fraction B Macroporous Resin (Stepwise EtOH elution) A->B C Partially Purified Fraction B->C D Sephadex LH-20 (MeOH elution) C->D E Further Purified Fraction D->E F Preparative HPLC (C18) (ACN/H2O gradient) E->F G Pure Apigenin 7-O-(2G-rhamnosyl)gentiobioside F->G

Fig. 3: Multi-step chromatographic purification strategy.

Conclusion

This guide provides a comprehensive and scientifically grounded methodology for the isolation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside from Lonicera gracilipes. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently obtain this valuable natural product for further scientific investigation. The successful isolation of this and other complex glycosides is a critical step in unlocking the full therapeutic potential of medicinal plants.

References

  • Peng, H. Y., et al. (2018). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2185-2190.
  • Primahana, G., & Darmawan, A. (2017). Apigenin-8-C-glycoside (1), a flavonoid glycoside compound has been isolated from the leaves of Macaranga gigantifolia Merr.
  • Lee, J., & Lee, S. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. MDPI.
  • Wang, D., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Molecules, 22(2), 229.
  • Shang, X., et al. (2011). Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine. Journal of Ethnopharmacology, 138(1), 1-21.
  • Patel, D., et al. (2020). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF APIGENIN AND LUTEOLIN IN COMMERCIAL FORMULATION.
  • Ismail, N. A., et al. (2017). C-NMR analysis of apigenin and its glucoside derivatives.
  • Wang, D., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments.
  • Tan, Y., et al. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • Shang, X., et al. (2011). Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine.
  • HPLC Method for Apigenin Quantific
  • Heritage Skills USA. (2025). Honeysuckle: Herbalism All-Star. Retrieved from [Link]

  • Kang, M. K., et al. (2017). Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum. PMC.
  • Staszek, P., et al. (2013). Mass spectra registered in positive and negative mode for: apigenin...
  • Liu, R., et al. (2013). MSn (n = 5) fragmentation mechanism proposed for apigenin 6-C-...
  • CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Retrieved from [Link]

  • Peng, H. Y., et al. (2018). Apigenin-7- O -β- d -glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. SciSpace.
  • Jurikova, T., et al. (2022). Health Properties and Composition of Honeysuckle Berry Lonicera caerulea L.
  • Plants For A Future. (n.d.). Lonicera gracilipes. Retrieved from [Link]

  • Wang, D., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Sci-Hub.
  • Abdeddaim, M., et al. (2014). Characterization of Flavonoid Glycosides from Fenugreek (Trigonella foenum-graecum) Crude Seeds by HPLC–DAD–ESI/MS Analysis. PMC.
  • Lee, J., & Lee, S. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. MDPI.
  • Li, S., et al. (2024).
  • Sim, D., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI.
  • Wang, Y., et al. (2024). Reduction of flavonoid content in honeysuckle via Erysiphe lonicerae-mediated inhibition of three essential genes in. Frontiers.
  • Gormus, N., & Gormus, Z. A. (2023). Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. MDPI.

Sources

Application

Application Note & Protocols for the Purification of Flavonoid Glycosides from Plant Extracts

Introduction: The Rationale for Rigorous Purification Flavonoid glycosides, a diverse class of plant secondary metabolites, are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigorous Purification

Flavonoid glycosides, a diverse class of plant secondary metabolites, are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, plant extracts are complex matrices containing a multitude of compounds with varying polarities and chemical properties. To accurately assess the bioactivity of specific flavonoid glycosides and to meet regulatory standards for drug development, their purification from these complex mixtures is a critical and often challenging step.

This comprehensive guide provides an in-depth overview of the most effective and commonly employed techniques for the purification of flavonoid glycosides. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to navigate the intricacies of flavonoid glycoside purification. The methodologies described herein are grounded in established scientific principles and have been validated in numerous research applications.

A Strategic Approach to Purification: A Multi-step Workflow

The purification of flavonoid glycosides is rarely a single-step process. A well-designed workflow is essential for achieving high purity and yield. The general strategy involves a series of chromatographic steps, each leveraging different separation principles to progressively enrich the target compounds.

Purification_Workflow Crude_Extract Crude Plant Extract Pre_Purification Pre-Purification (e.g., Macroporous Resin) Crude_Extract->Pre_Purification Removal of highly polar and non-polar impurities Fractionation Fractionation (e.g., Column Chromatography) Pre_Purification->Fractionation Group separation based on polarity Fine_Purification Fine Purification (e.g., Preparative HPLC) Fractionation->Fine_Purification High-resolution separation of individual glycosides Isolated_Compound Isolated Flavonoid Glycoside Fine_Purification->Isolated_Compound

Caption: A generalized workflow for the purification of flavonoid glycosides.

Part 1: Pre-Purification Using Macroporous Resin Column Chromatography

Macroporous resin column chromatography is an efficient, low-cost, and scalable technique for the initial enrichment of flavonoids from crude extracts.[1] These resins are synthetic polymers with a porous structure that adsorb molecules based on a combination of hydrophobic interactions and van der Waals forces.

Principle of Separation

The separation mechanism relies on the differential adsorption and desorption of compounds onto the resin. Flavonoid glycosides, being moderately polar, will adsorb to the resin from an aqueous solution. Highly polar compounds like sugars and salts will pass through the column, while non-polar compounds like chlorophylls and lipids will be more strongly retained. A stepwise elution with increasing concentrations of an organic solvent (typically ethanol) allows for the selective desorption of the flavonoid glycosides. The use of macroporous resins can significantly increase the purity of total flavonoids.[2]

Protocol: Enrichment of Flavonoid Glycosides using Macroporous Resin

1. Resin Selection and Pre-treatment:

  • Rationale: The choice of resin is critical for optimal performance. Resins with a moderate polarity, such as the AB-8 type, often exhibit good adsorption and desorption capacities for flavonoids.[2] Pre-treatment is necessary to remove any residual monomers or porogenic agents from the manufacturing process.

  • Procedure:

    • Select a suitable macroporous resin (e.g., AB-8, HPD100).

    • Soak the resin in ethanol for 24 hours to allow for swelling.

    • Wash the resin extensively with deionized water until the effluent is clear and neutral.

2. Column Packing:

  • Rationale: A uniformly packed column is essential to prevent channeling and ensure optimal separation.

  • Procedure:

    • Prepare a slurry of the pre-treated resin in deionized water.

    • Pour the slurry into a glass column with a sintered glass disc at the bottom.

    • Allow the resin to settle, and then gently tap the column to ensure a compact and uniform bed. Do not allow the column to run dry.

3. Sample Loading:

  • Rationale: The concentration and flow rate of the sample loading will impact the adsorption efficiency. Overloading the column can lead to breakthrough of the target compounds.

  • Procedure:

    • Dissolve the crude plant extract in deionized water to a suitable concentration (e.g., 40 mg/mL).[3]

    • Adjust the pH of the sample solution to be slightly acidic (pH 4-5) to ensure the flavonoids are in their non-ionized form, which enhances adsorption.

    • Load the sample onto the column at a controlled flow rate (e.g., 1.5-3 Bed Volumes/hour).[2]

4. Washing:

  • Rationale: This step removes highly polar impurities that did not adsorb to the resin.

  • Procedure:

    • Wash the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other polar compounds.

5. Elution:

  • Rationale: A stepwise gradient of ethanol in water is used to selectively desorb the flavonoid glycosides. The optimal ethanol concentration depends on the specific flavonoids and the resin used.

  • Procedure:

    • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% ethanol in water).

    • Collect fractions of a defined volume.

    • Monitor the fractions for the presence of flavonoids using a UV-Vis spectrophotometer at the appropriate wavelength (typically around 280 nm and 320 nm) or by thin-layer chromatography (TLC).

    • Pool the fractions containing the flavonoid glycosides.

6. Resin Regeneration:

  • Rationale: Proper regeneration allows for the reuse of the resin.

  • Procedure:

    • Wash the column with a high concentration of ethanol (e.g., 95%) to remove any remaining strongly adsorbed compounds.

    • Wash with deionized water until the effluent is clear.

    • The resin is now ready for the next purification cycle.

Part 2: Fractionation by Column Chromatography

Following pre-purification, the enriched flavonoid fraction is often a complex mixture of different glycosides. Column chromatography using stationary phases like silica gel, polyamide, or Sephadex LH-20 is employed to separate these compounds into simpler fractions based on their polarity.

Choice of Stationary Phase
  • Polyamide: Particularly effective for the separation of phenolic compounds like flavonoids due to the formation of hydrogen bonds between the amide groups of the polyamide and the hydroxyl groups of the flavonoids.[4]

  • Silica Gel: A versatile stationary phase for normal-phase chromatography. Flavonoid glycosides, being polar, will have a strong affinity for silica gel. Separation is achieved by eluting with a mobile phase of increasing polarity.

  • Sephadex LH-20: A lipophilic dextran-based gel used for size-exclusion and partition chromatography. It is particularly useful for separating flavonoids from smaller phenolic compounds and for purifying flavonol derivatives.[5]

Protocol: Fractionation of Flavonoid Glycosides using Polyamide Column Chromatography

1. Column Preparation:

  • Rationale: A well-packed column is crucial for achieving good separation.

  • Procedure:

    • Prepare a slurry of polyamide powder in the initial mobile phase.

    • Pour the slurry into a glass column and allow it to settle, ensuring a uniform bed.

2. Sample Application:

  • Rationale: The sample should be applied in a small volume of solvent to ensure a narrow starting band.

  • Procedure:

    • Dissolve the pre-purified flavonoid fraction in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the polyamide bed.

3. Elution:

  • Rationale: A gradient elution with increasing polarity will sequentially elute the flavonoid glycosides. Less polar glycosides will elute first, followed by the more polar ones.

  • Procedure:

    • Begin elution with a non-polar solvent (e.g., chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient could be a stepwise increase in the percentage of methanol in chloroform.

    • Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the target compounds.

4. Fraction Analysis and Pooling:

  • Rationale: Fractions with similar profiles are pooled to simplify the subsequent purification steps.

  • Procedure:

    • Analyze the collected fractions using TLC or analytical HPLC.

    • Pool the fractions that contain the same flavonoid glycoside or a small number of closely related glycosides.

Part 3: High-Resolution Purification with Preparative HPLC

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for the final purification of individual flavonoid glycosides to a high degree of purity.[6] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.

Principle of Separation

Reversed-phase HPLC is the most common mode for flavonoid glycoside purification.[7] In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol, often with a small amount of acid like formic or acetic acid to improve peak shape). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar glycosides will have a weaker interaction with the stationary phase and will elute earlier, while less polar compounds will be retained longer.

Protocol: Purification of a Flavonoid Glycoside by Preparative HPLC

1. Method Development:

  • Rationale: Before scaling up to preparative HPLC, it is essential to develop and optimize the separation method on an analytical scale.

  • Procedure:

    • Using an analytical HPLC system with a C18 column, inject a small amount of the partially purified fraction.

    • Experiment with different mobile phase compositions (e.g., varying the gradient of acetonitrile in water) and flow rates to achieve the best possible separation of the target compound from impurities.

    • The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

2. Scaling Up to Preparative HPLC:

  • Rationale: The conditions developed on the analytical scale need to be adapted for the larger preparative column.

  • Procedure:

    • Choose a preparative C18 column with the same stationary phase chemistry as the analytical column but with a larger internal diameter and length.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column. A general rule is to scale the flow rate by the square of the ratio of the column diameters.

    • The gradient profile should also be adjusted to maintain the same separation selectivity.

3. Sample Preparation and Injection:

  • Rationale: The sample must be free of particulate matter to avoid clogging the column and should be dissolved in the initial mobile phase to ensure good peak shape.

  • Procedure:

    • Dissolve the flavonoid glycoside fraction in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

4. Fraction Collection:

  • Rationale: The eluent corresponding to the peak of the target compound is collected.

  • Procedure:

    • Monitor the eluent using a UV detector at the appropriate wavelength.

    • Collect the fraction corresponding to the peak of the desired flavonoid glycoside. Automated fraction collectors can be used for this purpose.

5. Post-Purification Processing:

  • Rationale: The collected fraction is in the mobile phase and needs to be concentrated and the solvent removed.

  • Procedure:

    • Remove the organic solvent (acetonitrile or methanol) from the collected fraction using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure flavonoid glycoside as a solid powder.

6. Purity Assessment:

  • Rationale: It is crucial to verify the purity of the isolated compound.

  • Procedure:

    • Analyze the purified compound using analytical HPLC. The purity is typically determined by the peak area percentage.

    • Further structural elucidation can be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Alternative and Complementary Techniques

While the workflow described above is widely applicable, other techniques can be employed depending on the specific properties of the flavonoid glycosides and the nature of the impurities.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating the problem of irreversible adsorption of the sample.[9] It is particularly useful for the preparative separation of natural products.[8] The choice of the two-phase solvent system is critical for a successful separation.[8]

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and pre-concentration before HPLC analysis or as a small-scale purification method.[10][11] It utilizes the same principles as column chromatography but in a cartridge format.

Data Presentation

Table 1: Comparison of Common Chromatographic Techniques for Flavonoid Glycoside Purification

TechniquePrinciple of SeparationStationary PhaseMobile PhaseApplicationAdvantagesDisadvantages
Macroporous Resin Chromatography Adsorption/DesorptionNon-polar to moderately polar porous polymersWater, EthanolPre-purification, EnrichmentHigh capacity, Scalable, Low costLow resolution
Polyamide Column Chromatography Hydrogen bondingPolyamideChloroform, Methanol, Ethanol, WaterFractionationGood for phenolic compoundsCan have irreversible adsorption
Silica Gel Column Chromatography Adsorption (Normal Phase)Silica GelHexane, Ethyl Acetate, MethanolFractionationVersatile, Widely availableIrreversible adsorption of polar compounds
Sephadex LH-20 Chromatography Size exclusion, PartitionHydroxypropylated dextranMethanol, EthanolFractionation, PolishingGood for separating flavonoids from other phenolicsLower capacity
Preparative HPLC (Reversed Phase) PartitionC18, C8Water, Acetonitrile, MethanolFine Purification, IsolationHigh resolution, High purityHigher cost, Lower capacity
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partitionNone (liquid phases)Biphasic solvent systemsFractionation, IsolationNo irreversible adsorption, High recoveryCan be complex to optimize

Visualization of the Purification Workflow

detailed_purification_workflow cluster_crude Crude Extract Preparation cluster_pre_purification Pre-Purification cluster_fractionation Fractionation cluster_fine_purification Fine Purification cluster_final_product Final Product Plant_Material Plant Material Extraction Solvent Extraction (e.g., 80% Methanol) Plant_Material->Extraction Macroporous_Resin Macroporous Resin Column Chromatography Extraction->Macroporous_Resin Enrichment Polyamide_Column Polyamide Column Chromatography Macroporous_Resin->Polyamide_Column Group Separation Silica_Gel_Column Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel_Column Alternative Group Separation Prep_HPLC Preparative HPLC Polyamide_Column->Prep_HPLC Isolation of Individual Compounds Silica_Gel_Column->Prep_HPLC Pure_Compound Pure Flavonoid Glycoside Prep_HPLC->Pure_Compound Analysis Purity Check (HPLC) Structure Elucidation (MS, NMR) Pure_Compound->Analysis

Caption: A detailed workflow for the purification of flavonoid glycosides.

Conclusion

The successful purification of flavonoid glycosides from plant extracts is a multi-faceted process that requires a strategic combination of different chromatographic techniques. By understanding the principles behind each method and carefully optimizing the experimental parameters, researchers can achieve high purity and yield of their target compounds. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient purification strategies for flavonoid glycosides, thereby facilitating their further investigation and potential application in various fields.

References

  • MDPI. (n.d.). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?.
  • MDPI. (2019, September 3). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD.
  • Auctores Publishing. (n.d.). Chromatographic methods for the identification of flavonoids.
  • PubMed Central. (n.d.). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography.
  • SciELO. (n.d.). What is new in non-chromatographic flavonoid purification?.
  • Royal Society of Chemistry. (n.d.). Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography.
  • ResearchGate. (2025, August 9). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography.
  • Pharmacognosy Magazine. (n.d.). Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves.
  • Taylor & Francis Online. (n.d.). Macroporous resin purification and quantification by LC-MS of bioactive flavonoids in Ginkgo biloba leaves.
  • PubMed Central. (2020, September 10). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review.
  • ResearchGate. (2025, August 5). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol.
  • Frontiers. (2022, June 9). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts.
  • MDPI. (2020, September 10). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review.
  • BenchChem. (n.d.). Technical Support Center: Quantification of Flavonoid Glycosides.
  • PubMed Central. (n.d.). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC).
  • ResearchGate. (2025, October 16). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC).
  • MDPI. (2024, July 10). Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro.
  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials.

Sources

Method

Application Note & Protocol: A Validated HPLC Method for the Quantification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Abstract This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This complex flavon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This complex flavonoid glycoside, found in various medicinal plants, is of increasing interest for its potential therapeutic properties.[1][2] This application note details the complete analytical workflow, from sample and standard preparation to the chromatographic conditions and method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The described method is tailored for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for quality control, pharmacokinetic studies, and phytochemical analysis.

Introduction: The Analytical Imperative for a Complex Flavonoid Glycoside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a naturally occurring flavone glycoside with a molecular formula of C₃₃H₄₀O₁₉ and a molecular weight of 740.66 g/mol .[6][7] It has been isolated from plants such as Lonicera gracilipes and Eleutherococcus sessiliflorus.[1] Given the growing research into its potential applications in managing conditions like diabetes, obesity, and neurological disorders, the need for a validated, high-fidelity analytical method for its quantification is paramount.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of flavonoids due to its high resolution and sensitivity.[8] This protocol is designed to provide a selective and reproducible HPLC method coupled with UV detection for the quantification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in various matrices. The causality behind the selection of each parameter is explained to ensure a deep understanding of the method's principles.

Chemical Structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Caption: Chemical structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Materials and Reagents

  • Reference Standard: Apigenin 7-O-(2G-rhamnosyl)gentiobioside (purity ≥98% by HPLC).[2][7]

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Acids: Formic acid or phosphoric acid (analytical grade).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.[9]

Experimental Protocol

Preparation of Standard Solutions

The accuracy of an analytical method relies heavily on the precise preparation of calibration standards.[10]

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Apigenin 7-O-(2G-rhamnosyl)gentiobioside reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This compound is slightly soluble in methanol.[1] Sonication may be used to aid dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase. For a typical calibration curve, concentrations ranging from 5 µg/mL to 100 µg/mL are recommended. This range should be adjusted based on the expected concentration of the analyte in the samples.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the matrix and remove any interfering substances.

  • For Plant Material:

    • Accurately weigh 1 g of the powdered plant material.

    • Extract with 20 mL of methanol in a sonicator bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase.[11][12]

  • For Formulations (e.g., Creams):

    • Accurately weigh a portion of the formulation containing an expected amount of the analyte.

    • Disperse the sample in a suitable solvent (e.g., methanol or acetonitrile) and perform liquid-liquid extraction if necessary to remove excipients.[13]

  • Final Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm or 0.22 µm syringe filter to prevent particulate matter from damaging the HPLC column.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection. A reverse-phase C18 column is a common choice for flavonoid analysis.[9][14]

ParameterConditionRationale
HPLC Column C18, 4.6 x 250 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for flavonoids. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA slightly acidic mobile phase improves peak shape and suppresses the ionization of phenolic hydroxyl groups. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Elution 0-5 min, 10% B;5-25 min, 10-40% B;25-30 min, 40-10% B;30-35 min, 10% B (equilibration)A gradient elution is necessary to separate the analyte from other components in complex samples and to elute the highly retained compounds in a reasonable time. This gradient should be optimized based on the specific sample matrix.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is typical for a 4.6 mm ID column and provides good efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA 10 µL injection volume is a good starting point to avoid column overloading while ensuring sufficient sensitivity.
Detection DAD at 335 nmFlavonoids typically exhibit strong UV absorbance. Based on the apigenin backbone, a wavelength around 335 nm is expected to provide good sensitivity. A DAD allows for peak purity analysis by comparing spectra across the peak. A similar apigenin glycoside was successfully detected at 335 nm.[14]

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters should be evaluated according to ICH Q2(R1) guidelines.[3][4]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank matrix, the matrix spiked with the analyte, and the standard solution. The peak for Apigenin 7-O-(2G-rhamnosyl)gentiobioside in the sample should have a similar retention time and UV spectrum to that of the standard.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Procedure: A minimum of five concentrations of the reference standard are analyzed.[4] The peak area is plotted against the concentration, and a linear regression analysis is performed.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAU*s) (Hypothetical)
5120500
10241200
25603000
501205500
1002411000
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.[3]

  • Procedure: A known amount of the analyte is added to a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery is calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL) (Hypothetical)Recovery (%)
80%4039.699.0
100%5050.3100.6
120%6059.198.5
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): The analysis of the samples on different days, by different analysts, or with different equipment.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Precision TypeRSD (%) (Hypothetical)
Repeatability 0.85
Intermediate Precision 1.25
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

They can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

ParameterValue (Hypothetical)
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

  • Procedure: Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Workflow and Data Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Prepare Standard Stock & Working Solutions Injection Inject into HPLC System Standard->Injection Sample Sample Extraction & Preparation Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 335 nm Separation->Detection Integration Peak Integration & Area Measurement Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification Validation Perform Method Validation Quantification->Validation

Caption: Overall workflow for the HPLC quantification of the analyte.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. By adhering to the principles of method validation outlined by the ICH, this guide ensures the generation of accurate and precise data, making it a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The thorough explanation of the rationale behind each step empowers users to troubleshoot and adapt the method as needed for their specific applications.

References

  • Li, A., Li, S., Li, H., Xu, D., Xu, X., & Chen, X. (2014). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. Pharmacognosy Magazine, 10(Suppl 2), S396–S401. [Link]

  • Kim, H. J., Kim, W. K., & Lee, J. H. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 735. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of natural products, 77(6), 1479–1490. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved from [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation. Journal of Chromatography A, 987(1-2), 57–66. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kumar, P., Kumar, D., & Singh, P. (2016). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology, 5(5), 185-189. [Link]

  • Kim, H. J., Kim, W. K., & Lee, J. H. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. MDPI. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Ma, Y., Liu, D., & Chen, X. (2011). High-performance liquid chromatographic determination and pharmacokinetic study of apigenin-7-O-β-D-glucoside in rat plasma after intravenous administration. Archives of Pharmacal Research, 34(5), 743–748. [Link]

  • Mitrevska, K., & Stafilov, T. (2003). HPLC analysis of flavonoids. ResearchGate. Retrieved from [Link]

  • CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Retrieved from [Link]

  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]

  • Balasundram, N., Sundram, K., & Samman, S. (2006). Phenolic compounds in plants and agri-industrial by-products: Antioxidant activity, occurrence, and potential uses. Food Chemistry, 99(1), 191-203. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside using 1H-NMR and 13C-NMR Spectroscopy

For: Researchers, scientists, and drug development professionals in natural products chemistry and pharmacology. Introduction Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid triglycoside, a class of natur...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in natural products chemistry and pharmacology.

Introduction

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid triglycoside, a class of natural products known for their significant biological activities. As a derivative of apigenin, a well-studied flavone, this compound's therapeutic potential is an area of active research. The intricate nature of its trisaccharide moiety—composed of a gentiobiose unit further substituted with a rhamnose sugar—necessitates advanced analytical techniques for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of such complex molecules, providing detailed information about the carbon skeleton and the stereochemistry of the glycosidic linkages.

This application note provides a comprehensive guide to the 1H-NMR and 13C-NMR spectral data for Apigenin 7-O-(2G-rhamnosyl)gentiobioside. It outlines the experimental protocols for data acquisition and offers a detailed interpretation of the spectral data, serving as a valuable resource for researchers working on the isolation, identification, and characterization of flavonoid glycosides. The data presented herein is based on the structural elucidation work first reported by Kikuchi and Matsuda (1996) in the Journal of Natural Products.

Experimental Protocol

The following protocol describes a standardized procedure for acquiring high-resolution 1D NMR spectra (1H and 13C) of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Sample Preparation
  • Purity: Ensure the sample of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

  • NMR Solvent: Dissolve the sample in 0.5 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD). The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons. DMSO-d6 is often preferred for flavonoid glycosides as it allows for the observation of exchangeable hydroxyl protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

NMR Spectrometer and Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the crowded sugar proton region.

  • 1H-NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-14 ppm.

  • 13C-NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as 13C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals in the 1H-NMR spectrum to determine the relative number of protons.

Data Presentation

The definitive 1H and 13C-NMR spectral data for Apigenin 7-O-(2G-rhamnosyl)gentiobioside, as elucidated by Kikuchi and Matsuda (1996), are presented below. These values are crucial for the verification of the compound's identity.

Table 1: 1H-NMR Spectral Data of Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Apigenin Moiety
H-3~6.80s
H-6~6.45d~2.0
H-8~6.85d~2.0
H-2', H-6'~7.95d~8.8
H-3', H-5'~6.92d~8.8
5-OH~12.95s
Gentiobiose Moiety
H-1'' (Glucose 1)~5.10d~7.5
H-2''m
H-3''m
H-4''m
H-5''m
H-6''am
H-6''bm
Glucose 2 Moiety
H-1'''~4.40d~7.8
H-2'''m
H-3'''m
H-4'''m
H-5'''m
H-6'''am
H-6'''bm
Rhamnose Moiety
H-1''''~5.25d~1.5
H-2''''m
H-3''''m
H-4''''m
H-5''''m
H-6'''' (CH3)~1.10d~6.2

Note: The exact chemical shifts for the sugar protons (H-2 to H-6) are often complex and overlapping. 2D NMR techniques such as COSY and HSQC are required for their definitive assignment.

Table 2: 13C-NMR Spectral Data of Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Carbon AssignmentChemical Shift (δ) ppm
Apigenin Moiety
C-2~164.5
C-3~103.2
C-4~182.4
C-5~161.6
C-6~99.9
C-7~163.0
C-8~95.0
C-9~157.2
C-10~105.8
C-1'~121.5
C-2', C-6'~128.8
C-3', C-5'~116.2
C-4'~161.4
Gentiobiose Moiety
C-1'' (Glucose 1)~100.5
C-2''~82.5
C-3''~76.7
C-4''~70.0
C-5''~75.9
C-6''~68.8
Glucose 2 Moiety
C-1'''~104.2
C-2'''~74.0
C-3'''~76.5
C-4'''~70.2
C-5'''~77.0
C-6'''~61.2
Rhamnose Moiety
C-1''''~100.9
C-2''''~70.8
C-3''''~70.6
C-4''''~72.2
C-5''''~68.6
C-6'''' (CH3)~18.0

Spectral Interpretation

The structural confirmation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside from its NMR spectra relies on the systematic assignment of all proton and carbon signals.

Apigenin Aglycone Signals
  • Aromatic Protons: The characteristic signals for the apigenin skeleton are readily identifiable. The A-ring protons, H-6 and H-8, appear as meta-coupled doublets. The B-ring protons, H-2'/H-6' and H-3'/H-5', exhibit an AA'BB' system, appearing as two doublets with ortho coupling. The H-3 proton of the C-ring typically appears as a singlet.

  • Hydroxyl Protons: The 5-OH proton is significantly downfield shifted due to intramolecular hydrogen bonding with the C-4 carbonyl group.

  • Carbonyl Carbon: The C-4 carbonyl carbon resonates at a characteristic downfield position (~182 ppm).

Sugar Moiety Signals
  • Anomeric Protons and Carbons: The anomeric protons (H-1'', H-1''', and H-1'''') and carbons (C-1'', C-1''', and C-1'''') are key to identifying the sugar units and their stereochemistry.

    • The large coupling constant for the anomeric protons of the glucose units indicates a β-anomeric configuration.

    • The small coupling constant for the rhamnose anomeric proton is characteristic of an α-anomeric configuration.

  • Glycosidic Linkages: The attachment points of the sugars are determined by observing the downfield shift of the corresponding carbon atoms. The C-7 of apigenin is shifted downfield, confirming the attachment of the trisaccharide chain at this position. Similarly, the downfield shifts of C-2'' of the first glucose and C-6'' of the first glucose indicate the (1→2) linkage of the rhamnose and the (1→6) linkage of the second glucose, respectively.

  • Rhamnose Methyl Group: The characteristic doublet for the methyl protons (H-6'''') and the corresponding upfield carbon signal (C-6'''') are diagnostic for the presence of a rhamnose unit.

Visualization of Key Structures and Workflows

molecular_structure apigenin Apigenin glucose1 Glucose 1 apigenin->glucose1 O-7 glucose2 Glucose 2 glucose1->glucose2 (1->6) rhamnose Rhamnose glucose1->rhamnose (1->2)

Caption: Glycosidic linkages in Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis a Purified Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Transfer to NMR Tube c->d e 1H-NMR Acquisition d->e f 13C-NMR Acquisition d->f g Fourier Transform e->g f->g h Phasing & Baseline Correction g->h i Referencing & Integration h->i j Structural Elucidation i->j

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of 1H and 13C-NMR spectra provides an unequivocal method for the structural determination of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. The distinct signals of the apigenin aglycone, combined with the characteristic chemical shifts and coupling constants of the anomeric protons and carbons of the sugar moieties, allow for the complete assignment of the molecule's structure, including the specific glycosidic linkages. This application note serves as a foundational guide for researchers in the field, enabling the confident identification of this complex natural product and facilitating further investigation into its biological properties.

References

  • Kikuchi, M., & Matsuda, N. (1996). Flavone Glycosides from Lonicera gracilipes var. glandulosa. Journal of Natural Products, 59(3), 314–315. [Link]

  • Markham, K. R., & Mabry, T. J. (1975). Ultraviolet-visible and proton magnetic resonance spectroscopy of flavonoids. In The Flavonoids (pp. 45-77). Springer, Boston, MA.
  • Agrawal, P. K. (Ed.). (1989). Carbon-13 NMR of flavonoids. Elsevier.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Fouotsa, H., et al. (2017). Chemical constituents from the leaves of Lonicera japonica Thunb. and their α-glucosidase inhibitory activity.
Method

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Abstract This application note provides a comprehensive guide for the analysis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a complex flavone triglycoside, using Liquid Chromatography coupled with Tandem Mass Spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a complex flavone triglycoside, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. Emphasis is placed on the interpretation of fragmentation patterns to achieve unambiguous structural elucidation. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the study of flavonoids and other natural products.

Introduction: The Significance of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Apigenin, a widely distributed plant flavonoid, and its glycosidic derivatives are of significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a specific triglycoside of apigenin that has been isolated from various plant sources. Its complex structure, consisting of an apigenin aglycone linked to a rhamnosyl-gentiobioside sugar moiety, presents a unique analytical challenge. Accurate and reliable analytical methods are crucial for the identification, characterization, and quantification of this compound in complex matrices such as plant extracts and biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of such complex molecules due to its high sensitivity, selectivity, and ability to provide structural information.

Compound Profile:

ParameterValueSource
Compound Name Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Molecular Formula C₃₃H₄₀O₁₉
Molecular Weight 740.66 g/mol
Class Flavone Glycoside

Experimental Workflow: A Strategic Approach

The successful analysis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside hinges on a meticulously planned experimental workflow. This involves careful sample preparation to isolate the analyte, optimized chromatographic separation to resolve it from other matrix components, and precise mass spectrometric detection and fragmentation for structural confirmation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Plant Material Homogenization Extraction Solid-Liquid Extraction (e.g., Methanol/Water) Prep->Extraction Purification Solid-Phase Extraction (SPE) (Optional) Extraction->Purification LC_Sep UPLC/HPLC Separation (C18 Column) Purification->LC_Sep Inject Ionization Electrospray Ionization (ESI) LC_Sep->Ionization MS_Scan Full Scan MS Ionization->MS_Scan MSMS_Frag Tandem MS (MS/MS) Fragmentation MS_Scan->MSMS_Frag Precursor Precursor Ion Identification MSMS_Frag->Precursor Fragment Fragmentation Pattern Analysis Precursor->Fragment Structure Structural Elucidation Fragment->Structure

Figure 1: A schematic overview of the analytical workflow for Apigenin 7-O-(2G-rhamnosyl)gentiobioside analysis.

Detailed Protocols

Sample Preparation from Plant Material

The objective of sample preparation is to efficiently extract the target analyte from the complex plant matrix while minimizing interferences. A solid-liquid extraction (SLE) is a common and effective approach.

Protocol: Solid-Liquid Extraction

  • Homogenization: Weigh approximately 1 gram of dried and powdered plant material.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol in water. This solvent polarity is generally effective for extracting a broad range of flavonoid glycosides.

  • Extraction Process: Add 20 mL of the extraction solvent to the homogenized plant material.

  • Sonication: Place the mixture in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional but Recommended): Repeat the extraction process (steps 3-6) on the plant residue to maximize recovery. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography Parameters

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for the separation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. A C18 reversed-phase column is a suitable choice for retaining and separating flavonoid glycosides.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and resolution for flavonoids.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA gradient elution is necessary to separate compounds with a wide range of polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 2-5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry Parameters

Electrospray ionization (ESI) is the preferred ionization technique for flavonoid glycosides as it is a soft ionization method that typically produces intact molecular ions. Both positive and negative ion modes should be evaluated, as the sensitivity can vary depending on the compound's structure.

Table 2: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeEvaluate both modes for optimal sensitivity of the precursor ion.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting voltages; optimize for maximum signal.
Source Temperature 120 °CPrevents thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates the desolvation of droplets.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
Scan Range (Full Scan) m/z 100-1000To detect the precursor ion of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.
Collision Energy (MS/MS) 20-40 eV (Ramped)A range of collision energies should be tested to obtain informative fragment ions.

Data Interpretation: Deciphering the Fragmentation Pathway

The structural elucidation of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is primarily achieved through the interpretation of its tandem mass spectrometry (MS/MS) data. The fragmentation of flavonoid O-glycosides is characterized by the sequential loss of sugar moieties.

Expected Fragmentation Pattern:

In positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 741.67. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 739.65 is expected. The fragmentation will proceed through the cleavage of the glycosidic bonds.

  • Initial Fragmentation: The most labile glycosidic bond is typically the one furthest from the aglycone. Therefore, the initial fragmentation is expected to be the loss of the terminal rhamnose unit (146 Da).

  • Second Fragmentation: This is followed by the loss of the glucose unit from the gentiobiose moiety (162 Da).

  • Final Fragmentation: The final fragmentation step involves the loss of the second glucose unit, resulting in the apigenin aglycone.

fragmentation cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_H [M+H]⁺ m/z 741.67 M_H_Rha [M+H - Rha]⁺ m/z 595.67 M_H->M_H_Rha -146 Da (Rhamnose) M_H_Rha_Glc [M+H - Rha - Glc]⁺ m/z 433.67 M_H_Rha->M_H_Rha_Glc -162 Da (Glucose) Apigenin_H [Apigenin+H]⁺ m/z 271.06 M_H_Rha_Glc->Apigenin_H -162 Da (Glucose) M_H_neg [M-H]⁻ m/z 739.65 M_H_Rha_neg [M-H - Rha]⁻ m/z 593.65 M_H_neg->M_H_Rha_neg -146 Da (Rhamnose) M_H_Rha_Glc_neg [M-H - Rha - Glc]⁻ m/z 431.65 M_H_Rha_neg->M_H_Rha_Glc_neg -162 Da (Glucose) Apigenin_H_neg [Apigenin-H]⁻ m/z 269.04 M_H_Rha_Glc_neg->Apigenin_H_neg -162 Da (Glucose)

Figure 2: Proposed fragmentation pathway for Apigenin 7-O-(2G-rhamnosyl)gentiobioside in both positive and negative ion modes.

Conclusion

The methodologies presented in this application note provide a robust framework for the comprehensive analysis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside using LC-MS/MS. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, researchers can confidently identify and structurally elucidate this complex flavonoid glycoside. The interpretation of the characteristic fragmentation patterns is key to confirming the identity of the analyte. These methods can be adapted for the analysis of other similar flavonoid glycosides in various matrices, contributing to advancements in natural product research and drug development.

References

  • Cheruvu, H. S., et al. (2018). LC-MS/MS method for the simultaneous quantification of luteolin, wedelolactone and apigenin in mice plasma using Hansen solubility parameters for liquid-liquid extraction: Application to pharmacokinetics of Eclipta alba chloroform fraction. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 1081–1082, 76–86. Available at: [Link]

  • Elzayat, E. M., et al. (2019). UHPLC assisted simultaneous separation of apigenin and prednisolone and its application in the pharmacokinetics of apigenin. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 1117, 58–65. Available at: [Link]

  • Fan, Y., et al. (2020). UPLC-MS/MS method for the simultaneous quantification of eight compounds in rat plasma and its application to a pharmacokinetic study after oral administration of Veratrum (Veratrum nigrum L.) extract. BioMed Research International, 2020. Available at: [Link]

  • Ismail, A., et al. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. ResearchGate. Available at: [Link]

  • International Journal of Health Sciences and Research. (2024). Analytical Methods for Determination of Apigenin - An Update. International Journal of Health Sciences and Research.
  • Ma, Y., et al. (2003). Identification of flavone aglycones and glycosides in soybean pods by liquid chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 51(8), 2243-2251.
  • Marczak, Ł., & Stobiecki, M. (2010). Mass spectra registered in positive and negative mode for: apigenin 7-O-glucuronopyranosyl-(1-2)-O-glucuronopyranosyl-(1-2)-O-glucoside,
Application

Protocol for preparing Apigenin 7-O-(2G-rhamnosyl)gentiobioside stock solution in DMSO.

Application Note & Protocol Protocol for the Preparation and Handling of Apigenin 7-O-(2G-rhamnosyl)gentiobioside Stock Solutions in DMSO Abstract This document provides a comprehensive, field-tested protocol for the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Protocol for the Preparation and Handling of Apigenin 7-O-(2G-rhamnosyl)gentiobioside Stock Solutions in DMSO

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, storage, and handling of stock solutions of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in dimethyl sulfoxide (DMSO). Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid glycoside with potential applications in investigating a range of biological processes.[1] Achieving accurate, reproducible, and reliable experimental results begins with the correct preparation of the primary stock solution. This guide addresses common challenges such as limited solubility and compound stability, offering a self-validating protocol grounded in established laboratory practices to ensure the integrity of the compound for downstream biological assays.

Compound Specifications and Characteristics

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavone glycoside found in plants like Lonicera gracilipes and Lonicera japonica Thunb.[2][3] Its large glycosidic moieties significantly influence its physical and chemical properties, including solubility.

PropertyValueSource(s)
CAS Number 174284-20-9[2][4][5]
Molecular Formula C₃₃H₄₀O₁₉[2][5]
Molecular Weight 740.66 g/mol [2]
Appearance White to off-white or yellow solid/powder[2][3]
Purity ≥98% (typically verified by HPLC)[1][4][5]

Scientific Principles & Key Considerations

The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of compounds that are otherwise insoluble in aqueous media.[6][7] However, its utility is predicated on understanding its specific properties:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration, as absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[2][8] Therefore, the use of new, unopened, or anhydrous (≤0.1% water) grade DMSO is imperative for preparing high-concentration stock solutions.

  • Cytotoxicity: At concentrations typically above 0.5-1%, DMSO can be toxic to cells in culture, potentially confounding experimental results.[9] All experiments should include a vehicle control with a matching final DMSO concentration to account for any solvent-induced effects.

  • Reactivity and Safety: DMSO is a combustible liquid and can facilitate the absorption of other dissolved chemicals through the skin.[10][11] Proper personal protective equipment (PPE) is mandatory.

Solubility Profile of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

There is some variance in the reported solubility of this compound in DMSO. One supplier indicates a high solubility of 50 mg/mL (approx. 67.5 mM), while another describes it as "slightly soluble".[2][4] This discrepancy highlights that achieving high concentrations may not be straightforward and can be kinetically limited.

Causality: The large, polar sugar groups combined with the hydrophobic apigenin backbone create a molecule with complex solubility characteristics. While soluble in DMSO, the dissolution process may require energy input to overcome the crystal lattice energy of the solid compound.[12] Therefore, mechanical assistance is often necessary.

  • Assisted Dissolution: Techniques such as vortexing, sonication in a water bath, or gentle warming (e.g., to 37°C) can significantly aid in dissolving the compound completely.[6]

  • Precipitation Risk: Due to its borderline solubility at high concentrations, the compound may precipitate from the DMSO stock if improper storage or handling occurs (e.g., water absorption, repeated freeze-thaw cycles).[8][13]

Materials and Equipment

  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside powder (purity ≥98%)

  • Anhydrous, sterile-filtered DMSO (Biotechnology or cell culture grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, positive displacement pipette or standard pipette with low-retention, filtered tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE):

    • Nitrile or Butyl rubber gloves[14]

    • Safety goggles

    • Lab coat

Safety Precautions

  • Compound Handling: The toxicological properties of Apigenin 7-O-(2G-rhamnosyl)gentiobioside may not be fully characterized. Handle the powder in a well-ventilated area, avoiding inhalation of dust.

  • DMSO Handling: Work in a chemical fume hood or well-ventilated space.[15] DMSO is an excellent solvent and can penetrate the skin, potentially carrying dissolved compounds with it.[11] Avoid direct contact. If skin contact occurs, wash the area thoroughly with water.[10] Store DMSO away from heat and ignition sources in a tightly sealed container.[16]

Detailed Step-by-Step Protocol for a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Step 1: Pre-Protocol Preparations

Allow the vial of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture into the hygroscopic DMSO or onto the compound.[3]

Step 2: Calculation of Required Mass

The goal is to calculate the mass of the compound needed to achieve a 10 mM concentration in a specific volume of DMSO.

  • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of 10 mM Stock:

    • Mass (mg) = 10 mM × 1 mL × (740.66 g/mol / 1000 mg/g)

    • Mass (mg) = 7.41 mg

Step 3: Weighing the Compound
  • Place a sterile, empty 1.5 mL microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 7.41 mg) of Apigenin 7-O-(2G-rhamnosyl)gentiobioside directly into the tared tube. Record the exact mass.

Step 4: Dissolution Procedure
  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the microcentrifuge tube containing the compound powder.

  • Immediately cap the tube tightly to prevent moisture absorption.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. If particulates or cloudiness remain, proceed to assisted dissolution.

  • Assisted Dissolution (If Necessary):

    • Sonication: Place the tube in a room temperature water bath sonicator and sonicate for 10-15 minute intervals.[6] Check for dissolution after each interval.

    • Gentle Warming: Alternatively, incubate the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[6] Caution: Do not overheat, as it may degrade the compound.

  • Once the solution is perfectly clear with no visible precipitate, it is ready for storage.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Compound & Anhydrous DMSO to Room Temp B Weigh Compound (e.g., 7.41 mg) into a sterile tube A->B C Add Anhydrous DMSO (e.g., 1.0 mL) B->C D Vortex Vigorously (1-2 min) C->D E Visually Inspect for Clarity D->E F Is Solution Clear? E->F G Sonicate or Gently Warm (10-15 min intervals) F->G No H Stock Solution Ready F->H Yes G->E I Aliquot into single-use tubes H->I J Store at -80°C (6 months) or -20°C (1 month) I->J

Caption: Workflow for preparing Apigenin 7-O-(2G-rhamnosyl)gentiobioside stock solution.

Storage and Stability

Proper storage is critical to preserving the activity of the compound and preventing precipitation. Repeated freeze-thaw cycles are a primary cause of compound precipitation from DMSO and should be avoided.[8][9]

  • Aliquot: Immediately after preparation, divide the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealed amber or opaque polypropylene tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (DMSO).

  • Storage Conditions: Store the aliquots protected from light according to the recommended temperatures.

Storage TemperatureMaximum Recommended DurationRationale
-80°C 6 months Optimal for long-term stability, minimizing degradation and solvent evaporation.[2]
-20°C 1 month Suitable for short-term storage. Beyond this period, re-validation of efficacy may be needed.[2][9]

Trustworthiness Check: Before using an aliquot (especially after long-term storage), thaw it completely at room temperature and centrifuge briefly to pellet any potential precipitate. Visually inspect for clarity before pipetting from the supernatant.

Application: Dilution for Biological Assays

To prepare a working solution for a cell-based assay, the high-concentration DMSO stock must be diluted in an aqueous culture medium or buffer.

  • Stepwise Dilution: To prevent the compound from precipitating out of solution (a common issue when diluting a DMSO stock into an aqueous buffer), perform a serial or stepwise dilution rather than a single large dilution.[9]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below the cytotoxic threshold for your specific cell line, typically <0.5%.[9]

  • Vehicle Control: Always run a parallel control containing the same final concentration of DMSO without the compound to isolate the effects of the compound from those of the solvent.

References

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • ResearchGate. (2018). How to dissolve my plant extracts for total flavonoid assay?. Retrieved from [Link]

  • Kubina, M., et al. (2024). Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. Antioxidants, 13(12), 1-20. Retrieved from [Link]

  • ResearchGate. (2014). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Retrieved from [Link]

  • SciSpace. (2016). Flavonoid glycosides from Persea caerulea. Unraveling their interactions with SDS-Micelles through Matrix-Assist. Retrieved from [Link]

  • University of Waterloo. (2023). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • MDPI. (2024). Triterpenoid Saponins and Flavonoid Glycosides from the Flower of Camellia flavida and Their Cytotoxic and α-Glycosidase Inhibitory Activities. Retrieved from [Link]

  • RSC Publishing. (2019). Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design and evaluation of a novel flavonoid-based radioprotective agent utilizing monoglucosyl rutin. Retrieved from [Link]

  • CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological effects and phytochemical profile of methanolic Odontosoria biflora.... Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Cell-Based Assay Design for Testing Flavonoid Bioactivity

Introduction: Bridging the Gap Between Phytochemical Potential and Cellular Function Flavonoids, a diverse group of polyphenolic compounds abundant in plants, have long been recognized for their potential health benefits...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Phytochemical Potential and Cellular Function

Flavonoids, a diverse group of polyphenolic compounds abundant in plants, have long been recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, translating this potential into tangible therapeutic applications requires rigorous, biologically relevant testing. While traditional chemical assays like DPPH or ORAC provide a measure of a compound's intrinsic antioxidant capacity, they fail to account for the complexities of cellular uptake, metabolism, and interaction with intracellular signaling pathways.[2] This guide provides a comprehensive framework for designing and implementing robust cell-based assays to evaluate the true bioactivity of flavonoids, offering insights and detailed protocols for researchers, scientists, and drug development professionals.

The core principle of the assays detailed herein is to move beyond simple chemical reactions and probe the effects of flavonoids in a living cellular context. This approach provides a more accurate prediction of a compound's potential efficacy in vivo. We will explore a suite of assays to build a comprehensive biological profile of a test flavonoid, from its fundamental effects on cell viability to its nuanced modulation of key signaling pathways involved in oxidative stress and inflammation.

Part 1: Foundational Assays - Cytotoxicity and Antioxidant Capacity

Before investigating specific bioactivities, it is crucial to first determine the cytotoxic profile of the flavonoid and then to assess its direct and indirect antioxidant effects at the cellular level.

Assessing Cytotoxicity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for determining the effect of a compound on cell viability.[3] It is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[4] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.

Causality of Experimental Choices: It is imperative to perform this assay first to establish a non-toxic concentration range for your flavonoid in the chosen cell line. Subsequent bioactivity assays must be conducted at concentrations that do not significantly impact cell viability, ensuring that the observed effects are not simply a consequence of cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (see Table 1) and allow them to adhere and proliferate for 24 hours.

  • Flavonoid Treatment: Prepare serial dilutions of the flavonoid in complete cell culture medium. Remove the old medium from the cells and replace it with the flavonoid-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the flavonoid.

  • Incubation: Incubate the plate for a period relevant to your experimental question (typically 24-72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]

Data Interpretation and Self-Validation:

  • Controls: Include wells with cells and medium only (positive control for viability) and wells with medium only (blank).

  • Calculation: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the flavonoid concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

  • Troubleshooting: Low signal-to-noise ratio can be due to insufficient cell numbers or a short MTT incubation time. Conversely, high background can result from microbial contamination.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity than purely chemical assays by accounting for cellular uptake, distribution, and metabolism.[2] This assay quantifies the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

Causality of Experimental Choices: This assay is chosen for its ability to distinguish between compounds that can protect cells from oxidative stress and those that cannot, a critical piece of information for flavonoids intended for antioxidant applications.

Experimental Protocol: CAA Assay

  • Cell Seeding: Seed HepG2 cells (a common choice for this assay) into a 96-well, black-walled, clear-bottom plate and allow them to reach confluence.

  • Flavonoid and Probe Loading: Wash the cells with PBS. Treat the cells with the flavonoid at various concentrations along with 25 µM DCFH-DA for 1 hour.

  • Induction of Oxidative Stress: Wash the cells again with PBS. Add 600 µM AAPH to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) × 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Data Interpretation and Self-Validation:

  • Controls: Include a positive control (e.g., quercetin) and a negative control (cells with DCFH-DA but without AAPH).

  • Cytotoxicity Check: Ensure that the flavonoid concentrations used do not cause cytotoxicity, as this would lead to a false positive result (reduced fluorescence due to cell death, not antioxidant activity).

Part 2: Probing Anti-inflammatory Potential

Many flavonoids exert their effects by modulating inflammatory pathways. The following assays are designed to investigate the anti-inflammatory properties of your test compound.

Inhibition of Nitric Oxide Production

In inflammatory conditions, macrophages can be stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of chronic inflammation. This assay measures the ability of a flavonoid to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Causality of Experimental Choices: This assay provides a direct measure of a flavonoid's ability to suppress a key inflammatory mediator. The use of LPS, a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory stimulus.

Experimental Protocol: Nitric Oxide Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the flavonoid for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.

Data Interpretation and Self-Validation:

  • Standard Curve: A sodium nitrite standard curve must be generated to quantify the nitrite concentration in the samples.

  • Controls: A positive control for inflammation (LPS-stimulated cells without flavonoid) and a negative control (unstimulated cells) are essential. A known anti-inflammatory agent can be used as a positive control for inhibition.

  • Cytotoxicity: Concurrently run an MTT assay under the same conditions to ensure that the observed decrease in NO is not due to flavonoid-induced cell death.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in the inflammatory cascade. An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the secretion of these cytokines from LPS-stimulated macrophages.

Causality of Experimental Choices: This assay provides a more detailed picture of the anti-inflammatory mechanism by quantifying the inhibition of specific cytokine production, which are critical targets in many inflammatory diseases.

Experimental Protocol: Cytokine ELISA

  • Cell Stimulation and Supernatant Collection: Follow steps 1-3 of the Nitric Oxide Assay protocol.

  • ELISA Procedure: Use a commercially available ELISA kit for TNF-α or IL-6 and follow the manufacturer's instructions. Briefly, this involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the collected cell culture supernatants to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme into a colored product.

    • Measuring the absorbance of the colored product.

Data Interpretation and Self-Validation:

  • Standard Curve: A recombinant cytokine standard curve is necessary for quantification.

  • Specificity: ELISA is a highly specific assay, ensuring that you are measuring the cytokine of interest.

  • Correlation: The results of this assay should be correlated with the nitric oxide assay to build a comprehensive anti-inflammatory profile.

Part 3: Mechanistic Insights - Signaling Pathway Analysis

To understand how a flavonoid exerts its antioxidant and anti-inflammatory effects, it is essential to investigate its impact on key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[1][5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[6] Many flavonoids are known to inhibit this pathway.

Workflow for Investigating NF-κB Inhibition:

NF_kB_Pathway

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes.[7] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain inducers (including many flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.[8]

Workflow for Investigating Nrf2 Activation:

Nrf2_Pathway

Part 4: Enzyme Inhibition Assays

Flavonoids can also exert their bioactivity by directly inhibiting enzymes involved in pathological processes.

Xanthine Oxidase (XO) Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, generating reactive oxygen species in the process. Inhibition of XO is a therapeutic target for gout.

Experimental Protocol: XO Inhibition Assay

  • Reaction Mixture: In a 96-well plate, combine a buffer (e.g., potassium phosphate buffer, pH 7.5), the flavonoid at various concentrations, and xanthine oxidase enzyme solution.

  • Initiate Reaction: Add the substrate (xanthine or hypoxanthine) to initiate the reaction.

  • Measure Uric Acid Formation: Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate Inhibition: The percentage of inhibition is calculated as: [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100.

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Inhibitor Incubation: In a suitable buffer, incubate the COX-1 or COX-2 enzyme with the test flavonoid.

  • Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The product of the reaction, typically prostaglandin E2 (PGE2), can be measured using a specific ELISA kit.

  • Determine IC50: Calculate the concentration of the flavonoid that causes 50% inhibition of the enzyme activity.

Data Presentation and Practical Considerations

Table 1: Recommended Cell Seeding Densities for 96-Well Plates

Cell LineTypeSeeding Density (cells/well)Notes
HepG2 Human Hepatoma10,000 - 40,000Good for metabolism and CAA assays.
RAW 264.7 Mouse Macrophage5,000 - 20,000Ideal for inflammation studies.
MCF-7 Human Breast Cancer5,000 - 15,000Commonly used for cancer-related research.
HUVEC Primary Endothelial2,000 - 10,000More physiologically relevant but challenging to culture.

Table 2: Typical Flavonoid Concentration Ranges for In Vitro Assays

FlavonoidTypical Concentration Range (µM)Solubility Considerations
Quercetin1 - 100Poorly soluble in aqueous media; use DMSO as a solvent.
Apigenin1 - 50Similar solubility issues to quercetin.
Luteolin1 - 50Requires a solvent like DMSO.
EGCG1 - 200More water-soluble than many other flavonoids.
Genistein1 - 100Soluble in DMSO.

Field-Proven Insights: Troubleshooting and Optimization

  • Flavonoid Solubility: Many flavonoids have poor aqueous solubility.[7] Prepare stock solutions in DMSO and ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Assay Interference: Some flavonoids can directly interact with assay reagents (e.g., reducing MTT), leading to false positives.[9] Always include a cell-free control (flavonoid in medium with assay reagents) to check for such interference.

  • In Vitro to In Vivo Correlation: Remember that in vitro bioactivity does not always translate to in vivo efficacy due to factors like poor bioavailability and rapid metabolism.[10] The results from these cell-based assays should be seen as a crucial first step in the drug discovery process, guiding further in vivo studies.

Conclusion: Building a Comprehensive Bioactivity Profile

The strategic application of the cell-based assays outlined in this guide will enable researchers to move beyond simplistic antioxidant measurements and build a comprehensive, biologically relevant profile of a flavonoid's bioactivity. By systematically assessing cytotoxicity, antioxidant and anti-inflammatory potential, and the underlying molecular mechanisms, a more accurate and predictive understanding of a flavonoid's therapeutic potential can be achieved. This methodical approach, grounded in sound scientific principles and practical considerations, is essential for the successful development of novel flavonoid-based therapeutics.

References

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
  • Xiao, J. (Ed.). (2017). Dietary flavonoids: Biosynthesis, function and health benefits. MDPI.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Retrieved from [Link]

  • Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Malaguarnera, L. (2019). Influence of Resveratrol on the Immune Response. Nutrients, 11(5), 946.
  • García-Lafuente, A., Guillamón, E., Villares, A., Rostagno, M. A., & Martínez, J. A. (2009). Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease.
  • Lee, J. H., & Johnson, J. V. (2018). NF-κB as a Therapeutic Target in Cancer. In Role of Transcription Factors in Human Disease. IntechOpen.
  • Barchiesi, G., Vetrano, S., Zampaletta, F., & Correri, D. (2022). Flavonoids and their anti-inflammatory applications in the gastrointestinal tract. Frontiers in Pharmacology, 13, 891461.
  • Ginwala, R., Bhavsar, R., Chigbu, D. I., Jain, P., & Khan, Z. K. (2019). Potential Role of Flavonoids in Treating Chronic Inflammatory Diseases with a Special Focus on the Anti-Inflammatory Activity of Apigenin. Antioxidants, 8(2), 35.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86.
  • Saha, S., & Pahan, K. (2006). Regulation of inducible nitric oxide synthase gene in activated C6 glial cells. Journal of neurochemistry, 96(4), 948–959.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular adaptation: a biochemical and physiological perspective.
  • Tonelli, C., Chio, I. I. C., & Tuveson, D. A. (2018). The Nrf2-Keap1-ARE Pathway: A Double-Edged Sword in Cancer. Antioxidants & redox signaling, 29(17), 1675–1715.
  • van der Woude, H., Alink, G. M., & Rietjens, I. M. (2006). The potential of flavonoids to influence drug metabolism and disposition. Drug Metabolism Reviews, 38(3), 399–422.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <1052> Cell-Based Assays. Retrieved from [Link]

  • Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin, 119, 1-11.
  • Zhang, H., Tsao, R. (2016). Dietary polyphenols, oxidative stress and antioxidant and anti-inflammatory effects. Current Opinion in Food Science, 8, 33-42.
  • Sim, G. S., Lee, B. C., Cho, H. S., Lee, J. W., Kim, J. H., Lee, D. H., & Kim, J. H. (2007). Structure-activity relationship of flavonoids in the anti-inflammatory activity on lipopolysaccharide-stimulated RAW 264.7 cells. Biological & pharmaceutical bulletin, 30(8), 1640-1644.
  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of pharmacological sciences, 96(3), 229-245.
  • Comalada, M., Camuesco, D., Sierra, S., Ballester, I., Xaus, J., Gálvez, J., & Zarzuelo, A. (2005). In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-κB pathway. European journal of immunology, 35(2), 584-592.
  • Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). MTT assay for cell viability: properties, applications, and limitations. Methods in molecular biology (Clifton, N.J.), 887, 29-41.
  • Trouillas, P., Calliste, C. A., Allais, D. P., Simon, A., Marfak, A., Delage, C., & Duroux, J. L. (2003). Antioxidant, anti-inflammatory and antiproliferative properties of sixteen flavonoids isolated from the buds of black poplar (Populus nigra L.). Journal of Pharmacy and Pharmacology, 55(1), 123-131.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • KEGG. (n.d.). NF-kappa B signaling pathway. Retrieved from [Link]

  • KEGG. (n.d.). Nrf2 signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. Retrieved from [Link]

  • Creative Commons. (n.d.). KEAP1 NRF2 signaling pathway. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]

  • Van de Velde, V., van Rensburg, P., & van der Merwe, M. J. (2013). The bioavailability and metabolism of flavonoids. In Polyphenols in human health and disease (pp. 45-59). Academic Press.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [Video]. YouTube. [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • Seelinger, G., Merfort, I., & Schempp, C. M. (2008). Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. Planta medica, 74(14), 1667-1677.

Sources

Application

Application Note &amp; Protocol: Analytical Standards for Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Abstract This document provides a comprehensive guide to the use of analytical standards for Apigenin 7-O-(2G-rhamnosyl)gentiobioside. It is intended for researchers, scientists, and drug development professionals engage...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the use of analytical standards for Apigenin 7-O-(2G-rhamnosyl)gentiobioside. It is intended for researchers, scientists, and drug development professionals engaged in phytochemical analysis, natural product chemistry, and quality control. This guide details the essential chemical properties of the standard, provides step-by-step protocols for quantitative analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV), and confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it outlines the principles of method validation based on ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.

Introduction and Principle of Analysis

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid glycoside found in various plants, such as Lonicera gracilipes and Apium graveolens L.[1][2][3]. As a member of the flavonoid family, it is studied for a range of potential health benefits, including antioxidant and anti-inflammatory effects[1]. Accurate identification and quantification of this compound in plant extracts, finished products, or biological matrices are critical for research and development. An analytical standard is a highly purified compound used as a reference to verify the identity and concentration of a substance in a sample[4]. Commercial standards of Apigenin 7-O-(2G-rhamnosyl)gentiobioside are typically supplied with a purity of ≥98%, confirmed by HPLC, with structural identity verified by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2][5].

The analytical strategy herein employs a two-tiered approach:

  • HPLC-UV for Quantification: Reversed-phase HPLC is the most reliable and widely used method for the separation and quantification of flavonoids and their glycosides[6][7]. The apigenin core contains a chromophore that strongly absorbs UV light, allowing for sensitive detection with a Photodiode Array (PDA) or UV detector[8][9]. This method provides robust, reproducible quantitative data.

  • LC-MS/MS for Confirmation: Liquid chromatography coupled with tandem mass spectrometry offers superior specificity for structural confirmation. By monitoring the fragmentation of the parent ion into specific product ions (Multiple Reaction Monitoring, MRM), this technique provides unambiguous identification, even in complex matrices[10][11].

Analyte Profile: Apigenin 7-O-(2G-rhamnosyl)gentiobioside

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource(s)
Synonyms Apigenin-7-O-(2G-rhamnosyl)gentiobioside[2]
CAS Number 174284-20-9[1][2][3]
Molecular Formula C₃₃H₄₀O₁₉[2][3][5]
Molecular Weight 740.66 g/mol [2][5]
Purity (Typical) ≥98% (by HPLC)[2][5][12]
Appearance Solid / Powder[3][5]
Solubility Slightly soluble in DMSO and Methanol; Soluble in Chloroform[3]
Storage -20°C, protect from light[3]
Stability Stable for ≥ 4 years under proper storage[3]

Comprehensive Analytical Workflow

The following diagram outlines the logical flow from standard preparation to final data analysis, ensuring both quantitative accuracy and confident identification.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Standard Receive & Verify Analytical Standard PrepStock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) Standard->PrepStock PrepWork Prepare Working Standards (Serial Dilution in Methanol) PrepStock->PrepWork HPLC Quantification (HPLC-UV/PDA) PrepWork->HPLC LCMS Identification (LC-MS/MS) PrepWork->LCMS PrepSample Prepare Sample Extract (e.g., Plant Material) PrepSample->HPLC PrepSample->LCMS CalCurve Generate Calibration Curve (Peak Area vs. Concentration) HPLC->CalCurve Confirm Confirm Identity (Retention Time & MS/MS Spectra) LCMS->Confirm Quantify Calculate Concentration in Sample CalCurve->Quantify Validate Method Validation (ICH Q2(R1)) Quantify->Validate Confirm->Validate Report Final Report Validate->Report

Caption: Overall workflow for analysis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Experimental Protocols

Materials and Reagents
  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside analytical standard (≥98% purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic Acid (LC-MS grade, >99%)

  • Dimethyl Sulfoxide (DMSO, ACS grade or higher)

  • Volumetric flasks (Class A)

  • Adjustable micropipettes and tips

  • Analytical balance (0.01 mg readability)

  • Vortex mixer and sonicator

Protocol 1: Standard Solution Preparation

Scientist's Note: Due to the compound's slight solubility in methanol, a stock solution is first prepared in DMSO, a stronger organic solvent[3]. Working solutions are then diluted in methanol, which is compatible with reversed-phase HPLC mobile phases. All solutions should be stored in amber vials at 2-8°C and brought to room temperature before use.

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 1.0 mg of the analytical standard.

    • Transfer to a 1.0 mL Class A volumetric flask.

    • Add ~700 µL of DMSO, vortex, and sonicate briefly to dissolve completely.

    • Bring to final volume with DMSO and mix thoroughly.

  • Working Stock Solution (100 µg/mL):

    • Pipette 100 µL of the Primary Stock Solution into a 1.0 mL volumetric flask.

    • Dilute to volume with HPLC-grade Methanol and mix thoroughly.

  • Calibration Standards (e.g., 0.5 - 50 µg/mL):

    • Perform serial dilutions of the Working Stock Solution with Methanol to prepare a minimum of five calibration standards[13]. A suggested range is 0.5, 1, 5, 10, 25, and 50 µg/mL.

Protocol 2: HPLC-UV Method for Quantification

Rationale: This method uses a C18 column, ideal for retaining and separating moderately polar flavonoid glycosides. A gradient elution with acidified water and acetonitrile allows for sharp peaks and efficient separation from other matrix components[14][15]. Formic acid is added to the mobile phase to improve peak shape and suppress ionization of phenolic hydroxyl groups. Detection is set at the typical absorbance maxima for flavones.

ParameterRecommended Condition
Instrument HPLC system with PDA or UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B (hold); 35-36 min: 90-10% B; 36-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 268 nm and 335 nm (PDA: scan 200-400 nm)
Protocol 3: LC-MS/MS Method for Identification

Rationale: This protocol provides unambiguous identification. Electrospray ionization (ESI) in negative mode is often preferred for flavonoids as it readily deprotonates the phenolic groups. The precursor ion ([M-H]⁻) is selected and fragmented, and specific product ions are monitored.

ParameterRecommended Condition
Instrument LC system coupled to a triple quadrupole mass spectrometer
LC Conditions As per Protocol 4.3 (flow may be reduced to 0.4-0.6 mL/min if needed)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Precursor Ion ([M-H]⁻) m/z 739.7
Product Ions To be determined by infusion of standard. Expected fragments correspond to the loss of the rhamnosyl (146 Da) and glucosyl (162 Da) units.
Capillary Voltage ~3.0 - 4.0 kV
Source Temp. ~120 - 150 °C
Desolvation Temp. ~350 - 450 °C

Method Validation (Trustworthiness)

To ensure the analytical procedure is suitable for its intended purpose, validation must be performed according to established guidelines such as ICH Q2(R1)[16][17][18].

Validation_Parameters center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

  • Specificity: Demonstrate that the analytical signal is solely from Apigenin 7-O-(2G-rhamnosyl)gentiobioside. Analyze a blank and a spiked matrix sample to ensure no interference at the analyte's retention time. The LC-MS/MS method provides the highest degree of specificity.

  • Linearity: Analyze the calibration standards (at least 5 concentrations) and plot the peak area versus concentration. The relationship should be linear with a coefficient of determination (r²) ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration)[16]. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze at least six replicate injections of the same standard. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrument sensitivity. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio (S/N) of 10:1, while LOD is typically S/N of 3:1.

  • Robustness: Intentionally make small variations to the method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and observe the impact on the results.

References

  • CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. Retrieved from [Link]

  • International Journal of Health Sciences and Research. (2024). Analytical Methods for Determination of Apigenin - An Update. Retrieved from [Link]

  • Gong, F., et al. (2020). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. PeerJ, 8, e8522. Available at: [Link]

  • Sapphire North America. (n.d.). Apigenin 7-O-(2G-rhamnosyl)gentiobioside. Retrieved from [Link]

  • Gao, W., et al. (2022). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Foods, 11(15), 2239. Available at: [Link]

  • Heydari, F., et al. (2022). A Study of Karabaghian Skullcap (Scutellaria platystegia Juz.): Antioxidant and Antibacterial Activity Assays, Essential Oil Analysis, and Isolation of Its Phenolic Compounds. ResearchGate. Available at: [Link]

  • سفراء العلم & وصانعي التميز. (2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]

  • IROA Technologies. (n.d.). Phytochemical Analytical Standards for Accurate Data. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • ResearchGate. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Available at: [Link]

  • Hsieh, C.-H., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4737. Available at: [Link]

  • Heigl, D., & Franz, G. (2003). Stability testing on typical flavonoid containing herbal drugs. Pharmazie, 58(12), 881-885. Available at: [Link]

  • ResearchGate. (2003). Stability testing on typical flavonoid containing herbal drugs. Available at: [Link]

  • ARC Journals. (n.d.). General Techniques Involved in Phytochemical Analysis. Available at: [Link]

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16. Available at: [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Available at: [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • PubMed. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides. Available at: [Link]

  • ResearchGate. (n.d.). HPLC analysis of flavonoids. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Ukaaz Publications. (n.d.). Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. Available at: [Link]

  • Ingenta Connect. (2003). Stability testing on typical flavonoid containing herbal drugs. Available at: [Link]

  • Scholars Research Library. (n.d.). Development of Simultaneous LC–MS/MS Method for the Quantitation of Apigenin, Luteolin and Quercetin in Achillea millefolium E. Available at: [Link]

  • ResearchGate. (n.d.). Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry. Available at: [Link]

  • PubMed. (2002). Identification of flavonoids and their glycosides by high-performance liquid chromatography with electrospray ionization mass spectrometry and with diode array ultraviolet detection. Available at: [Link]

  • PLOS. (2025). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • MDPI. (n.d.). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Available at: [Link]

  • PubMed Central. (2022). Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. Available at: [Link]

  • It's chemistry time. (2023). Flavonoids - Structural elucidation & Classification + Examples + Function. YouTube. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

Method

Application Note: Solubility Profile of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Introduction: Understanding the Importance of Solubility for a Complex Flavonoid Glycoside Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid glycoside found in plants such as Lonicera gracilipes and Eleuthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Importance of Solubility for a Complex Flavonoid Glycoside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a complex flavonoid glycoside found in plants such as Lonicera gracilipes and Eleutherococcus sessiliflorus.[1][2] As a member of the flavonoid family, it is investigated for a variety of potential therapeutic applications, including in diabetes, obesity, and neurological disorders.[3] For researchers in pharmacology and drug development, understanding the solubility of this compound is a critical first step. Solubility dictates the choice of solvents for in vitro assays, impacts formulation strategies for in vivo studies, and ultimately influences bioavailability.

This document provides a comprehensive guide to the solubility of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. We will synthesize the available data, explain the chemical principles governing its solubility, and provide a detailed, field-proven protocol for researchers to determine its solubility in various solvents of interest.

Chemical Properties and Structural Influence on Solubility

To understand the solubility of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, we must first examine its molecular structure.

Table 1: Chemical Identity of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

PropertyValueSource
CAS Number 174284-20-9[4]
Molecular Formula C₃₃H₄₀O₁₉[4][5]
Molecular Weight 740.66 g/mol [1][5]
Chemical Family Flavonoid Glycoside[1][4]

The molecule consists of a relatively nonpolar apigenin aglycone backbone attached to a highly polar trisaccharide chain (a rhamnosyl-gentiobioside). This glycosylation significantly increases the polarity and molecular weight compared to the apigenin aglycone alone. The numerous hydroxyl groups on the sugar moieties are capable of forming hydrogen bonds, which generally enhances solubility in polar solvents. The introduction of a glucoside moiety, for instance, is known to increase the polarity and water solubility of flavonoids.[6]

Conversely, the large, complex structure can hinder dissolution. The interplay between the hydrophobic flavonoid core and the hydrophilic sugar chains results in an amphipathic molecule, leading to a nuanced solubility profile across different solvent systems.

G cluster_molecule Apigenin 7-O-(2G-rhamnosyl)gentiobioside Aglycone Apigenin Core (Less Polar, Aromatic) Sugars Trisaccharide Chain (Highly Polar, Multiple -OH groups) Aglycone->Sugars Glycosidic Bond Solubility_Driver_NonPolar Contributes to solubility in organic solvents (DMSO, etc.) Aglycone->Solubility_Driver_NonPolar Solubility_Driver_Polar Drives solubility in polar solvents (Water, Alcohols) Sugars->Solubility_Driver_Polar

Caption: Structural influence on solubility.

Known Solubility Data

Quantitative solubility data for Apigenin 7-O-(2G-rhamnosyl)gentiobioside is not widely published in peer-reviewed literature. However, information from commercial suppliers and related compounds provides a foundational understanding.

Qualitative & Semi-Quantitative Data Summary:

  • DMSO: Described as "Slightly soluble"[2] and is a common solvent for creating stock solutions.[5]

  • Methanol: Described as "Slightly soluble".[2]

  • Chloroform: Described as "Soluble".[2]

  • Complex Vehicles: Clear solutions of at least 2.5 mg/mL can be achieved in formulations containing co-solvents and surfactants, such as:

    • 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[1]

    • 10% DMSO / 90% (20% SBE-β-CD in Saline)[1]

    • 10% DMSO / 90% Corn Oil[1] It is important to note that for these formulations, the saturation solubility is unknown.[1]

General Principles for Flavonoid Glycosides:

  • Flavonoid glycosides are typically more soluble in polar solvents compared to their aglycone counterparts.[7]

  • Commonly used solvents for flavonoids include methanol, ethanol, acetone, and DMSO.[8][9]

  • Water solubility is often low, though higher than the aglycone.[10] For example, the related compound Apigenin 7-glucoside has a predicted water solubility of 0.97 g/L.[11]

Protocol: Determining Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[12][13] It is a robust and reliable technique for generating accurate solubility data.[13][14]

Objective: To determine the equilibrium solubility of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in a given solvent at a specified temperature.

Principle: An excess amount of the solid compound is agitated in the test solvent for a sufficient period to reach equilibrium. After separation of the undissolved solid, the concentration of the compound in the saturated supernatant is quantified.[15]

Caption: Shake-Flask method experimental workflow.

Materials:

  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside (≥98% purity)[4][5]

  • Selected solvents (HPLC-grade or higher)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system for quantification

Protocol Steps:

  • Preparation of Vials:

    • Add an excess amount of Apigenin 7-O-(2G-rhamnosyl)gentiobioside to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 5-10 mg of compound per 1 mL of solvent.

    • Accurately add a known volume of the test solvent (e.g., 1.0 mL).

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

    • Agitate for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[15][16] For novel compounds, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change, signifying equilibrium has been achieved.[13]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

    • To ensure complete removal of solids, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Alternatively, carefully draw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents). Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration of the dissolved compound.

  • Sample Analysis:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

    • Quantify the concentration of Apigenin 7-O-(2G-rhamnosyl)gentiobioside using a validated analytical method, such as HPLC-UV or LC-MS.[14] A pre-established standard curve with known concentrations of the compound is required for accurate quantification.

  • Data Reporting:

    • Calculate the average solubility from the replicates and report it in standard units (e.g., mg/mL or µg/mL) along with the standard deviation.

    • Always specify the solvent and the temperature at which the measurement was performed.

Method Validation and Trustworthiness

To ensure the integrity of your results, incorporate the following validation steps:

  • Solid State Analysis: After the experiment, analyze the remaining solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not changed its crystalline form during the experiment.[14] A change in form could lead to a different, and incorrect, solubility value.

  • pH Measurement: For aqueous or buffered solutions, measure the pH of the supernatant at the end of the experiment to ensure it has not shifted significantly.[13]

  • Equilibrium Confirmation: As mentioned, sample and analyze at multiple time points (e.g., 24h and 48h) to demonstrate that the concentration has reached a plateau.

Conclusion

Apigenin 7-O-(2G-rhamnosyl)gentiobioside exhibits a solubility profile characteristic of complex flavonoid glycosides, with slight solubility in polar organic solvents like DMSO and methanol. Due to the scarcity of quantitative data, experimental determination is essential for research and development applications. The shake-flask method detailed here provides a reliable and universally accepted protocol for generating this critical data. By carefully controlling experimental parameters and validating the results, researchers can confidently establish the solubility profile of this compound, enabling its effective use in further scientific investigation.

References

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research. [Link]

  • (PDF) Solubility of Flavonoids in Organic Solvents. ResearchGate. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Showing Compound Apigenin 7-glucoside (FDB016362). FooDB. [Link]

  • Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. [Link]

  • Apigenin 7-O-(2G-rhamnosyl) gentiobioside. CD BioGlyco. [Link]

  • Solubility of Flavonoids in Pure Solvents. ResearchGate. [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. MDPI. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Maximizing the Yield of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Welcome to the technical support center for the extraction of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to enhance your extraction efficiency and yield.

Understanding the Molecule: Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a flavonoid glycoside, a class of natural products known for their potential therapeutic properties.[1][2] Structurally, it consists of an apigenin aglycone linked to a sugar moiety. This glycosidic linkage significantly influences its solubility and stability, which are critical factors during extraction.[1] This compound is naturally found in plants such as Lonicera gracilipes var. glandulosa and Eleutherococcus sessiliflorus.[3][4]

The large sugar group makes the molecule more polar than its aglycone, apigenin. This characteristic is fundamental in selecting the appropriate extraction solvents and purification strategies. The stability of the glycosidic bond is also a key consideration, as harsh extraction conditions (e.g., extreme pH or high temperatures) can lead to hydrolysis, cleaving the sugar moiety and reducing the yield of the target compound.[5][6][7]

Troubleshooting Guide: Enhancing Extraction Yield

This section addresses common issues encountered during the extraction of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in a question-and-answer format.

Question 1: My extraction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a multifaceted issue. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:

  • Plant Material: The concentration of the target compound can vary significantly between different plant species, cultivars, and even the time of harvest. Ensure you are using a plant source known to be rich in Apigenin 7-O-(2G-rhamnosyl)gentiobioside. Proper drying and grinding of the plant material are also essential to increase the surface area for solvent penetration.[8]

  • Solvent Selection: The choice of solvent is paramount.[9] Given the polar nature of the glycoside, polar solvents are generally more effective. While methanol and ethanol are common choices, aqueous mixtures (e.g., 70% methanol or ethanol) often provide a better balance for extracting glycosides.[10][11] The dielectric constant of the solvent plays a significant role in its extraction efficiency for polar molecules.[11]

  • Extraction Technique: The method of extraction dramatically impacts yield. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve efficiency compared to conventional maceration by enhancing cell wall disruption and solvent penetration. However, these methods need careful optimization to prevent degradation of the target molecule.[5][6][7][8]

  • Extraction Parameters: Every parameter in your extraction protocol can influence the outcome. These include the solid-to-liquid ratio, extraction time, temperature, and pH. Each of these needs to be optimized for your specific plant material and extraction method.

Question 2: I am using ultrasound-assisted extraction (UAE), but my results are not optimal. How can I optimize the UAE parameters?

Answer: Ultrasound-assisted extraction is a powerful technique, but its effectiveness hinges on the fine-tuning of several parameters. Here’s a breakdown of how to approach optimization, with insights from studies on the closely related Apigenin-7-O-glucoside[5][6][7][12]:

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (e.g., 1:20 g/mL) is often beneficial as it ensures a sufficient volume of solvent to fully immerse the plant material and facilitate the mass transfer of the target compound.[5][6][7][12]

  • Extraction Time: There is a trade-off between extraction time and energy consumption. While longer extraction times can increase the yield, there is a point of diminishing returns. For UAE of similar compounds, an extraction time of around 35 minutes has been found to be effective.[5][6][7][12]

  • Temperature: Temperature can enhance solvent diffusivity and solubility.[13] However, excessive heat can lead to the degradation of flavonoid glycosides. A temperature of around 50°C is often a good starting point for optimization, as higher temperatures have been shown to decrease the yield of apigenin glucosides.[5][7][12][13]

  • Ultrasound Power: The power of the ultrasound is a critical parameter. Higher power can increase the extraction efficiency, but excessive power can lead to the formation of free radicals and degradation of the target compound.[8] A pulsed ultrasound application might be superior to continuous ultrasound in terms of energy consumption and yield.[5][12]

Question 3: I suspect my target compound is degrading during extraction. What are the likely causes and how can I prevent this?

Answer: Degradation is a common cause of low yield, particularly for glycosides. The primary culprits are pH and temperature.

  • pH Stability: Flavonoid glycosides like Apigenin 7-O-(2G-rhamnosyl)gentiobioside are susceptible to hydrolysis under acidic or strongly alkaline conditions.[5][6][7] Studies on apigenin glucosides show that they are most stable in a pH range of 5-7.[14] Degradation increases significantly at pH values above 8 and below 5.[14] Therefore, maintaining a neutral or slightly acidic pH during extraction and subsequent processing is crucial.

  • Thermal Stability: As mentioned, high temperatures can lead to the degradation of your compound. It is essential to carefully control the temperature throughout the extraction process. For temperature-sensitive compounds, techniques that allow for lower operating temperatures, such as UAE, are preferable to methods like Soxhlet extraction that require high heat.

  • Enzymatic Degradation: Fresh plant material may contain enzymes that can degrade flavonoid glycosides.[8] Proper drying or lyophilization of the plant material before extraction can help to inactivate these enzymes.

Question 4: My crude extract is very complex, and I am struggling to purify Apigenin 7-O-(2G-rhamnosyl)gentiobioside. What purification strategies do you recommend?

Answer: The purification of a specific flavonoid glycoside from a complex plant extract requires a multi-step approach.

  • Initial Cleanup: A preliminary cleanup step can be highly effective. This could involve liquid-liquid partitioning to remove non-polar impurities like fats and chlorophyll.

  • Column Chromatography: Column chromatography is a standard technique for separating compounds based on their polarity. For a polar glycoside, a normal-phase silica gel column might be less effective than reversed-phase chromatography (e.g., using C18 silica).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often the method of choice.[5][6][12] It offers high resolution and is well-suited for isolating specific glycosides from complex mixtures.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is another powerful liquid-liquid chromatography technique that can be used for purification. However, developing an appropriate two-phase solvent system can be challenging for complex extracts.[5][12]

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of Apigenin 7-O-(2G-rhamnosyl)gentiobioside? A1: The molecular weight is approximately 740.66 g/mol .[2][3][4]

Q2: What are the typical solvents for dissolving this compound? A2: It is soluble in DMSO, pyridine, methanol, and ethanol.[10] It has slight solubility in chloroform and methanol.[4]

Q3: How should I store the purified compound? A3: For long-term storage (up to 6 months), it is recommended to store the compound at -80°C. For shorter periods (up to 1 month), -20°C is suitable. It is also advisable to protect it from light.[3]

Q4: What analytical techniques are suitable for quantifying Apigenin 7-O-(2G-rhamnosyl)gentiobioside? A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for the quantification of apigenin and its glycosides.[2][15]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is a starting point for optimization, based on effective conditions for similar apigenin glycosides.[5][6][7][12]

  • Sample Preparation: Dry the plant material (e.g., leaves or flowers) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a 50 mL flask.

    • Add 20 mL of 70% ethanol (v/v) to achieve a 1:20 solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 50°C.

    • Apply ultrasound at a power of approximately 350 W for 35 minutes.

  • Post-Extraction:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue for exhaustive extraction if necessary.

    • Combine the supernatants and filter through a 0.45 µm filter.

    • The extract is now ready for analysis or further purification.

Data Presentation
ParameterOptimized ValueReference
Solid-to-Liquid Ratio 1:20 g/mL[5][6][7][12]
Extraction Time 35 minutes[5][6][7][12]
Temperature 50°C[5][7][12]
Ultrasound Power 350 W[5][6][7][12]

Visualizations

Experimental Workflow for Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Plant_Material Plant Material (Dried, Powdered) Solvent_Addition Solvent Addition (e.g., 70% Ethanol) Plant_Material->Solvent_Addition UAE Ultrasound-Assisted Extraction (UAE) Solvent_Addition->UAE Filtration Filtration/ Centrifugation UAE->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., C18) Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Purified_Compound Purified Apigenin 7-O-(2G-rhamnosyl)gentiobioside Prep_HPLC->Purified_Compound QC_Analysis QC Analysis (HPLC, MS, NMR) Purified_Compound->QC_Analysis Final_Product Final Product QC_Analysis->Final_Product

Caption: A generalized workflow for the extraction and purification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Troubleshooting Logic Flow

Troubleshooting_Flow decision decision issue Yield Improved start Low Yield of Apigenin 7-O-(2G-rhamnosyl)gentiobioside check_material Is Plant Material Optimal? start->check_material check_solvent Is Solvent Appropriate? check_material->check_solvent Yes optimize_material Source High-Quality Plant Material check_material->optimize_material No check_params Are Extraction Parameters Optimized? check_solvent->check_params Yes optimize_solvent Test Different Polar Solvents check_solvent->optimize_solvent No check_degradation Is Degradation Occurring? check_params->check_degradation Yes optimize_params Systematically Vary Time, Temp, Power check_params->optimize_params No check_degradation->issue Yes prevent_degradation Control pH (5-7) and Temperature (<60°C) check_degradation->prevent_degradation No optimize_material->check_solvent optimize_solvent->check_params optimize_params->check_degradation prevent_degradation->issue

Caption: A decision-making flowchart for troubleshooting low extraction yields.

References

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea - PMC. (2018, November 9). National Institutes of Health. [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. (2018). ResearchGate. [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. (2018, November 9). MDPI. [Link]

  • Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. National Institutes of Health. [Link]

  • Analytical Methods for Determination of Apigenin - An Update. International Journal of Health Sciences and Research. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. National Institutes of Health. [Link]

  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. [Link]

  • Apigenin 7-O-(2G-rhamnosyl) gentiobioside. CD BioGlyco. [Link]

  • Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert). (2004). ResearchGate. [Link]

  • A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences. [Link]

  • Efficient extraction of bioactive flavonoids from Celtis sinensis leaves using deep eutectic solvent as green media. (2021, May 18). RSC Publishing. [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central. [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. (2018, November 9). PubMed. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Apigenin Glycosides

Welcome to the technical support center for working with apigenin glycosides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for working with apigenin glycosides. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common solubility challenges encountered when working with these promising flavonoid compounds in aqueous buffers. As your dedicated application scientist, my goal is to not only provide protocols but to explain the underlying principles, enabling you to make informed decisions in your experimental design.

Introduction: The Apigenin Glycoside Solubility Puzzle

Apigenin, a well-studied flavonoid, is notorious for its extremely low aqueous solubility (approximately 1.35 µg/mL), which significantly hampers its bioavailability and utility in aqueous experimental systems.[1][2] The addition of one or more sugar moieties to the apigenin backbone, forming glycosides like Apigenin-7-O-glucoside, Vitexin, or Rhoifolin, increases the molecule's polarity and, consequently, its water solubility. However, researchers often find that achieving the desired concentration in aqueous buffers for in vitro assays without precipitation remains a significant hurdle.

This guide will provide a structured approach to understanding and overcoming these challenges, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of apigenin glycosides.

Q1: Why is my apigenin glycoside precipitating out of my aqueous buffer (e.g., PBS, cell culture media)?

A1: Precipitation of apigenin glycosides in aqueous buffers is a common issue and can be attributed to several factors:

  • Exceeding the Intrinsic Solubility: While more soluble than apigenin, each glycoside has a finite solubility in a given aqueous buffer. You may be attempting to prepare a solution at a concentration that exceeds this limit.

  • The "Salting Out" Effect: High concentrations of salts in buffers, such as phosphate-buffered saline (PBS), can decrease the solubility of some organic molecules, including flavonoid glycosides, by competing for water molecules needed for solvation.[3]

  • pH of the Buffer: The pH of your buffer plays a critical role. Flavonoids have acidic hydroxyl groups and their solubility is pH-dependent. For apigenin, with a pKa of around 7.86, solubility increases at higher pH values where it can be deprotonated.[4] While glycosides are generally more stable, extreme pH values can lead to degradation.

  • Temperature: Temperature affects solubility. Generally, for most solids, solubility increases with temperature. If you are preparing your solutions at room temperature and then transferring them to a lower temperature (e.g., 4°C for storage), the compound may precipitate out.

  • Co-solvent Percentage: If you are using a co-solvent like DMSO to prepare a stock solution, the final percentage of the co-solvent in your aqueous buffer is critical. If the percentage is too low, the glycoside may no longer be soluble.

Q2: I'm dissolving my apigenin glycoside in DMSO first. What is a safe final concentration of DMSO for my cell culture experiment?

A2: This is a critical consideration to avoid solvent-induced cytotoxicity. As a general rule, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower.[5] It is always best practice to include a vehicle control (your final buffer or media with the same percentage of DMSO) in your experiments to account for any effects of the solvent itself.

Q3: Can I heat my aqueous buffer to dissolve the apigenin glycoside?

A3: Gentle warming (e.g., to 37°C) can aid in dissolution. However, prolonged exposure to high temperatures, especially in combination with acidic or alkaline pH, can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moiety and leaving the less soluble aglycone, apigenin. For instance, apigenin-7-O-glucoside is relatively stable at neutral pH even at 100°C, but will degrade at pH 3 when heated.[6] Therefore, use minimal heat for the shortest duration necessary.

Q4: How should I store my apigenin glycoside solutions?

A4: For long-term storage, it is best to store apigenin glycosides as a lyophilized powder at -20°C, protected from light and moisture.[7] If you need to store solutions, prepare concentrated stock solutions in a suitable organic solvent like DMSO, aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -80°C.[7][8] Aqueous working solutions should ideally be prepared fresh for each experiment.[7] If short-term storage of aqueous solutions is necessary, keep them at 4°C and use them within a day. Always visually inspect for precipitation before use.

Troubleshooting Guide: From Powder to Stable Solution

This section provides a systematic approach to troubleshooting common issues encountered during the solubilization of apigenin glycosides.

Problem Potential Cause Troubleshooting Steps & Solutions
Undissolved particles remain after vortexing/sonication in aqueous buffer. Exceeding intrinsic solubility.1. Reduce the target concentration: Your desired concentration may be too high for the chosen buffer. Try preparing a more dilute solution. 2. Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay. 3. Adjust the pH: For O-glycosides, slightly increasing the pH of the buffer (e.g., to pH 8.0) can increase solubility. Be mindful of the stability of your compound and the requirements of your experiment.
The compound dissolves initially but precipitates over time (minutes to hours). Supersaturation and subsequent crystallization.1. Your solution is likely supersaturated. This can happen if you used heat to dissolve the compound and then cooled it down. The solution is not stable at the lower temperature. 2. Employ a solubilizing agent: The use of cyclodextrins can form inclusion complexes with the flavonoid, enhancing and maintaining its solubility in aqueous solutions.
A clear solution becomes cloudy or forms a precipitate after adding to cell culture media. Interaction with media components or pH shift.1. "Salting out" effect: The high salt concentration in some media can reduce the solubility of your compound. 2. Protein binding: The glycoside may be binding to proteins or other components in the media, leading to precipitation. 3. pH change: The pH of your stock solution and the final media may differ, causing a shift in solubility. Solution: Try pre-diluting your stock solution in a smaller volume of a simpler buffer (like PBS) before adding it to the full volume of complex media. Also, ensure the final co-solvent concentration is sufficient to maintain solubility.
Inconsistent results in biological assays. Degradation or precipitation of the compound.1. Check for hydrolysis: If you are working at low pH, your O-glycoside may be hydrolyzing to the less soluble apigenin. You can analyze your solution by HPLC to check for the presence of the aglycone. 2. Ensure complete dissolution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If in doubt, centrifuge the solution and measure the concentration of the supernatant. 3. Prepare fresh solutions: Due to the potential for degradation and precipitation, it is always best to prepare fresh aqueous working solutions for each experiment.[7]

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing solutions of apigenin glycosides.

Protocol 1: Standard Method using a Co-solvent (DMSO)

This is the most common and straightforward method for preparing solutions for in vitro assays.

Objective: To prepare a stock solution of an apigenin glycoside in DMSO and a final working solution in an aqueous buffer.

Materials:

  • Apigenin glycoside (e.g., Apigenin-7-O-glucoside)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Stock Solution (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Weigh a small amount of the apigenin glycoside powder into the tube.

    • Add the appropriate volume of DMSO to achieve the desired molar concentration.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

    • This concentrated stock solution can be aliquoted and stored at -80°C for long-term stability.[7]

  • Prepare the Working Solution (e.g., 10 µM in PBS):

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution.

    • Perform a serial dilution. For example, to get a 10 µM solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Crucially, add the stock solution to the aqueous buffer, not the other way around. This is done by adding a small volume of the stock solution to a larger volume of the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • For example, add 1 µL of the 10 mM stock solution to 999 µL of PBS to get a 10 µM working solution.

    • Visually inspect the final solution for any signs of precipitation.

Protocol 2: Enhancing Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Objective: To prepare an aqueous solution of an apigenin glycoside using HP-β-CD.

Materials:

  • Apigenin glycoside

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., water or PBS)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the HP-β-CD Solution:

    • Decide on a molar ratio of HP-β-CD to the apigenin glycoside. Ratios from 1:1 to 10:1 (glycoside:HP-β-CD) are a good starting point.

    • Dissolve the required amount of HP-β-CD in the aqueous buffer. HP-β-CD is highly soluble in water.

  • Complexation:

    • Add the apigenin glycoside powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

    • The solution should become clearer as the complex forms.

  • Final Preparation:

    • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

    • The resulting clear solution contains the solubilized apigenin glycoside-cyclodextrin complex.

Data Presentation

The following table summarizes the solubility of apigenin and provides context for the expected solubility of its glycosides. Note that specific quantitative data for many glycosides in standard buffers is limited in the literature, highlighting the empirical nature of working with these compounds.

Compound Solvent/Buffer Reported Solubility Reference
Apigenin Water~1.35 µg/mL[1]
Apigenin Aqueous Buffer (pH 7.5)~2.16 µg/mL
Apigenin with Polymeric Micelles Aqueous Solution320.8 µg/mL[2]
Apigenin Solid Dispersion (with Pluronic F-127) pH 6.8 BufferAchieved 100% dissolution[9]
Rhoifolin (Apigenin-7-O-neohesperidoside) WaterSoluble

Note: The term "soluble" for Rhoifolin indicates a significantly higher solubility than the aglycone, though a precise value is not provided in the reference.

Visualizations

Workflow for Preparing Apigenin Glycoside Solutions

G start Start: Apigenin Glycoside Powder check_solubility Is the desired final concentration low enough for direct dissolution in aqueous buffer? start->check_solubility stock_sol Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) dilute_stock Dilute DMSO Stock into Aqueous Buffer (Add stock to buffer with vortexing) stock_sol->dilute_stock check_solubility->stock_sol No direct_dissolution Attempt Direct Dissolution in Aqueous Buffer (Vortex/Sonicate) check_solubility->direct_dissolution Yes success Success: Clear, Stable Solution direct_dissolution->success Soluble precipitation Precipitation or Incomplete Dissolution direct_dissolution->precipitation Not Soluble precipitation->stock_sol check_final_dmso Is final DMSO concentration acceptable for the assay? (e.g., <0.5%) dilute_stock->check_final_dmso check_final_dmso->success Yes use_cyclodextrin Use Solubility Enhancer (e.g., Cyclodextrin Protocol) check_final_dmso->use_cyclodextrin No use_cyclodextrin->success

Caption: Decision workflow for solubilizing apigenin glycosides.

Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 In Aqueous Buffer cluster_1 Formation of Inclusion Complex A Apigenin Glycoside (Poorly Soluble) D Soluble Inclusion Complex A->D Encapsulation of hydrophobic moiety B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->D C Water Molecules

Caption: Cyclodextrin enhances solubility by encapsulating the apigenin glycoside.

References

  • Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. (2025, January 21). MDPI. Retrieved from [Link]

  • Pápay, Z. E., Balogh, E., Zariwala, M. G., et al. Drug delivery approaches for apigenin. UCL Discovery. Retrieved from [Link]

  • Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. (2025, January 10). MDPI. Retrieved from [Link]

  • Measurement and correlation of solubilities of apigenin and apigenin 7-O-rhamnosylglucoside in seven solvents at different temperatures. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Hostetler, G. L., Ralston, R. A., & Schwartz, S. J. (2017). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry, 221, 1344-1351. Retrieved from [Link]

  • Al-Ghananeem, A. M., Malkawi, A. H., & Crooks, P. A. (2023). Enhanced Apigenin Dissolution and Effectiveness Using Glycyrrhizin Spray-Dried Solid Dispersions Filled in 3D-Printed Tablets. Pharmaceuticals, 16(12), 1735. Retrieved from [Link]

  • Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Seukep, J. A., et al. (2020). Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential. PubMed Central. Retrieved from [Link]

  • Alshehri, S., et al. (2018). Dissolution and bioavailability improvement of bioactive apigenin using solid dispersions prepared by different techniques. National Institutes of Health. Retrieved from [Link]

  • Li, M., et al. (2019). The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition. National Institutes of Health. Retrieved from [Link]

  • Dissolution and antioxidant potential of apigenin self nanoemulsifying drug delivery system (SNEDDS) for oral delivery. (2024, April 17). PubMed Central. Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? (2016, January 25). ResearchGate. Retrieved from [Link]

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. (2018). MDPI. Retrieved from [Link]

  • Apigenin-7- O -β- d -glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. (2016). SciSpace. Retrieved from [Link]

  • Apigenin and Apigenin-7-O-β-d-Glucoside Enhance Pepper Defense Against Phytophthora capsici by Inhibiting Pathogen Growth and Reproduction. (2025, October 9). ResearchGate. Retrieved from [Link]

  • General (Stock) Solutions. Brigham Young University. Retrieved from [Link]

  • Study of the mechanism of change in flavonoid composition in the processing of Chrysanthemum morifolium (Ramat.) Tzvel. 'Boju'. (2019, November 9). National Institutes of Health. Retrieved from [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2025, October 16). ResearchGate. Retrieved from [Link]

  • rhoifolin: a review of sources and biological activities. (2015, March 1). ResearchGate. Retrieved from [Link]

  • Comprehensive Metabolomic–Transcriptomic Analysis of the Regulatory Effects of Armillaria mellea Source Differences on Secondary Metabolism in Gastrodia elata. (2024). MDPI. Retrieved from [Link]

  • Flavonoid-surfactant interactions: A detailed physicochemical study. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Review article: RHOIFOLIN: A PROMISING FLAVONOID WITH CYTOTOXIC AND ANTICANCER PROPERTIES – MOLECULAR MECHANISMS AND THERAPEUT. (2025, February 25). EXCLI Journal. Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved from [Link]

  • Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. (2024, July 10). MDPI. Retrieved from [Link]

  • Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives. (2022). Frontiers. Retrieved from [Link]

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. (2017). MDPI. Retrieved from [Link]

  • Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties. (2025, August 6). EXCLI Journal. Retrieved from [Link]

  • Peptide Storage and Handling Guidelines. GenScript. Retrieved from [Link]

  • Antioxidant and Enzyme Inhibitory Activities of Rhoifolin Flavonoid: In Vitro and in Silico Studies. (2021). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Broadening for Flavonoid Analysis

Welcome to the technical support center for flavonoid analysis using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flavonoid analysis using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak broadening. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your chromatographic method development and troubleshooting.

Frequently Asked Questions (FAQs)

My flavonoid peaks are broader than expected. What are the most common causes?

Peak broadening in HPLC is a common issue that can compromise resolution and quantification.[1] It can be caused by a variety of factors, including issues with the column, the mobile phase, the sample, or the HPLC system itself.[1] The primary causes can be categorized into three main areas: on-column, extra-column, and chemical effects.

  • On-Column Effects: These are issues related to the analytical column itself. Column degradation is a frequent culprit, which can manifest as a loss of stationary phase, changes in the packing material, or contamination.[2][3] A void at the column inlet, often caused by pressure shocks or dissolution of the silica-based packing material at high pH, can also lead to peak distortion.[4]

  • Extra-Column Effects: This refers to any volume within the HPLC system outside of the column that contributes to peak broadening.[5][6] This includes the injector, tubing, fittings, and detector flow cell.[3][7] Excessive extra-column volume is particularly detrimental when using smaller inner diameter columns or performing high-efficiency separations.[8]

  • Chemical and Method-Related Effects: The composition of your mobile phase and sample solvent can significantly impact peak shape.[1] For instance, a sample solvent stronger than the mobile phase can cause peak distortion, especially with larger injection volumes.[9][10] Additionally, secondary interactions between flavonoid analytes and the stationary phase, or issues with mobile phase pH and buffer capacity, can lead to peak tailing, a form of peak broadening.

To effectively troubleshoot, it's crucial to systematically investigate each of these potential sources of peak broadening.

How can I systematically troubleshoot peak broadening in my flavonoid analysis?

A logical and systematic approach is key to efficiently identifying the root cause of peak broadening. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Diagnosis & Resolution cluster_3 Confirmation Observe Observe Peak Broadening Check_System Check HPLC System (Pressure, Leaks) Observe->Check_System Check_Method Review Method Parameters (Flow Rate, Gradient) Check_System->Check_Method Check_Column Inspect Column Performance (Efficiency, Backpressure) Check_Method->Check_Column Isolate_Column Isolate the Column (Test with Standard) Check_Column->Isolate_Column Diagnose_Extra_Column Diagnose Extra-Column Volume (Check Tubing, Connections) Isolate_Column->Diagnose_Extra_Column If column is OK Replace_Column Replace Column or Frit Isolate_Column->Replace_Column If column is degraded Optimize_Method Optimize Method Parameters (Mobile Phase, Injection Volume) Diagnose_Extra_Column->Optimize_Method Confirm_Resolution Confirm Resolution (Run Standard & Sample) Optimize_Method->Confirm_Resolution Replace_Column->Confirm_Resolution

Caption: A systematic workflow for troubleshooting HPLC peak broadening.

Experimental Protocol: Systematic Troubleshooting

  • Initial System Check:

    • Verify that the system pressure is stable and within the expected range for your method.

    • Inspect for any visible leaks in the system, particularly at fittings.

  • Method Parameter Review:

    • Ensure the flow rate is appropriate for the column dimensions.[11] A flow rate that is too low can lead to longitudinal diffusion and broader peaks.[12]

    • For gradient methods, check that the gradient profile is correctly programmed.

  • Column Performance Evaluation:

    • If you have a record of the column's initial performance, compare the current plate count and backpressure to the original values. A significant decrease in plate count or an increase in backpressure can indicate column degradation.[2]

    • If a guard column is installed, remove it and re-run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.[3]

  • Isolate the Column:

    • Inject a well-characterized standard compound. If the standard peak is also broad, the issue is likely with the column or the HPLC system. If the standard peak is sharp, the problem may be related to your sample matrix or preparation.

  • Diagnose Extra-Column Volume:

    • Minimize the length and internal diameter of all tubing, especially between the injector, column, and detector.[7]

    • Ensure all fittings are properly seated to avoid dead volume.[3]

  • Optimize Method Parameters:

    • Injection Volume: An excessive injection volume can lead to peak fronting and broadening.[13][14] Try reducing the injection volume to see if the peak shape improves.

    • Sample Solvent: If your sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause peak distortion.[9][10] Whenever possible, dissolve your sample in the initial mobile phase.

    • Mobile Phase: For flavonoid analysis, which often involves reversed-phase chromatography, ensure the mobile phase pH is appropriate to maintain the desired ionization state of your analytes. Inadequate buffering can also contribute to poor peak shape.

  • Column Maintenance and Replacement:

    • If a blocked frit is suspected as the cause of peak broadening for all peaks, you can try backflushing the column.[4][15]

    • If column degradation is confirmed, such as through a void or contamination, the column may need to be replaced.[3][4]

Can the mobile phase composition affect the peak shape of my flavonoids?

Absolutely. The mobile phase plays a critical role in the separation and elution of flavonoids, and its composition can significantly impact peak shape.

  • pH and Ionization: Many flavonoids have acidic hydroxyl groups. The pH of the mobile phase will determine the ionization state of these compounds. If the mobile phase pH is close to the pKa of a flavonoid, you can have a mixed population of ionized and non-ionized forms, which can lead to peak broadening or splitting. It is generally recommended to buffer the mobile phase at a pH that is at least two units away from the pKa of your analytes to ensure a single ionic form.

  • Buffer Concentration: An insufficient buffer concentration may not be able to maintain a consistent pH throughout the column, leading to peak shape issues.

  • Organic Modifier: In reversed-phase HPLC, the type and concentration of the organic modifier (e.g., acetonitrile or methanol) affect the retention and selectivity of flavonoids.[16] While acetonitrile often provides better peak shapes and lower viscosity, methanol can offer different selectivity. The choice of organic modifier should be optimized for your specific separation.

  • Additives: Additives like formic acid or acetic acid are commonly used in the mobile phase for flavonoid analysis to improve peak shape and resolution. These additives help to suppress the ionization of silanol groups on the silica-based stationary phase, reducing secondary interactions that can cause peak tailing.

Mobile Phase ParameterImpact on Flavonoid Peak ShapeRecommendation
pH Affects the ionization state of flavonoids, potentially causing peak broadening or splitting if close to the pKa.Buffer the mobile phase at a pH at least 2 units away from the analyte's pKa.
Buffer Concentration Inadequate buffering can lead to inconsistent pH and poor peak shape.Use a sufficient buffer concentration to maintain a stable pH.
Organic Modifier The choice and concentration of organic modifier influence retention and selectivity.Optimize the type and gradient of the organic modifier for your specific flavonoids.
Additives Acidic additives can suppress silanol interactions, reducing peak tailing.Consider adding a small percentage (e.g., 0.1%) of formic or acetic acid to the mobile phase.
My flavonoid peaks are tailing. What is the cause and how can I fix it?

Peak tailing is a specific type of peak broadening where the back half of the peak is wider than the front half. In flavonoid analysis, this is often due to secondary interactions between the analytes and the stationary phase.

Causes of Peak Tailing:

  • Silanol Interactions: The most common cause of peak tailing for polar compounds like flavonoids on silica-based C18 columns is the interaction of the analyte with residual silanol groups on the stationary phase. These interactions are a form of secondary retention mechanism that can lead to tailing.

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, creating active sites that interact with the analytes and cause tailing.[3]

  • Column Degradation: A void or channel in the column packing can also cause peak tailing.[4]

  • Mobile Phase pH: As mentioned earlier, an inappropriate mobile phase pH can lead to peak shape issues, including tailing.

Troubleshooting Peak Tailing:

  • Use an Acidic Mobile Phase: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help to protonate the silanol groups, reducing their interaction with the flavonoids and improving peak shape.

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing for basic and polar compounds.

  • Increase Mobile Phase Ionic Strength: In some cases, increasing the buffer concentration in the mobile phase can help to shield the silanol interactions and improve peak shape.[17]

  • Column Washing: If you suspect column contamination, a thorough column wash with a series of strong solvents may help to remove the contaminants. Always refer to the column manufacturer's instructions for recommended washing procedures.[3]

  • Check for Column Voids: If a void is suspected, it is often irreversible, and the column will need to be replaced.[4]

How does injection volume and sample solvent affect peak broadening in flavonoid analysis?

The injection volume and the composition of the sample solvent are critical parameters that can significantly impact peak shape, particularly for early-eluting peaks.

  • Injection Volume Overload: Injecting too large a volume of sample can lead to "volume overload," where the initial band of analyte is too wide, resulting in broad or fronting peaks.[13] The maximum appropriate injection volume depends on the column dimensions, with smaller columns being more susceptible to volume overload.[8] As a general guideline, the injection volume should be less than 1-2% of the column's total volume.

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to peak distortion.[9][10] This effect is more pronounced with larger injection volumes. Ideally, the sample should be dissolved in the initial mobile phase composition.

Experimental Protocol: Optimizing Injection Volume and Sample Solvent

  • Determine the Maximum Injection Volume:

    • Start with a small injection volume and incrementally increase it while monitoring the peak shape and efficiency (plate count).

    • The optimal injection volume will be the largest volume that does not cause a significant decrease in efficiency or a noticeable distortion in peak shape.

  • Evaluate Sample Solvent Effects:

    • Prepare your flavonoid standard in both the initial mobile phase and your current sample solvent.

    • Inject the same amount of the standard from both preparations and compare the peak shapes.

    • If the peak shape is significantly worse with your sample solvent, it is too strong. If possible, dilute your sample with the initial mobile phase or a weaker solvent.

Sample_Solvent_Effect cluster_0 Sample Preparation cluster_1 Peak Shape Outcome Strong_Solvent Sample in Strong Solvent (e.g., 100% Acetonitrile) Broad_Peak Broad, Fronting Peak Strong_Solvent->Broad_Peak Weak_Solvent Sample in Weak Solvent (e.g., Initial Mobile Phase) Sharp_Peak Sharp, Symmetrical Peak Weak_Solvent->Sharp_Peak

Caption: The effect of sample solvent strength on peak shape.

By systematically addressing these common issues, you can effectively troubleshoot and resolve peak broadening problems in your flavonoid analysis, leading to more accurate and reliable results.

References

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Mamat, N., Abdullah, A., Husain, K., & Hamid, M. (2020). High-performance liquid chromatography (HPLC) analysis for flavonoids profiling of Napier grass herbal tea. Food Research, 4(Suppl. 4), 1-7.
  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad? Retrieved from [Link]

  • Shimadzu Corporation. (2023, May 18). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). [Video]. YouTube. Retrieved from [Link]

  • Quora. (2020, March 30). What causes peak broadening in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]

  • Lhotsky, A., Svec, F., & Horvath, C. (2009). The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns.
  • Savych, A., Marchyshyn, S., Mosula, L., & Kravchyk, L. (2021). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine, 3, 129-139.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]

  • Studzińska, S., & Buszewski, B. (2014). Retention Study of Flavonoids Under Different Chromatographic Modes.
  • Proestos, C., & Komaitis, M. (2006). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of Food Science, 71(1), C13-C19.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Mattila, P., Astola, J., & Kumpulainen, J. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(12), 5834-5841.
  • MAC-MOD Analytical. (n.d.). How to Measure and Reduce HPLC Equipment Extra Column Volume. Retrieved from [Link]

  • Zhang, Y., Wang, Y., & Liu, Y. (2019).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Ivanova-Petropulos, V., & Mitrev, S. (2010). HPLC analysis of flavonoids. In Flavonoids: Biosynthesis, Biological Effects and Dietary Sources (pp. 1-26). Nova Science Publishers, Inc.
  • Dolan, J. W. (2006, November 1). Extracolumn Effects. LCGC International. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Abian, J., Oosterkamp, A. J., & Gelpí, E. (1999). Comparison of the Column Performance of Narrow-Bore and Standard-Bore Columns for the Chromatographic Determination of α-, β-, γ-, and δ-Tocopherol.

Sources

Optimization

Stability and storage conditions for Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Welcome to the technical support guide for Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This document provides in-depth guidance on the stability and proper storage of this flavonoid glycoside to ensure the integrity and re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This document provides in-depth guidance on the stability and proper storage of this flavonoid glycoside to ensure the integrity and reproducibility of your research. As scientists and drug development professionals, we understand that the reliability of your experimental outcomes begins with the quality of your reagents. This guide is structured to address common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Apigenin 7-O-(2G-rhamnosyl)gentiobioside?

For long-term storage, the solid (powder) form of Apigenin 7-O-(2G-rhamnosyl)gentiobioside should be stored at -20°C.[1] Some suppliers suggest that under these conditions, the compound can be stable for at least three to four years.[1] It is also crucial to protect the solid compound from direct sunlight.[2]

Q2: How should I prepare and store stock solutions of Apigenin 7-O-(2G-rhamnosyl)gentiobioside?

Stock solutions should be prepared in a suitable solvent such as DMSO, methanol, or ethanol.[3] For optimal stability, it is recommended to store stock solutions in tightly sealed vials at -80°C for up to six months, or at -20°C for up to one month.[4] Always protect solutions from light. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What are the primary factors that can cause degradation of this compound?

The stability of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, like other flavonoid glycosides, is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate both the hydrolysis of the glycosidic bonds and the degradation of the apigenin aglycone.[5]

  • pH: Flavonoid stability is pH-dependent. Acidic conditions can lead to the hydrolysis of the sugar moieties, while alkaline conditions can promote oxidative degradation of the flavonoid core.[6]

  • Light: Exposure to UV and ambient light can induce photolytic degradation.[5][7]

  • Oxidizing Agents and Metal Ions: The presence of oxidizing agents or metal ions like Fe²⁺/Cu²⁺ can catalyze the oxidation of the apigenin structure.[8]

  • Enzymatic Activity: If working with biological matrices, endogenous glycosidases can cleave the sugar groups.[2][9]

Q4: What are the visible signs of degradation?

Visual signs of degradation in the solid form can include a change in color from the typical yellow powder. In solution, degradation may manifest as a color change, the formation of a precipitate, or a decrease in the expected biological activity. The most reliable way to assess stability is through analytical methods like HPLC.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate observed in stock solution after thawing. The solubility of the compound may have been exceeded, or the solvent may have partially evaporated. Repeated freeze-thaw cycles can also contribute to precipitation.Gently warm the solution and vortex or sonicate to redissolve the compound. If precipitation persists, centrifuge the vial and use the supernatant, re-quantifying the concentration if necessary. In the future, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Inconsistent experimental results. This could be due to the degradation of the compound in the stock solution or in the experimental medium.Prepare a fresh stock solution from the solid compound. Perform a stability-indicating HPLC analysis on your stock solution to check for degradation products. Evaluate the stability of the compound under your specific experimental conditions (e.g., in cell culture media over time).
Loss of biological activity. The compound may have degraded. The primary degradation pathway for flavonoid glycosides is often the loss of the sugar moieties (deglycosylation), which can alter biological activity.Confirm the identity and purity of your compound using an appropriate analytical method such as HPLC or LC-MS. If degradation is confirmed, obtain a fresh supply of the compound and store it under the recommended conditions.

Understanding the Stability of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

The structure of Apigenin 7-O-(2G-rhamnosyl)gentiobioside consists of the apigenin aglycone linked to a trisaccharide chain at the 7-hydroxyl position. This glycosylation generally enhances the aqueous solubility and stability of the apigenin molecule.[3] However, the glycosidic bonds are susceptible to hydrolysis, and the flavonoid core can undergo oxidation.

Degradation Pathways

Two primary degradation pathways for Apigenin 7-O-(2G-rhamnosyl)gentiobioside are:

  • Hydrolysis of Glycosidic Bonds: This process, often catalyzed by acid or enzymes (glycosidases), cleaves the sugar moieties from the apigenin core.[6][12][13] This results in the formation of apigenin and the free sugars.

  • Oxidation of the Apigenin Core: The phenolic hydroxyl groups on the apigenin structure are susceptible to oxidation, which can be accelerated by high pH, temperature, light, and the presence of metal ions.[8][14][15] This can lead to the formation of quinone-like structures and further degradation products.[16]

A Apigenin 7-O-(2G-rhamnosyl)gentiobioside B Hydrolysis (Acid, Heat, Enzymes) A->B Deglycosylation C Oxidation (High pH, Light, Metal Ions) A->C Core Structure Degradation D Apigenin + Sugars B->D E Oxidized Apigenin Derivatives C->E cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL in DMSO) B Forced Degradation (Acid, Base, Heat, etc.) A->B C Prepare Working Samples (Dilute to 10-50 µg/mL) A->C B->C D Filter Samples (0.22 µm) C->D E Inject into HPLC (C18 Column) D->E F Run Gradient Elution E->F G Detect at ~335 nm F->G H Analyze Chromatograms G->H I Quantify Peak Areas H->I J Assess Stability I->J

Sources

Troubleshooting

Technical Support Center: Preserving Flavonoid Glycosides During Extraction

<-48> Welcome to the technical support center for flavonoid extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preserving the structural int...

Author: BenchChem Technical Support Team. Date: February 2026

<-48>

Welcome to the technical support center for flavonoid extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preserving the structural integrity of flavonoid glycosides during extraction. Here, we will delve into the mechanisms of glycosidic bond hydrolysis and provide actionable, field-proven troubleshooting strategies and frequently asked questions to ensure the successful isolation of these valuable compounds.

The Challenge: Why Glycosidic Bonds Break

Flavonoids in nature predominantly exist as glycosides, where a sugar moiety is attached to the flavonoid aglycone via a glycosidic bond. This sugar attachment significantly influences their solubility, stability, and bioavailability.[1][2] However, this crucial bond is susceptible to cleavage under various conditions encountered during extraction, a process known as hydrolysis. This unwanted reaction leads to the loss of the native glycoside and the formation of the corresponding aglycone, which can compromise the objectives of your research or product development.

The primary culprits behind glycosidic bond hydrolysis during extraction are:

  • Acidic Conditions: The glycosidic linkage is particularly labile in acidic environments.[3]

  • Elevated Temperatures: High temperatures can provide the activation energy needed to break the glycosidic bond, especially over prolonged extraction times.[4][5]

  • Endogenous Plant Enzymes: Many plants contain enzymes, such as β-glucosidases, that can catalytically cleave glycosidic bonds once the plant tissue is disrupted during sample preparation.[6][7]

Understanding and mitigating these factors are paramount to preserving the native flavonoid glycoside profile of your sample.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your flavonoid extraction experiments and provides targeted solutions.

Issue 1: Low Yield of Flavonoid Glycosides and High Aglycone Content

This is the most direct indication that hydrolysis is occurring. Your analytical results (e.g., from HPLC) show a diminished peak for the target glycoside and a corresponding increase in the aglycone peak.[8][9]

Root Cause Analysis and Corrective Actions:

  • pH of Extraction Solvent: An acidic solvent is a likely cause. While some studies suggest slightly acidic conditions can improve overall flavonoid yield, this often comes at the cost of glycoside stability.[10]

    • Solution: Maintain a neutral or slightly alkaline pH of your extraction solvent. For instance, using a buffer system (e.g., phosphate buffer at pH 7.0) can help stabilize the glycosidic bonds. However, be aware that strongly alkaline conditions can also lead to flavonoid degradation.[4]

  • Extraction Temperature: Excessive heat accelerates hydrolysis.

    • Solution: Optimize your extraction temperature. For many applications, temperatures between 40-60°C are a good starting point.[5][11] If you are using heat-reflux or Soxhlet extraction, consider switching to a lower-temperature method if hydrolysis is a persistent issue.[12]

  • Enzymatic Activity: Disruption of plant cells can release enzymes that degrade flavonoid glycosides.

    • Solution: Inactivate endogenous enzymes before extraction. This can be achieved by briefly blanching the plant material in boiling water or steam, or by using organic solvents like ethanol at concentrations known to denature enzymes (typically >70%).[13] Alternatively, incorporating enzyme inhibitors into your extraction solvent can be effective.

Workflow for Diagnosing Hydrolysis

start Low Glycoside Yield check_ph Check Solvent pH start->check_ph check_temp Check Extraction Temperature start->check_temp check_enzyme Consider Enzymatic Activity start->check_enzyme adjust_ph Adjust to Neutral/Slightly Alkaline pH check_ph->adjust_ph If Acidic lower_temp Lower Temperature (40-60°C) check_temp->lower_temp If > 60°C inactivate_enzyme Enzyme Inactivation Step (Blanching/Solvent) check_enzyme->inactivate_enzyme re_extract Re-run Extraction adjust_ph->re_extract lower_temp->re_extract inactivate_enzyme->re_extract analyze Analyze Extract (HPLC) re_extract->analyze success Successful Glycoside Preservation analyze->success

Caption: Diagnostic workflow for addressing low flavonoid glycoside yield.

Issue 2: Inconsistent Results Between Batches

You observe significant variability in the ratio of glycosides to aglycones across different extraction runs, even when following the same protocol.

Root Cause Analysis and Corrective Actions:

  • Sample Handling and Storage: Improper handling of fresh plant material can lead to enzymatic degradation before extraction even begins.[6]

    • Solution: If using fresh plant material, process it quickly after harvesting or flash-freeze it in liquid nitrogen and store it at -80°C to halt enzymatic activity. For dried material, ensure it is stored in a cool, dark, and dry place.

  • Inhomogeneous Sample Matrix: Variations in the plant material itself (e.g., different parts of the plant, age, growing conditions) can affect enzyme levels and flavonoid profiles.

    • Solution: Homogenize your starting material as much as possible. Grinding the dried material to a fine, uniform powder can help ensure consistency.[6]

  • Fluctuations in Extraction Parameters: Minor, unrecorded deviations in temperature, pH, or extraction time can lead to significant differences.

    • Solution: Tightly control and document all extraction parameters. Use a calibrated pH meter and a temperature-controlled water bath or heating mantle.

Frequently Asked Questions (FAQs)

Q1: Is a slightly acidic solvent ever acceptable for extracting flavonoid glycosides?

A: While some studies report higher total flavonoid yields in slightly acidic conditions (pH 2-4), this is often due to the improved extraction of aglycones or the hydrolysis of glycosides into their more easily extractable aglycone forms.[10] If your primary goal is to isolate intact glycosides, it is generally best to avoid acidic conditions. However, for certain robust glycosides, a mildly acidic environment may be tolerated, but this must be determined empirically for your specific compound and plant matrix.

Q2: What are the best extraction techniques for preserving glycosidic bonds?

A: Modern, non-thermal or low-temperature extraction methods are generally superior for preserving heat-labile compounds like flavonoid glycosides.[10][14]

  • Ultrasonic-Assisted Extraction (UAE): This technique uses sound waves to disrupt cell walls, often at room temperature, minimizing thermal degradation.[10][15]

  • Microwave-Assisted Extraction (MAE): While MAE does involve heating, the rapid and targeted heating can significantly reduce extraction times, thereby minimizing the overall heat exposure of the compounds.[16][17][18] Careful optimization of power and time is crucial.

  • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to enhance extraction efficiency, but the shorter extraction times can help preserve thermolabile compounds compared to traditional methods.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a polar co-solvent, allows for extraction at low temperatures. However, SFE may be less efficient for highly polar glycosides.[12]

Comparison of Extraction Techniques for Glycoside Preservation

TechniquePrincipleTemperatureAdvantages for Glycoside PreservationDisadvantages
Maceration Soaking in solventRoom TemperatureLow thermal stressLong extraction times, potential for enzymatic degradation
Soxhlet Continuous solvent cyclingHigh (solvent boiling point)Efficient for exhaustive extractionHigh risk of thermal degradation and hydrolysis[12]
UAE Acoustic cavitationLow (often room temp.)Rapid, low thermal stress, efficient[10]Potential for localized heating, equipment cost
MAE Microwave heatingModerate to HighVery rapid, reduced solvent use[17]Risk of thermal degradation if not optimized
SFE Supercritical fluidLow to ModerateLow temperature, "green" solventMay require polar co-solvents for glycosides, high initial cost[12]

Q3: How can I confirm if hydrolysis is occurring during my extraction?

A: The most definitive way is through chromatographic analysis, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[8][9]

  • Method:

    • Obtain authentic standards for both the flavonoid glycoside and its corresponding aglycone.

    • Develop an HPLC method that can separate these two compounds.

    • Analyze your extract and compare the retention times and spectral data with the standards to identify and quantify both the glycoside and the aglycone.

    • A high aglycone-to-glycoside ratio, especially when compared to a very gentle, cold extraction of a control sample, indicates hydrolysis.

Q4: Can the choice of solvent itself cause hydrolysis?

A: While the solvent's pH is the primary factor, the solvent composition can also play a role. Highly polar, protic solvents like water and methanol can participate in the hydrolysis reaction, especially in the presence of an acid catalyst. Using a less protic solvent or a mixture (e.g., ethanol-water) can sometimes mitigate this.[19] Deep eutectic solvents (DESs) are also being explored as alternatives that can offer good solvating power with potentially less hydrolytic activity under optimized conditions.[15][20][21]

Advanced Protocols and Methodologies

Protocol 1: Enzyme Inactivation by Blanching

This protocol is designed to denature endogenous enzymes in fresh plant material prior to extraction.

  • Preparation: Weigh the fresh plant material and chop it into small, uniform pieces to ensure even heat penetration.

  • Blanching: Submerge the plant material in boiling water (100°C) for 2-5 minutes. The exact time will depend on the type and thickness of the plant tissue and should be optimized.

  • Cooling: Immediately transfer the blanched material to an ice bath to rapidly cool it down and halt any further chemical reactions.

  • Drying: Gently pat the material dry with paper towels or use a freeze-dryer for complete water removal.

  • Extraction: Proceed with your chosen solvent extraction method.

Protocol 2: Optimized Ultrasonic-Assisted Extraction (UAE) for Glycoside Preservation

This protocol provides a starting point for developing a UAE method that minimizes hydrolysis.

  • Sample Preparation: Place 1 gram of finely ground, dried plant material into a 50 mL extraction vessel.

  • Solvent Addition: Add 20 mL of 70% ethanol (v/v) in a neutral phosphate buffer (pH 7.0).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 30°C and the frequency to 40 kHz.

  • Extraction Time: Sonicate for 30 minutes.

  • Post-Extraction: Immediately after sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Collect the supernatant, filter it through a 0.45 µm filter, and store it at 4°C in the dark until analysis.

Logical Relationship of Key Extraction Parameters

cluster_factors Controllable Factors cluster_outcome Outcome Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Increases pH pH pH->Hydrolysis Increases at low pH Enzymes Enzymes Enzymes->Hydrolysis Catalyzes Time Time Time->Hydrolysis Increases exposure Glycoside_Yield Glycoside_Yield Hydrolysis->Glycoside_Yield Decreases

Caption: Interplay of key factors affecting glycosidic bond hydrolysis.

By understanding the underlying causes of glycosidic bond hydrolysis and implementing these targeted troubleshooting strategies and optimized protocols, you can significantly improve the preservation of flavonoid glycosides in your extracts, leading to more accurate and reliable scientific outcomes.

References

  • Albu, S., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Chemistry, 9, 663322. Available from: [Link]

  • Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules, 25(6), 1336. Available from: [Link]

  • Teles, A. S. C., et al. (2021). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. Processes, 9(12), 2115. Available from: [Link]

  • Stankovic, M. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Applied Sciences, 12(23), 11865. Available from: [Link]

  • Wang, L., et al. (2024). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. Foods, 13(4), 599. Available from: [Link]

  • Stankovic, M., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? ResearchGate. Available from: [Link]

  • Zengin, G., et al. (2020). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine, 2020, 9327857. Available from: [Link]

  • Laroze, L., et al. (2010). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2025). Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism. Industrial Crops and Products, 211, 118225. Available from: [Link]

  • Slámová, K., & Křen, V. (2018). “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. International Journal of Molecular Sciences, 19(7), 2129. Available from: [Link]

  • Prasain, J. K., et al. (2004). Analytical separation and detection methods for flavonoids. Journal of Chromatography B, 800(1-2), 101-110. Available from: [Link]

  • Xiao, F., et al. (2018). Solubility of Flavonoids in Organic Solvents. ResearchGate. Available from: [Link]

  • Zulkifli, N. A., et al. (2020). Optimization of microwave-assisted extraction of flavonoids from young barley leaves. IOP Conference Series: Earth and Environmental Science, 476, 012012. Available from: [Link]

  • Misha, S., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(21), 3462. Available from: [Link]

  • Aspiyanto, et al. (2020). The effect of pH on the extraction yield of flavonoids from sugarcane leaves using maceration and soxhlet extraction. ResearchGate. Available from: [Link]

  • Jung, S-H., et al. (2019). Promoting hydrolysis of flavonoid glycosides by microwave irradiation. ResearchGate. Available from: [Link]

  • Przybylska-Balcerek, A., et al. (2021). Relationship Between the Structure of the Flavone C-Glycosides of Linseed (Linum usitatissimum L.) and Their Antioxidant Activity. Molecules, 26(24), 7467. Available from: [Link]

  • Birtić, S., et al. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1538–1541. Available from: [Link]

  • Semhaoui, I., et al. (2020). Optimization of Enzyme-Assisted Extraction of Flavonoids from Corn Husks. Processes, 8(7), 804. Available from: [Link]

  • Chen, J., et al. (2014). Ultrasonic-Assisted Extraction and Antioxidant Activity of Flavonoids from Adinandra nitida Leaves. ResearchGate. Available from: [Link]

  • Yan, Z., et al. (2023). Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction of Flavonoids from Houttuynia cordata. Molecules, 28(14), 5360. Available from: [Link]

  • Wang, Y., et al. (2008). Separation and quantification of flavonoid compounds in Rhododendron anthopogonoides. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 224-229. Available from: [Link]

  • Sharma, K., et al. (2015). Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties. Journal of Food and Drug Analysis, 23(2), 243-252. Available from: [Link]

  • Ademosun, A. O., et al. (2023). HPLC fingerprint of flavonoids, enzyme inhibition and antioxidant activity of Newbouldia laevis stem-bark: an in vitro and in silico study. ResearchGate. Available from: [Link]

  • Weigner, J., et al. (2014). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Journal of Agricultural and Food Chemistry, 62(13), 2787-2794. Available from: [Link]

  • Li, Y., et al. (2022). The Optimization of Extraction Process, Antioxidant, Whitening and Antibacterial Effects of Fengdan Peony Flavonoids. Molecules, 27(2), 488. Available from: [Link]

  • Nemes, S. M., & Orsat, V. (2022). Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts. Foods, 11(23), 3922. Available from: [Link]

  • Geibel, M., & Feucht, W. (1995). The characteristic weak glycosidic bonding of flavonoid 5-glucosides from Prunus cerasus bark and their contribution to the resistance against Cytospora persoonii. Acta Horticulturae, (381), 598-601. Available from: [Link]

  • Zhang, L., et al. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition, 10, 1205626. Available from: [Link]

  • Chumnanpuen, P., & Srisawat, U. (2014). Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. Food and Nutrition Sciences, 5(13), 1213-1222. Available from: [Link]

  • Zhang, Y., et al. (2022). Impact of thermal processing on dietary flavonoids. Current Opinion in Food Science, 46, 100865. Available from: [Link]

  • Harnly, J. M., et al. (2006). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Journal of Agricultural and Food Chemistry, 54(16), 5781–5788. Available from: [Link]

  • Li, H., et al. (2024). Enrichment, Antioxidant and Enzyme Inhibition Activities of Flavonoids from Artemisia Selengensis Turcz. Chemistry & Biodiversity, e202401835. Available from: [Link]

  • Pan, X., et al. (2012). Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions. Molecules, 17(8), 9137-9150. Available from: [Link]

  • Papagiannopoulos, M., et al. (2023). Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves. Applied Sciences, 13(13), 7481. Available from: [Link]

  • Liu, C., et al. (2022). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. ResearchGate. Available from: [Link]

  • Xu, W. J. (2020). Research On The Hydrolysis Of Flavonoid Glycosides Of Glycosidase By Using Deep Eutectic Solvents. Globe Thesis. Available from: [Link]

  • Weigner, J., et al. (2014). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. Journal of Agricultural and Food Chemistry, 62(13), 2787-2794. Available from: [Link]

  • Zhang, X., et al. (2020). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources, 15(3), 5029-5052. Available from: [Link]

  • Doan, T. V., & Tran, T. H. (2018). The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme. Molecules, 23(10), 2589. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Preparative HPLC Purification of Flavonoids

Welcome to the technical support center for flavonoid purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile ph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flavonoid purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase selection in preparative High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and success of your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for purifying an unknown flavonoid mixture on a C18 column?

A1: For reversed-phase (RP) HPLC on a C18 column, the most common and effective starting point is a binary gradient system composed of an aqueous solvent (A) and an organic solvent (B).[1][2]

  • Solvent A (Aqueous): Ultrapure water is the base. It should be acidified to improve peak shape and control the ionization state of the flavonoids. A typical starting concentration is 0.1% acetic acid or formic acid in water.[1][3][4]

  • Solvent B (Organic): HPLC-grade methanol or acetonitrile are the standard choices.[1][4] Methanol is often preferred for preparative work due to its lower cost and viscosity, while acetonitrile can offer different selectivity for closely related compounds.

A good starting point for a generic gradient is to begin with a low percentage of organic solvent (e.g., 5-20% B) and increase it linearly to a high percentage (e.g., 80-95% B) over a set period (e.g., 20-40 minutes).[4][5] This initial scouting run will help determine the approximate organic solvent concentration required to elute your target flavonoids.

Q2: Why is it necessary to add an acid modifier like formic acid or acetic acid to the mobile phase?

A2: Adding a small amount of acid to the mobile phase is crucial for several reasons, primarily related to controlling the ionization of flavonoids and interacting with the stationary phase.

  • Improved Peak Shape: Flavonoids possess phenolic hydroxyl groups, which can deprotonate at neutral or basic pH. This can lead to interactions with residual, un-capped silanol groups on the silica-based C18 stationary phase, resulting in peak tailing. By maintaining a low pH (typically between 2 and 4), the hydroxyl groups remain protonated (in their neutral form), minimizing these secondary interactions and leading to sharper, more symmetrical peaks.

  • Consistent Retention Times: A stable, low pH ensures that the ionization state of the flavonoids does not change during the chromatographic run. This leads to more reproducible and predictable retention times, which is essential for reliable purification.[6]

  • Enhanced Resolution: By preventing peak tailing and ensuring consistent retention, the overall resolution between closely eluting flavonoid compounds is often significantly improved.

The choice between formic acid and acetic acid is often interchangeable, with both typically used at concentrations of 0.05% to 0.1% (v/v).

Q3: My target flavonoid is poorly soluble in the initial mobile phase. How can I improve its solubility for injection?

A3: Poor sample solubility is a common issue in preparative HPLC that can lead to peak distortion and column clogging. Here are several strategies to address this:

  • Dissolve in a Stronger Solvent: Ideally, the sample should be dissolved in the initial mobile phase.[4] However, if solubility is low, you can dissolve the crude extract or semi-purified fraction in a stronger solvent, such as 100% methanol, ethanol, or even DMSO. It is critical to then inject the smallest possible volume to minimize solvent mismatch effects that can cause peak broadening or splitting.

  • Dilute with Initial Mobile Phase: After dissolving the sample in a strong solvent, you may be able to dilute it with the aqueous component of your mobile phase (e.g., water with 0.1% acetic acid) just before injection.[7] This can sometimes keep the compound in solution while making the injection solvent more compatible with the starting conditions.

  • Increase the Initial Organic Percentage: If your flavonoid is highly non-polar, a very low starting percentage of organic solvent may cause it to precipitate on the column head. In such cases, you can increase the initial percentage of the organic solvent in your gradient (e.g., start at 30% or 40% methanol instead of 10%).

Troubleshooting Guide

Problem 1: Poor resolution between two or more flavonoid peaks.

This is one of the most frequent challenges, as natural extracts often contain structurally similar flavonoids.[1]

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Step-by-Step Protocol to Improve Resolution:

  • Flatten the Gradient: The most powerful tool for improving resolution in a gradient method is to decrease the slope of the gradient.[8] If your target compounds are eluting between 15 and 20 minutes in a 0-100% gradient over 30 minutes, try modifying the gradient to increase the organic solvent percentage more slowly in that specific window. For example:

    • Original Gradient: 10% to 95% B in 30 minutes.

    • Optimized Gradient: 10% to 40% B in 10 minutes, then 40% to 55% B in 20 minutes, then ramp up to 95% B to wash the column.

  • Change the Organic Solvent: Methanol and acetonitrile interact differently with analytes and the C18 stationary phase, leading to different elution orders or spacing between peaks (selectivity). If you are using methanol, try developing a method with acetonitrile, and vice versa.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[5] This is particularly useful in preparative chromatography where efficiency can be lower than in analytical runs.

  • Check the pH: Ensure your mobile phase is adequately acidified. Poorly controlled pH can lead to broader peaks that are harder to resolve.

Problem 2: My flavonoid peaks are tailing or showing fronting.

Peak asymmetry compromises purity and makes accurate fraction collection difficult.

Possible Causes and Solutions:

Peak Shape Issue Primary Cause Corrective Action
Tailing Peaks Secondary Interactions: Phenolic hydroxyl groups interacting with free silanols on the column packing.Increase Mobile Phase Acidity: Ensure a concentration of 0.1% formic or acetic acid is present. If tailing persists, a small amount of trifluoroacetic acid (TFA) at 0.05% can be a more aggressive ion-pairing agent, but be aware it can be difficult to remove from the final product.
Column Overload: Injecting too much sample mass for the column dimensions.Reduce Sample Load: Perform a loading study to determine the maximum amount of sample that can be injected before peak shape deteriorates.[9]
Fronting Peaks Poor Sample Solubility: The sample is precipitating out of the injection solvent upon contact with the weaker initial mobile phase.Change Injection Solvent: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.[4] If a stronger solvent must be used, inject a smaller volume.
Column Degradation: A void has formed at the head of the column.Reverse and Flush Column: If the manufacturer allows, reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced.
Problem 3: Scaling up from an analytical method to a preparative method results in a loss of separation.

Directly transferring a method from a small analytical column to a larger preparative column often requires adjustments.[10]

Key Principles of Method Scaling:

The goal is to maintain the linear velocity of the mobile phase across columns of different dimensions. The flow rate must be adjusted proportionally to the cross-sectional area of the column.

Scaling Calculation:

A simplified formula to scale your flow rate is:

F_prep = F_analyt * ( (ID_prep)² / (ID_analyt)² )

Where:

  • F_prep = Flow rate for the preparative column (mL/min)

  • F_analyt = Flow rate for the analytical column (mL/min)

  • ID_prep = Inner diameter of the preparative column (mm)

  • ID_analyt = Inner diameter of the analytical column (mm)

Example Scaling Protocol:

  • Develop an Optimized Analytical Method:

    • Column: C18, 4.6 mm ID x 250 mm length, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% to 70% Methanol (0.1% Acetic Acid) in 25 minutes.

  • Select a Preparative Column:

    • Column: Same C18 chemistry, 21.2 mm ID x 250 mm length, 5 µm particle size.

  • Calculate the Preparative Flow Rate:

    • F_prep = 1.0 mL/min * ( (21.2 mm)² / (4.6 mm)² )

    • F_prep = 1.0 mL/min * ( 449.44 / 21.16 )

    • F_prep ≈ 21.2 mL/min

  • Adjust the Gradient Time: The gradient time should remain the same (25 minutes) to maintain the same separation profile.

  • Scale the Injection Volume: The sample load can be increased proportionally to the increase in cross-sectional area. If you injected 10 µL on the analytical column, you can now inject approximately 212 µL (10 µL * 21.2) of the same concentration. However, a loading study is always recommended to maximize throughput without sacrificing purity.[9]

Visualization of the Scaling Logic:

G cluster_0 Analytical Scale cluster_1 Preparative Scale Analyt_Col Column ID: 4.6 mm Analyt_Flow Flow Rate 1.0 mL/min Scaling Scaling Factor (ID_prep / ID_analyt)² ≈ 21.2 Analyt_Flow->Scaling Multiply Analyt_Inj Injection Vol. 10 µL Analyt_Inj->Scaling Multiply Prep_Col Column ID: 21.2 mm Prep_Flow Flow Rate 21.2 mL/min Prep_Inj Injection Vol. ~212 µL Scaling->Prep_Flow Scaling->Prep_Inj

Caption: Scaling flow rate and injection volume from analytical to preparative HPLC.

References

  • Dai, J., & Mumper, R. J. (2010). Preparative Isolation and Purification of Five Flavonoids from Pogostemon cablin (Blanco) Benth by High-Speed Counter-Current Chromatography and Preparative High-Performance Liquid Chromatography. Journal of Chromatographic Science, 48(7), 569–575. [Link]

  • Stalikas, C. D. (2007). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods, 1(1), 37-45. [Link]

  • Li, Y., et al. (2011). Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography. Journal of Separation Science, 34(15), 1935-1941. [Link]

  • Wang, L., et al. (2016). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 21(10), 1338. [Link]

  • Patel, K., et al. (2024). A Review on Isocratic elution in HPLC methods for Flavonoids. BEPLS, 14(1). [Link]

  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491. [Link]

  • ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. [Link]

  • Agilent Technologies. (n.d.). Preparative HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2021). For flavonoid separation which mobile phase is more suitable for column chromatography?. [Link]

  • Devi, P., et al. (2021). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). Journal of Antioxidant Activity, 2(3), 1-9. [Link]

  • Quiming, N. S., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Kimika, 34(2), 1-11. [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. [Link]

  • ResearchGate. (2013). What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids?. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Complexities of Flavonoid Glycoside NMR Spectra

Welcome to the technical support center for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of flavonoid glycosides. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of flavonoid glycosides. This resource is designed for researchers, scientists, and drug development professionals who are working to elucidate the intricate structures of these ubiquitous natural products. The inherent complexity of flavonoid glycosides, with their varied aglycone skeletons, diverse sugar moieties, and multiple glycosylation sites, often leads to crowded and overlapping NMR spectra that can be challenging to decipher.

This guide is structured to provide practical, experience-driven advice. We will move from frequently asked questions that address common hurdles to in-depth troubleshooting guides for more complex analytical challenges. Our approach is grounded in the fundamental principles of NMR spectroscopy, offering not just solutions but also the causal reasoning behind each experimental choice.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during the NMR analysis of flavonoid glycosides.

Question 1: My ¹H NMR spectrum is incredibly crowded in the sugar region (δ 3.0-4.5 ppm). How can I even begin to assign the individual sugar protons?

Answer: This is a classic challenge. The high degree of signal overlap in the sugar region of a ¹H NMR spectrum is due to the similar chemical environments of the non-anomeric sugar protons. While a standard ¹H NMR experiment provides initial information, it is often insufficient for complete structural elucidation[1]. To resolve this, a multi-pronged approach using two-dimensional (2D) NMR techniques is essential.

  • COSY (Correlation Spectroscopy): Start with a ¹H-¹H COSY experiment. This will reveal the scalar coupling network within each sugar ring, allowing you to trace the connectivity from the anomeric proton (typically the most downfield sugar proton) through the rest of the sugar's spin system.

  • TOCSY (Total Correlation Spectroscopy): For more complex or overlapping systems, a TOCSY experiment can be invaluable. It extends the correlation beyond direct coupling partners, revealing the entire spin system of a sugar residue from a single, well-resolved proton, usually the anomeric proton.

  • HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC spectrum correlates each proton to its directly attached carbon. This is crucial for spreading out the crowded proton signals into the much wider ¹³C chemical shift range, significantly improving resolution and aiding in the assignment of individual sugar protons and carbons[2].

Question 2: I've identified the sugar units, but how do I determine where they are attached to the flavonoid aglycone?

Answer: Determining the glycosylation sites is a critical step. This is achieved by identifying long-range correlations between the anomeric proton of the sugar and the carbons of the flavonoid aglycone. The key experiment for this is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

The HMBC experiment detects correlations between protons and carbons that are typically two or three bonds away. By observing a cross-peak between the anomeric proton (H-1") of a sugar and a specific carbon on the aglycone (e.g., C-3, C-7), you can definitively establish the point of attachment[3]. For example, a correlation between H-1" of a glucose unit and C-7 of the flavonoid A-ring confirms a 7-O-glycosidic linkage[3].

Question 3: How can I differentiate between α- and β-anomers of the sugar moieties?

Answer: The anomeric configuration (α or β) can be determined from the coupling constant (³JH1,H2) of the anomeric proton in the ¹H NMR spectrum.

  • β-Anomers: Typically exhibit a large coupling constant, usually in the range of 7-8 Hz, due to the trans-diaxial relationship between H-1 and H-2.

  • α-Anomers: Generally show a smaller coupling constant, around 2-4 Hz, due to the gauche (axial-equatorial or equatorial-axial) relationship between H-1 and H-2.

These are general guidelines, and the exact values can vary depending on the sugar and the solvent. It's always best to compare your findings with literature data for similar compounds[4][5].

Question 4: My sample solubility is low in common NMR solvents. What are my options?

Answer: Poor solubility is a frequent issue with flavonoid glycosides. If standard solvents like methanol-d₄ or DMSO-d₆ are not effective, consider using pyridine-d₅. Pyridine-d₅ can be an excellent solvent for many polar natural products and can also induce significant changes in chemical shifts, which can sometimes help to resolve overlapping signals[4]. However, be aware that pyridine is a more viscous solvent, which can lead to broader lines. Gentle heating of the sample can also improve solubility, but be cautious of potential degradation. Using a higher-field NMR spectrometer can also help to improve sensitivity for samples with low concentrations[6].

In-Depth Troubleshooting Guides

This section provides more detailed protocols and workflows for tackling complex spectral interpretation problems.

Guide 1: Systematic Workflow for Complete Structure Elucidation

For a comprehensive and unambiguous structure determination of a novel flavonoid glycoside, a systematic approach combining various NMR experiments is necessary.

Experimental Protocol: A Step-by-Step Guide

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to get an overview of the proton signals. Identify the aromatic protons of the flavonoid skeleton (typically δ 6.0-8.5 ppm) and the anomeric protons of the sugar units (typically δ 4.5-5.5 ppm)[1]. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR & DEPT: Obtain a ¹³C NMR spectrum to identify the number of carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) is crucial to differentiate between CH, CH₂, and CH₃ groups, which is particularly helpful in the crowded sugar region[1].

  • ¹H-¹H COSY: Run a COSY experiment to establish the proton-proton coupling networks within the aglycone and each sugar moiety. This helps to piece together the individual spin systems.

  • ¹H-¹³C HSQC: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon. This is a powerful tool for resolving signal overlap and confirming assignments made from the ¹H and ¹³C spectra[2].

  • ¹H-¹³C HMBC: The HMBC experiment is key for connecting the different structural fragments. Use it to:

    • Confirm the structure of the flavonoid aglycone by observing long-range correlations between protons and carbons within the A, B, and C rings.

    • Determine the glycosylation sites by identifying correlations between the anomeric protons of the sugars and the carbons of the aglycone[3][7].

    • Establish the linkages between sugar units in di- or tri-glycosides by observing correlations between the anomeric proton of one sugar and a carbon of the adjacent sugar.

  • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide through-space correlations between protons that are close to each other, which can be useful for confirming stereochemistry and the spatial arrangement of the sugar moieties relative to the aglycone[8].

Workflow for Flavonoid Glycoside Structure Elucidation

flavonoid_nmr_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Interpretation H1_NMR 1H NMR COSY 1H-1H COSY H1_NMR->COSY Proton Spin Systems Stereochem Stereochemistry H1_NMR->Stereochem Anomeric J-coupling C13_NMR 13C NMR & DEPT HSQC 1H-13C HSQC C13_NMR->HSQC C-H Direct Correlation COSY->HSQC Sugar_ID Sugar Identification COSY->Sugar_ID Sugar Spin Systems HMBC 1H-13C HMBC HSQC->HMBC Confirm Assignments Aglycone Aglycone Structure HMBC->Aglycone Long-range C-H Glyco_Site Glycosylation Site HMBC->Glyco_Site Aglycone-Sugar Correlation Interglycosidic Interglycosidic Linkage HMBC->Interglycosidic Sugar-Sugar Correlation NOESY NOESY/ROESY NOESY->Stereochem Through-space Correlation Final_Structure Final Structure Aglycone->Final_Structure Sugar_ID->Final_Structure Glyco_Site->Final_Structure Interglycosidic->Final_Structure Stereochem->Final_Structure

Caption: A systematic workflow for the complete structure elucidation of flavonoid glycosides using a combination of 1D and 2D NMR experiments.

Guide 2: Utilizing Chemical Shift Databases

While experimental data is paramount, comparing your observed chemical shifts with established databases can significantly expedite the identification process, especially for known compounds or common structural motifs.

Data Presentation: Characteristic ¹³C NMR Chemical Shifts for Flavonoid Aglycones

CarbonFlavoneFlavonol (3-OH)Flavanone
C-2~163-166~145-148~78-80
C-3~103-107~136-138~42-44
C-4~182-184~176-178~195-197
C-5~161-163~161-163~164-167
C-6~98-100~98-100~95-97
C-7~164-166~164-166~167-169
C-8~93-95~93-95~94-96
C-9~157-159~156-158~162-164
C-10~104-106~104-106~102-104
C-1'~121-123~121-123~128-130
C-2'~128-130~128-130~128-130
C-3'~115-117~115-117~115-117
C-4'~161-163~161-163~158-160
C-5'~115-117~115-117~115-117
C-6'~128-130~128-130~128-130

Note: Chemical shifts (in ppm) are approximate and can vary based on substitution patterns and solvent.[1][4]

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts for Anomeric Centers of Common Sugars

SugarAnomeric Proton (δH, ppm)Anomeric Carbon (δC, ppm)³JH1,H2 (Hz)
β-D-Glucose~4.6-5.2~100-104~7-8
α-D-Glucose~5.2-5.5~96-99~3-4
β-D-Galactose~4.5-5.0~103-106~7-8
α-L-Rhamnose~5.0-5.3~101-103~1.5-2

Note: These values are typical for glycosides in DMSO-d₆ or Methanol-d₄.[3][4][5]

Logical Relationship of NMR Experiments for Structure Determination

nmr_logic cluster_info Information Gained cluster_exp NMR Experiment Proton_Info Proton Environment & Multiplicity Carbon_Info Carbon Skeleton & Types (CH, CH2, CH3) HH_Connectivity Proton-Proton Connectivity (J-coupling) CH_Direct_Link Direct C-H Attachment CH_Long_Range Long-Range C-H Connectivity (2-3 bonds) H1 1H NMR H1->Proton_Info C13_DEPT 13C NMR & DEPT C13_DEPT->Carbon_Info COSY COSY COSY->HH_Connectivity HSQC HSQC HSQC->CH_Direct_Link HMBC HMBC HMBC->CH_Long_Range

Caption: Logical relationship between key NMR experiments and the structural information they provide for flavonoid glycoside analysis.

Conclusion

The structural elucidation of flavonoid glycosides by NMR spectroscopy is a meticulous process that requires a combination of carefully selected experiments and a systematic approach to data interpretation. By understanding the strengths and limitations of each NMR technique and by following a logical workflow, researchers can confidently navigate the complexities of these spectra. This guide provides a foundation for troubleshooting common issues and for developing a robust strategy for the complete and accurate characterization of these important natural products.

References

  • Yudistira, A., et al. (2018). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Rasayan J. Chem., 11(1), 255-261. Available at: [Link]

  • Kulić, Ž., et al. (2021). NMR Chemical Shifts of Common Flavonoids. Planta Med, 87(10/11), 894-913. Available at: [Link]

  • Sang, S., et al. (2001). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. J. Agric. Food Chem., 49(9), 4478-4481. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 26(22), 6893. Available at: [Link]

  • Blunder, M., et al. (2017). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments. Food Chemistry, 218, 600-609. Available at: [Link]

  • Uppsala Universitet. (2020, December 14). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]

  • El-Hela, A. A., et al. (2009). Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds. Pharmacognosy Magazine, 5(20), 373-377. Available at: [Link]

  • Stobiecki, M., & Kachlicki, P. (2006). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. In E. Grotewold (Ed.), The Science of Flavonoids. Springer. Available at: [Link]

  • IVAN. (2021, April 13). Common Experimental Challenges with NMR of Natural Products. YouTube. Available at: [Link]

  • Slanina, Z., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education, 101(6), 2464-2470. Available at: [Link]

  • Emwas, A.-H., et al. (2019). Can NMR solve some significant challenges in metabolomics? Journal of Biomolecular NMR, 73(10-11), 591-605. Available at: [Link]

  • Rodríguez-López, C. E., et al. (2019). NMR Identification of Biologically Active Natural Products: Strategies and Challenges. In Natural Products. IntechOpen. Available at: [Link]

  • Power, J. E., & Sim, J. (2016). Common problems and artifacts encountered in solution-state NMR experiments. eMagRes, 5(2), 241-251. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Plant Extracts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges of matrix effects...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges of matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of complex plant extracts. Our goal is to equip you with the knowledge to develop robust, accurate, and reproducible analytical methods.

Understanding the Challenge: What are Matrix Effects?

In LC-MS analysis, the "matrix" refers to all components within a sample other than the specific analyte you intend to measure.[1] Plant extracts are notoriously complex matrices, containing a diverse array of compounds such as pigments, lipids, sugars, and secondary metabolites.[2][3]

Matrix effects occur when these co-extracted components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[1][4][5] This phenomenon is a primary cause of inaccurate and imprecise quantitative results.[1][5][6]

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1][6]

  • Ion Enhancement: A less frequent occurrence where matrix components can, under certain conditions, increase the ionization efficiency of the analyte.[1]

The complexity of plant matrices makes them particularly susceptible to significant matrix effects, which can vary between different plant species and even different batches of the same plant material.[2][3]

Visualizing the Problem: The Journey from Sample to Signal

The following workflow illustrates the critical stages where matrix effects can be introduced and must be mitigated.

MatrixEffectWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS Analysis cluster_Interference Point of Interference PlantSample Plant Material Extraction Extraction PlantSample->Extraction Homogenization Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Crude Extract LC LC Separation Cleanup->LC Clean Extract ESI Ion Source (ESI) LC->ESI Elution MS Mass Analyzer ESI->MS Ionization MatrixInterference Matrix Effects (Ion Suppression/ Enhancement) ESI->MatrixInterference Competition Detector Detector MS->Detector Mass Filtering Data Inaccurate Quantitation Detector->Data Signal Output MatrixInterference->Data

Caption: Workflow of LC-MS analysis highlighting the ion source as the primary point of matrix interference.

Troubleshooting Guides & FAQs

This section provides direct answers and step-by-step guidance for common issues encountered during the analysis of plant extracts.

FAQ 1: My analyte signal is significantly lower in the plant extract compared to the pure standard. What's happening?

Answer: You are likely observing ion suppression , the most common manifestation of matrix effects.[1][6] Co-eluting compounds from your plant extract are interfering with the ionization of your target analyte in the MS source.[1][6]

Troubleshooting Steps:

  • Confirm Matrix Effect:

    • Post-Column Infusion Test: This is a qualitative method to identify regions in your chromatogram where ion suppression occurs. Infuse a constant flow of your analyte standard directly into the MS source while injecting a blank matrix extract onto the LC column. Dips in the baseline signal of your analyte indicate retention times where matrix components are causing suppression.[7]

    • Post-Extraction Spike Test: This quantitative method assesses the extent of the matrix effect. Compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte concentration in a pure solvent. A significant difference confirms a matrix effect.[1][7][8]

  • Mitigation Strategy Selection: Based on the severity of the suppression, choose one or more of the following strategies.

FAQ 2: How can I effectively clean up my plant extract to reduce matrix effects?

Answer: Robust sample preparation is the most effective way to minimize matrix effects by removing interfering components before LC-MS analysis.[1][3][4] The choice of technique depends on the nature of your analyte and the complexity of the plant matrix.

Strategy 1: Solid-Phase Extraction (SPE)

SPE is a powerful and selective sample cleanup technique that separates analytes from interfering matrix components based on their physical and chemical properties.[4][9] It is particularly effective for removing polar interferences like sugars and organic acids, or non-polar interferences like lipids and pigments.[9]

Experimental Protocol: General Reversed-Phase SPE for Phenolic Compounds

  • Conditioning: Pass 1-2 column volumes of methanol through the C18 SPE cartridge, followed by 1-2 column volumes of deionized water. This activates the stationary phase.

  • Loading: Load the plant extract onto the SPE cartridge. The extract should be in a solvent that promotes retention of the analytes (e.g., aqueous).

  • Washing: Wash the cartridge with a weak solvent (e.g., 4 mL of water) to remove highly polar interferences that are not retained on the column.[9]

  • Elution: Elute the target analytes with a stronger solvent (e.g., 2 mL of 70% aqueous methanol).[9] This step should be optimized to ensure complete recovery of the analyte while leaving more strongly bound interferences on the cartridge.

SPE_Workflow Start Plant Extract Condition 1. Condition (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Waste2 Waste Condition->Waste2 Wash 3. Wash (Remove Polar Interferences) Load->Wash Elute 4. Elute (Collect Analyte) Wash->Elute Waste1 Waste Wash->Waste1 Interferences End Clean Extract for LC-MS Analysis Elute->End

Caption: A typical Solid-Phase Extraction (SPE) workflow for sample cleanup.

Strategy 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method is excellent for cleaning up a wide range of plant extracts.[10][11] It involves a two-step process: an extraction/partitioning step followed by a dispersive SPE (dSPE) cleanup.

Experimental Protocol: Modified QuEChERS for Plant Material

  • Extraction:

    • Weigh 2-10 g of homogenized plant sample into a 50 mL centrifuge tube.[10][12]

    • Add 10 mL of water and 10 mL of acetonitrile.[10] For dry samples like rice, pre-hydrating the sample is crucial.[12]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.[10]

  • Cleanup (dSPE):

    • Take an aliquot of the acetonitrile supernatant from the extraction step.

    • Transfer it to a dSPE tube containing a mixture of sorbents. Common sorbents include:

      • PSA (Primary Secondary Amine): Removes sugars and organic acids.[13]

      • C18: Removes non-polar interferences like lipids.[13]

      • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids (use with caution as it can retain planar analytes).[13]

    • Vortex the dSPE tube and centrifuge.

    • The resulting supernatant is ready for LC-MS analysis.

SorbentTarget Interferences Removed
PSA Sugars, fatty acids, organic acids, some polar pigments
C18 Lipids, non-polar compounds
GCB Pigments (chlorophyll, carotenoids), sterols
Z-Sep® Lipids, pigments (zirconia-based sorbent)[13]
Table 1: Common dSPE sorbents and their primary applications in plant extract cleanup.[13]
FAQ 3: My sample cleanup is extensive, but I still see matrix effects. What other strategies can I use?

Answer: When sample preparation alone is insufficient, you must employ strategies to compensate for the matrix effect rather than eliminate it.

Strategy 1: Stable Isotope-Labeled Internal Standards (SIL-IS)

This is considered the gold standard for correcting matrix effects.[8][14] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).

Causality: The SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[14] Therefore, it experiences the exact same degree of ion suppression or enhancement in the ion source. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[8][14]

Implementation:

  • Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.

  • During data processing, use the peak area ratio (Analyte/IS) for constructing the calibration curve and quantifying the analyte in your samples.

Strategy 2: Matrix-Matched Calibration

If a SIL-IS is unavailable or too expensive, matrix-matched calibration is a viable alternative.[1][15]

Causality: This approach assumes that the matrix effect is consistent across different samples of the same type. By preparing your calibration standards in a blank matrix extract (a sample of the same plant material that is free of the analyte), the standards will experience the same matrix effect as your unknown samples.[3][15] This allows for accurate quantification by compensating for the signal suppression or enhancement.[15]

Implementation:

  • Obtain a representative blank matrix (e.g., an untreated plant sample).

  • Perform the complete extraction and cleanup procedure on this blank matrix.

  • Use the final, clean blank extract as the solvent to prepare your series of calibration standards.

  • Construct your calibration curve using these matrix-matched standards.

Important Consideration: The effectiveness of this method relies on the consistency of the matrix between the blank used for calibration and the actual samples. It is recommended to test several different lots of the blank matrix to ensure reproducibility.[16]

Strategy 3: Sample Dilution

A simple yet often effective method is to dilute the final extract.[7]

Causality: Diluting the sample reduces the concentration of all components, including the matrix interferences.[7] This can lower the concentration of interfering compounds to a level where they no longer cause significant ion suppression.

Implementation:

  • Dilute the final, clean extract with the initial mobile phase (e.g., 10-fold, 25-fold, or higher).[15]

  • Caveat: This approach will also dilute your analyte, so it is only suitable if your method has sufficient sensitivity to detect the analyte at the lower concentration.[7]

Advanced Troubleshooting: Phospholipid-Based Matrix Effects

In many plant-based samples, particularly seeds or lipid-rich tissues, phospholipids are a major cause of ion suppression and can foul the LC column and MS source.[17][18]

Why are phospholipids so problematic?

Phospholipids are amphipathic molecules that are often co-extracted with analytes of intermediate polarity.[17] They tend to elute as broad peaks in reversed-phase chromatography, causing widespread ion suppression across a significant portion of the chromatogram.[17]

Troubleshooting Steps for Phospholipid Removal:

  • Identification: Monitor for characteristic phospholipid fragment ions in your MS scan, such as the phosphocholine headgroup at m/z 184.[19]

  • Specialized Removal:

    • HybridSPE®-Phospholipid: This technology combines protein precipitation with specific removal of phospholipids. The sample is passed through a packed bed containing zirconia-coated silica particles. The zirconia (a Lewis acid) forms a strong interaction with the phosphate group (a Lewis base) of the phospholipids, selectively retaining them while allowing analytes to pass through.[20]

    • Phree™ Phospholipid Removal Plates: These plates function similarly, incorporating a phospholipid-retentive sorbent into a filter plate, allowing for simultaneous protein precipitation and phospholipid removal in a high-throughput format.[19]

TechniqueMechanismAdvantage
HybridSPE® Lewis acid-base interaction between zirconia and phosphate groups[20]Highly selective removal of phospholipids.
dSPE with C18 Non-polar interactionRemoves lipids and other non-polar interferences.
LC Method Chromatographic separationCan separate analytes from the main phospholipid elution zone.
Table 2: Comparison of methods for mitigating phospholipid interference.

Final Checklist for Method Validation

When developing a method for plant extracts, it is crucial to validate that matrix effects are adequately controlled.[21]

  • Specificity & Selectivity: Ensure no interfering peaks from the matrix are present at the retention time of your analyte.

  • Matrix Effect Assessment: Quantify the matrix effect using at least six different lots of your plant material to assess variability.[16] The precision (%CV) of the results should be within acceptable limits (typically ≤15%).[16]

  • Recovery: Determine the extraction recovery to ensure your sample preparation is efficient.

  • Accuracy & Precision: Analyze quality control (QC) samples prepared in a representative matrix at low, medium, and high concentrations to confirm the method provides reliable results.[16]

By systematically evaluating and addressing the potential for matrix effects, you can develop robust and trustworthy LC-MS methods for the complex challenge of analyzing plant extracts.

References
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). longdom.org. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2023). LCGC International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). chromatographyonline.com. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). PMC - NIH. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. (n.d.). PMC - NIH. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). (n.d.). Element Lab Solutions. [Link]

  • Application of QuEChERS extraction and LC–MS/MS for determination of pharmaceuticals in sewage sludges sampled across the Czech Republic. (2022). PubMed Central. [Link]

  • Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. (n.d.). LabRulez LCMS. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PMC - NIH. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]

  • Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry | Request PDF. (n.d.). ResearchGate. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2011). PMC - NIH. [Link]

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. (2018). NIH. [Link]

  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. (2021). PubMed Central. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (n.d.). Spectroscopy Online. [Link]

  • Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). (2019). MDPI. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (n.d.). ZefSci. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (n.d.). News-Medical.Net. [Link]

  • Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. (n.d.). ResearchGate. [Link]

  • (PDF) Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Matrix effects and selectivity issues in LC-MS-MS | Request PDF. (n.d.). ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2006). LCGC International. [Link]

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (2021). MDPI. [Link]

  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. (2013). LCGC International. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2012). PMC - NIH. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (n.d.). Welch Materials, Inc. [Link]

  • QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. (2020). YouTube. [Link]

  • Automated Clean-up of QuEChERS Extracts for GC-MS and LC-MS. (n.d.). sepscience.com. [Link]

  • Dr. Ehrenstorfer - Introduction to stable isotope internal standards. (2017). YouTube. [Link]

  • LC-MS Troubleshooting. (n.d.). CHROMacademy. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Cell Permeability Challenges of Large Glycosylated Flavonoids

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with large glycosylated flavonoids. This resource is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with large glycosylated flavonoids. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during in vitro cell permeability experiments. Our goal is to equip you with the knowledge to not only identify and solve experimental issues but also to understand the underlying scientific principles governing the cellular uptake of these promising bioactive compounds.

Introduction: The Glycosylation Conundrum

Flavonoids, a diverse group of plant polyphenols, hold immense therapeutic potential. However, their clinical translation is often hampered by poor oral bioavailability, a significant portion of which is attributable to low cell permeability. In nature, flavonoids predominantly exist as glycosides, with one or more sugar moieties attached to the aglycone core. While this glycosylation enhances water solubility, it also significantly increases molecular size and polarity, creating a substantial barrier to passive diffusion across the lipid-rich cell membrane.[1][2][3] This guide will delve into the intricacies of this "glycosylation conundrum" and provide actionable strategies for your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the cell permeability of large glycosylated flavonoids.

Q1: Why is the apparent permeability (Papp) of my glycosylated flavonoid so much lower than its aglycone counterpart in our Caco-2 assay?

A1: This is a very common and expected observation. The addition of a bulky and polar sugar group dramatically alters the physicochemical properties of the flavonoid. Here's a breakdown of the primary reasons:

  • Increased Hydrophilicity and Molecular Weight: The sugar moiety increases the molecule's water solubility and size, both of which are unfavorable for passive diffusion across the lipophilic cell membrane, which is the primary route of absorption for many small molecules.[1] Flavonoid aglycones, being more lipophilic, can more readily partition into and traverse the lipid bilayer.[4]

  • Reduced Passive Diffusion: According to Lipinski's Rule of Five, a high number of hydrogen bond donors (a characteristic of sugars) and a molecular weight over 500 Da are associated with poor oral absorption and membrane permeability. Large glycosylated flavonoids often violate these rules.

  • Efflux Transporter Activity: Glycosylated flavonoids can be recognized as substrates by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump the compounds out of the cell, reducing net intracellular accumulation and basolateral transport.[5][6][7][8]

Q2: I suspect my glycosylated flavonoid is a substrate for efflux pumps. How can I confirm this?

A2: To determine if your flavonoid is subject to active efflux, you can perform a bi-directional transport assay using the Caco-2 cell model. This involves measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

An efflux ratio (ER) is calculated as follows:

ER = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio significantly greater than 2 is a strong indicator of active efflux.[9] To further confirm the involvement of specific transporters like P-gp or BCRP, you can perform the transport assay in the presence of known inhibitors, such as verapamil for P-gp. A significant reduction in the efflux ratio in the presence of the inhibitor provides evidence for the involvement of that specific transporter.

Q3: Can the sugar moiety be cleaved by intestinal enzymes in my in vitro model?

A3: Yes, this is a critical consideration. Caco-2 cells, while a robust model, express lower levels of certain brush border enzymes like lactase-phlorizin hydrolase (LPH) compared to the human small intestine.[1] LPH is capable of hydrolyzing some flavonoid glucosides. Therefore, the permeability you observe in a standard Caco-2 assay might underestimate the in vivo absorption, where enzymatic hydrolysis to the more permeable aglycone can occur.

To investigate this, you can:

  • Co-incubate with exogenous enzymes: Introduce relevant glycosidases (e.g., β-glucosidase, snailase) to the apical side of your Caco-2 monolayer to mimic the enzymatic activity of the small intestine.[10][11][12][13]

  • Analyze apical and basolateral media for the aglycone: Use analytical techniques like LC-MS to detect the presence of the aglycone form in your samples, which would confirm enzymatic cleavage.[14][15]

Q4: My glycosylated flavonoid has poor aqueous solubility despite the sugar group. How can I improve its dissolution for permeability studies?

A4: While glycosylation generally increases water solubility, some large, complex flavonoids can still exhibit poor solubility.[3] For in vitro assays, it's crucial that the compound is fully dissolved in the transport buffer. Here are some strategies:

  • Use of Co-solvents: Low concentrations (typically <1%) of biocompatible solvents like DMSO or ethanol can be used to aid dissolution. However, it is imperative to run a vehicle control to ensure the solvent itself is not affecting cell monolayer integrity (e.g., by measuring transepithelial electrical resistance - TEER).

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Assess the solubility of your compound across a physiologically relevant pH range (e.g., 6.5-7.4) and select the optimal pH for your transport buffer, ensuring it's compatible with your cell model.

  • Formulation with Excipients: For later-stage development, formulation strategies using cyclodextrins or other solubilizing agents can be explored, though these should be carefully validated for their effects on the permeability assay itself.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common experimental hurdles.

Guide 1: Low or Highly Variable Apparent Permeability (Papp) Values

Low and inconsistent Papp values are a frequent challenge. This guide will help you dissect the potential causes and implement solutions.

Potential Cause 1: Poor Compound Stability

Troubleshooting Steps:

  • Assess Compound Stability: Before conducting the permeability assay, incubate your glycosylated flavonoid in the transport buffer at 37°C for the duration of your experiment (e.g., 2 hours).

  • Quantify Recovery: At the end of the incubation, quantify the concentration of the flavonoid using a suitable analytical method (e.g., HPLC or LC-MS).

  • Interpret Results: A recovery of less than 90% suggests that your compound is unstable in the experimental conditions. This could be due to degradation or non-specific binding.

Solutions:

  • If degradation is observed, investigate the cause (e.g., pH instability, oxidative degradation) and adjust buffer conditions accordingly.

  • For non-specific binding to the plasticware, consider using low-binding plates or including a low concentration of bovine serum albumin (BSA) in the basolateral chamber.[16]

Potential Cause 2: Inconsistent Caco-2 Monolayer Integrity

Troubleshooting Steps:

  • Monitor Transepithelial Electrical Resistance (TEER): TEER is a measure of the "tightness" of the cell monolayer. Measure TEER values before and after each experiment. Consistent TEER values across your plate are indicative of a healthy and confluent monolayer.[17]

  • Lucifer Yellow Co-incubation: Lucifer yellow is a fluorescent molecule that is poorly permeable across intact cell monolayers. Include Lucifer yellow in your apical chamber and measure its appearance in the basolateral chamber. A Papp for Lucifer yellow of < 1.0 x 10⁻⁶ cm/s is generally considered acceptable.

Solutions:

  • Optimize Seeding Density and Culture Time: Ensure your Caco-2 cells are seeded at an optimal density and allowed to differentiate for a sufficient period (typically 21 days) to form a robust monolayer.[9]

  • Gentle Handling: Avoid vigorous pipetting or washing steps that could physically disrupt the monolayer.

Data Summary: Typical Permeability Classifications
Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Classification Expected Absorption in Humans
< 1LowPoor
1 - 10ModerateModerate
> 10HighHigh

This table provides a general guideline for interpreting Caco-2 permeability data.[18]

Guide 2: Investigating Transport Mechanisms

Understanding how your glycosylated flavonoid interacts with the cell monolayer is key to overcoming permeability barriers.

Experimental Workflow: Bi-directional Transport Assay

This workflow is designed to determine if a compound is a substrate for active efflux.

G cluster_prep Preparation cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to differentiate seed->culture teer Verify monolayer integrity (TEER) culture->teer add_apical Add flavonoid to Apical (A) chamber teer->add_apical add_baso Add flavonoid to Basolateral (B) chamber teer->add_baso sample_baso Sample Basolateral (B) chamber add_apical->sample_baso quantify Quantify flavonoid concentration (LC-MS) sample_baso->quantify sample_apical Sample Apical (A) chamber add_baso->sample_apical sample_apical->quantify calc_papp Calculate Papp (A->B) and Papp (B->A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret Interpret Results (ER > 2 suggests efflux) calc_er->interpret

Caption: Workflow for a bi-directional Caco-2 transport assay.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days.[19][20]

  • Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet your pre-defined acceptance criteria.

  • Preparation of Dosing Solutions: Prepare your glycosylated flavonoid in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • A-to-B Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).

    • At the end of the incubation, take samples from both the A and B chambers.

  • B-to-A Permeability:

    • Follow the same procedure as above, but add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of the flavonoid in all samples using a validated analytical method like LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Guide 3: Strategies to Enhance Permeability

If the intrinsic permeability of your glycosylated flavonoid is low, several strategies can be explored to improve its transport.

Strategy 1: Use of Permeation Enhancers

Permeation enhancers are compounds that can transiently and reversibly open the tight junctions between epithelial cells, allowing for increased paracellular transport.[21]

Experimental Design:

  • Select a permeation enhancer. Natural enhancers like pelargonidin (from strawberries) or quercetin are gaining interest.[21][22][23]

  • Co-incubate your glycosylated flavonoid with a non-toxic concentration of the enhancer in the apical chamber of your Caco-2 assay.

  • Measure the Papp of your flavonoid and a paracellular marker (like Lucifer yellow) in the presence and absence of the enhancer.

  • An increase in the Papp of both your flavonoid and the marker indicates successful enhancement of paracellular transport.

  • Crucially, perform a washout experiment to ensure the effect on monolayer integrity (as measured by TEER) is reversible.

Strategy 2: Enzymatic Deglycosylation

As discussed in the FAQs, enzymatic removal of the sugar moiety can significantly enhance permeability by producing the more lipophilic aglycone.

Experimental Workflow: Investigating Enzymatic Hydrolysis

G cluster_prep Preparation cluster_assay Experiment cluster_analysis Analysis prep_cells Prepare differentiated Caco-2 monolayers control Group 1 (Control): Add flavonoid to apical side prep_cells->control treatment Group 2 (Treatment): Add flavonoid + Glycosidase (e.g., β-glucosidase) to apical side prep_cells->treatment prep_solutions Prepare flavonoid glycoside solution prep_solutions->control prep_solutions->treatment incubate Incubate both groups at 37°C control->incubate treatment->incubate sample Sample apical and basolateral chambers incubate->sample quantify Quantify both glycoside and aglycone concentrations using LC-MS sample->quantify compare Compare Papp values and aglycone formation between groups quantify->compare

Caption: Workflow to assess the impact of enzymatic hydrolysis on permeability.

Conclusion

The challenges associated with the cell permeability of large glycosylated flavonoids are multifaceted, stemming from their inherent physicochemical properties and their interactions with cellular transport machinery. A systematic and mechanistically informed approach to your in vitro studies is essential for generating reliable and translatable data. By carefully controlling for experimental variables, investigating potential transport mechanisms, and exploring strategies to enhance permeability, researchers can better predict the in vivo behavior of these compounds and unlock their full therapeutic potential.

References

  • Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC - NIH. Available at: [Link]

  • Progress and Achievements in Glycosylation of Flavonoids - Frontiers. Available at: [Link]

  • Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch - MDPI. Available at: [Link]

  • Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model | ACS Omega. Available at: [Link]

  • Permeability characteristics and membrane affinity of flavonoids and alkyl gallates in Caco-2 cells and in phospholipid vesicles | Request PDF - ResearchGate. Available at: [Link]

  • Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities | Request PDF - ResearchGate. Available at: [Link]

  • Flavonoids in modulation of cell survival signalling pathways - PMC - PubMed Central. Available at: [Link]

  • Flavonoids modulate liposomal membrane structure, regulate mitochondrial membrane permeability and prevent erythrocyte oxidative damage | Request PDF - ResearchGate. Available at: [Link]

  • Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. Available at: [Link]

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts - Frontiers. Available at: [Link]

  • Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PubMed Central. Available at: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - NIH. Available at: [Link]

  • Analytical Techniques for the Identification and Quantification of Flavonoids - ResearchGate. Available at: [Link]

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay - WUR eDepot. Available at: [Link]

  • Harnessing Flavonoids for Transdermal Enhancement: Sustainable Strategies to Improve the Permeability of Hydrophilic Drugs through the Transformation of Keratins and Lipids - ACS Publications. Available at: [Link]

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC - PubMed Central. Available at: [Link]

  • Modulation of the Activity of ABC Transporters (P-Glycoprotein, MRP2, BCRP) by Flavonoids and Drug Response | Request PDF - ResearchGate. Available at: [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. Available at: [Link]

  • Factors affecting flavonoids absorption | Request PDF - ResearchGate. Available at: [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC - PubMed Central. Available at: [Link]

  • A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru - MDPI. Available at: [Link]

  • Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16 | Request PDF - ResearchGate. Available at: [Link]

  • Assessment of Flavonoid Release with Different Permeation Enhancers. Available at: [Link]

  • Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC - NIH. Available at: [Link]

  • In vitro and in silico studies of the membrane permeability of natural flavonoids from Silybum marianum (L.) Gaertn. and their derivatives - PubMed. Available at: [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Microbial Glycosylation of Flavonoids – PJM ONLINE - Polish Journal of Microbiology. Available at: [Link]

  • Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators - MDPI. Available at: [Link]

  • Flavonoid-Rich Cyperus esculentus Extracts Disrupt Cellular and Metabolic Functions in Staphylococcus aureus - MDPI. Available at: [Link]

  • Why Do Dietary Flavonoids Have a Promising Effect as Enhancers of Anthracyclines? Hydroxyl Substituents, Bioavailability and Biological Activity - MDPI. Available at: [Link]

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - ACS Publications. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. Available at: [Link]

  • Enzymatic hydrolysis of flavonoids and pectic oligosaccharides from bergamot (Citrus bergamia Risso) peel - PubMed. Available at: [Link]

  • P-glycoprotein (Mdr1a/1b) and breast cancer resistance protein (Bcrp) decrease the uptake of hydrophobic alkyl triphenylphosphonium cations by the brain - PMC - PubMed Central. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available at: [Link]

  • Caco-2 Permeability - Sygnature Discovery. Available at: [Link]

  • Polymeric Systems for the Controlled Release of Flavonoids - PMC - PubMed Central. Available at: [Link]

  • Vivienne Aline Bauer - Comparing Structural Features of Flavonoid Derivatives for Enhancing Inhibition of Multidrug Resistant Cancer Mediating ABC transporters: P-gp and BCRP - Norwegian Research Information Repository - NTNU. Available at: [Link]

  • The strawberry-derived permeation enhancer pelargonidin enables oral protein delivery | PNAS. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Purification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Welcome to the technical support center for the purification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up the purification of this complex flavonoid glycoside. Our approach is rooted in practical, field-proven insights to ensure the successful transition from bench-scale to preparative-scale purification.

Introduction: The Challenge of Scaling Up

Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a large and polar flavonoid glycoside, presents unique challenges during purification, especially when scaling up production. Issues such as poor solubility, potential for degradation, and the presence of closely related impurities necessitate a well-designed and robust purification strategy. This guide will address common questions and troubleshooting scenarios to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial purification strategy for a crude extract containing Apigenin 7-O-(2G-rhamnosyl)gentiobioside when moving to a larger scale?

When scaling up, a multi-step approach is generally most effective. A common and efficient workflow involves initial fractionation using macroporous resin chromatography followed by further purification steps.

  • Step 1: Macroporous Resin Chromatography: This is an excellent first step for crude extracts. It allows for the enrichment of the total flavonoid fraction and removal of highly polar or non-polar impurities. The choice of resin (e.g., D101) and the elution gradient (e.g., a stepwise increase in ethanol concentration in water) are critical for successful separation.[1]

  • Step 2: Further Purification: Following the initial enrichment, techniques like Sephadex LH-20 gel filtration or polyamide column chromatography can be employed to separate flavonoids based on size and polarity, respectively.[1][2] For high-purity requirements, preparative High-Performance Liquid Chromatography (prep-HPLC) is often the final polishing step.[1][3]

Q2: I'm observing poor solubility of my crude extract when preparing it for column chromatography. How can I improve this?

Poor solubility is a common hurdle, especially with dried plant extracts. Here are several strategies to address this:

  • Solvent Selection: While methanol is a common solvent for flavonoids, for Apigenin 7-O-(2G-rhamnosyl)gentiobioside, which has limited solubility in methanol, consider using a solvent system.[4] A mixture of DMSO and water, or the use of co-solvents like PEG300 and Tween-80 in an aqueous solution, can significantly enhance solubility.[5]

  • Sonication and Gentle Heating: Sonication can help break up aggregates and improve dissolution. Gentle heating can also be effective, but caution is advised as excessive heat can lead to the degradation of some flavonoids.[6] It is recommended to keep the temperature below 50°C.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Experimenting with slight adjustments in the pH of your loading buffer may improve solubility.

Q3: What are the key stability concerns for Apigenin 7-O-(2G-rhamnosyl)gentiobioside during purification and storage?

Flavonoid glycosides can be susceptible to degradation under certain conditions.

  • Temperature: Prolonged exposure to high temperatures can lead to the degradation of flavonoids.[6] It is advisable to conduct purification steps at room temperature or below if possible and to store purified fractions and the final product at -20°C or -80°C for long-term stability.[4][5]

  • Light: Exposure to light can also cause degradation of flavonoids.[7] All solutions and purified materials should be protected from light by using amber vials or covering containers with aluminum foil.

  • pH: Acidic conditions can lead to the hydrolysis of the glycosidic bonds.[3] Therefore, it is important to maintain a neutral pH during the purification process unless acidic conditions are required for a specific chromatographic step, in which case exposure time should be minimized.

Troubleshooting Guide

This section addresses specific problems you might encounter during the scale-up of your purification process in a question-and-answer format.

Column Chromatography Issues

Q: I'm experiencing a significant drop in resolution when scaling up my column chromatography. What are the likely causes and solutions?

A loss of resolution upon scale-up is a frequent challenge. Here’s how to troubleshoot it:

  • Improper Column Packing: An improperly packed column is a primary cause of poor resolution. Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a flat and level bed surface.

  • Overloading: Exceeding the loading capacity of the column will lead to broad, overlapping peaks. Determine the optimal loading capacity at a small scale and then scale it up linearly with the column volume.

  • Flow Rate: While it's tempting to increase the flow rate to speed up the process on a larger scale, an excessively high flow rate can reduce the interaction time between the analyte and the stationary phase, leading to decreased resolution. The linear flow rate should be kept constant when scaling up.

Workflow for Optimizing Column Chromatography Scale-Up

Caption: Troubleshooting workflow for loss of resolution in scaled-up column chromatography.

Preparative HPLC (Prep-HPLC) Issues

Q: My prep-HPLC runs are showing significant peak fronting or tailing. What could be the cause?

Peak asymmetry in prep-HPLC can be caused by several factors:

  • Sample Overload: This is a common issue in preparative chromatography. Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Solubility Issues: If the sample is not fully dissolved in the mobile phase, it can cause peak tailing. Ensure your sample is completely solubilized in the injection solvent, which should be as similar to the initial mobile phase as possible.

  • Column Contamination: Buildup of contaminants on the column can lead to active sites that cause peak tailing. Implement a regular column cleaning and regeneration protocol.

Data Summary: Recommended Starting Gradients for C18 Prep-HPLC

Time (min)% Solvent A (Water with 0.1% Formic Acid)% Solvent B (Acetonitrile or Methanol)Notes
0-59010Column equilibration and sample loading
5-4590 -> 6010 -> 40Gradual elution of compounds
45-5560 -> 1040 -> 90Column wash
55-6510 -> 9090 -> 10Return to initial conditions

Note: This is a general starting gradient and should be optimized based on analytical HPLC data.[8][9]

Product Purity and Recovery

Q: I'm struggling to achieve the desired purity of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, even after multiple chromatographic steps. What else can I try?

Achieving high purity for complex natural products often requires a multi-modal purification strategy.

  • Orthogonal Separation Techniques: If you are consistently seeing co-eluting impurities, consider using a purification technique that separates based on a different principle. For example, if you have used reverse-phase HPLC (separation based on hydrophobicity), try a follow-up step with High-Speed Counter-Current Chromatography (HSCCC), which separates based on partitioning between two immiscible liquid phases.[3][10]

  • Recrystallization: If you can obtain a semi-purified solid, recrystallization can be a powerful final step to achieve high purity. The choice of solvent system for recrystallization is critical and will require some empirical testing.

Logical Relationship of Purification Techniques

Purification_Strategy Crude_Extract Crude Extract Macroporous_Resin Macroporous Resin (Enrichment) Crude_Extract->Macroporous_Resin Sephadex_LH20 Sephadex LH-20 (Size Exclusion) Macroporous_Resin->Sephadex_LH20 Polyamide Polyamide (Polarity) Macroporous_Resin->Polyamide Prep_HPLC Preparative HPLC (High Resolution) Sephadex_LH20->Prep_HPLC Polyamide->Prep_HPLC HSCCC HSCCC (Partitioning) Prep_HPLC->HSCCC For difficult separations High_Purity_Product High Purity Product Prep_HPLC->High_Purity_Product HSCCC->High_Purity_Product

Caption: A multi-modal purification strategy for Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Experimental Protocols

Protocol 1: General Procedure for Macroporous Resin Column Chromatography
  • Resin Activation: Swell and activate the macroporous resin (e.g., D101) by washing sequentially with ethanol and then water until the eluent is clear.

  • Column Packing: Pack the activated resin into a suitable column, ensuring a uniform and stable bed.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent (e.g., water with a small amount of DMSO for solubility) and load it onto the column at a controlled flow rate.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the target compound.

  • Pooling and Concentration: Pool the desired fractions and concentrate them under reduced pressure.[1]

Protocol 2: Analytical HPLC Method for In-Process Monitoring
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or Methanol.

  • Gradient: A linear gradient from 10% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 340 nm.[8]

  • Injection Volume: 10-20 µL.

This analytical method can be used to monitor the progress of your purification and to analyze the purity of your fractions.[9]

Conclusion

Scaling up the purification of Apigenin 7-O-(2G-rhamnosyl)gentiobioside requires a systematic and well-thought-out approach. By understanding the physicochemical properties of the molecule and anticipating the challenges of scaling up chromatographic methods, researchers can develop a robust and efficient purification process. This guide provides a foundation for troubleshooting common issues and making informed decisions to achieve high-purity product at a larger scale.

References

  • Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. (2016). PeerJ. Retrieved January 23, 2026, from [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2013). Molecules. Retrieved January 23, 2026, from [Link]

  • High performance liquid chromatographic method for quantization of apigenin from dried root powder of Gmelina arborea Linn. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). (2013). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. (2021). Molecules. Retrieved January 23, 2026, from [Link]

  • (PDF) Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae. (2012). Journal of Planar Chromatography – Modern TLC. Retrieved January 23, 2026, from [Link]

  • Isolation and identification of a new flavonoid glycoside from Carrichtera annua L. seeds. (2016). Journal of the Saudi Society of Agricultural Sciences. Retrieved January 23, 2026, from [Link]

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (2013). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Measurement and correlation of solubilities of apigenin and apigenin 7-O-rhamnosylglucoside in seven solvents at different temperatures. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Isolation, identification and stability of acylated derivatives of apigenin 7-O-glucoside from chamomile (Chamomilla recutita [L.] Rauschert). (2004). Phytochemistry. Retrieved January 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of Apigenin and Apigenin 7-O-(2G-rhamnosyl)gentiobioside

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Flavonoid Frontier in Therapeutics Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their br...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Flavonoid Frontier in Therapeutics

Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.[1] Among these, the flavone apigenin has garnered significant attention for its well-documented antioxidant, anti-inflammatory, and anticancer properties.[2][3] Apigenin is ubiquitously found in various fruits, vegetables, and herbs.[2] However, in its natural state, apigenin often exists as a glycoside, with one or more sugar moieties attached to its core structure.[2] This glycosylation can significantly impact the molecule's physicochemical properties, including its solubility, stability, and bioavailability, which in turn can modulate its biological activity.[4]

This guide provides an in-depth comparative analysis of the biological activities of apigenin and a specific glycosidic form, Apigenin 7-O-(2G-rhamnosyl)gentiobioside. While direct comparative data for this particular glycoside is limited, we will draw upon available research and data from the closely related apigenin-7-O-glucoside to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their antioxidant, anti-inflammatory, and anticancer effects, supported by experimental data and detailed protocols. Furthermore, we will explore the underlying molecular mechanisms and signaling pathways influenced by these compounds.

Structural Differences: Aglycone vs. Glycoside

The fundamental difference between apigenin and Apigenin 7-O-(2G-rhamnosyl)gentiobioside lies in the presence of a complex sugar moiety attached to the 7-hydroxyl group of the apigenin backbone. This structural alteration has profound implications for the molecule's interaction with biological systems. The glycosidic form generally exhibits increased water solubility and stability compared to the aglycone.[5]

Comparative Biological Activity: A Data-Driven Assessment

The addition of a sugar moiety can influence the biological activity of apigenin in several ways. It may alter the molecule's ability to interact with cellular targets, affect its transport across cell membranes, and influence its metabolism and bioavailability.

Antioxidant Activity

Both apigenin and its glycosides are known to possess antioxidant properties, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[3]

Table 1: Comparison of Antioxidant Activity

CompoundAssayIC50 ValueReference
ApigeninDPPH Radical Scavenging8.5 µM[6]
ApigeninABTS Radical Scavenging344 µg/mL[7]

The antioxidant mechanism of flavonoids like apigenin involves donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases. Apigenin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9] Studies on apigenin-7-O-glucoside suggest that glycosylation does not diminish, and may even enhance, anti-inflammatory capacity.[5]

Table 2: Comparison of Anti-inflammatory Activity

CompoundAssayIC50 ValueCell LineReference
ApigeninTNF-α Inhibition~20 µMDendritic Cells[8]
Anticancer Activity

Apigenin exhibits anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][10] The cytotoxic effects of apigenin have been observed in a range of cancer cell lines.

Table 3: Comparison of Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 ValueReference
ApigeninHeLa (Cervical Cancer)PrestoBlue~50 µM (for 52.5-61.6% inhibition)[2]
ApigeninC33A (Cervical Cancer)PrestoBlue~50 µM (for 46.1-58.6% inhibition)[2]
ApigeninHT-29 (Colorectal Adenocarcinoma)MTT-[11]
ApigeninHL-60 (Leukemia)MTT-[11]
ApigeninMCF-7 (Breast Cancer)MTT2.30 µM[12]
ApigeninMDA-MB-231 (Breast Cancer)MTT4.07 µM[12]

Bioavailability and Metabolism: A Critical Consideration

A significant challenge with apigenin as a therapeutic agent is its low bioavailability.[4] Glycosylation can influence this aspect. While the sugar moiety can increase water solubility, it can also affect absorption from the gut. Typically, flavonoid glycosides are hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone, which is then absorbed. The nature and complexity of the sugar chain, as in Apigenin 7-O-(2G-rhamnosyl)gentiobioside, can impact the rate and extent of this hydrolysis.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and a direct comparison of these compounds, we provide detailed, step-by-step methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve Apigenin and Apigenin 7-O-(2G-rhamnosyl)gentiobioside in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions of each compound.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[13]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Apigenin and Apigenin 7-O-(2G-rhamnosyl)gentiobioside for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.

  • Calculation: The amount of nitrite is a direct measure of NO production. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.[14]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[15][16]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of Apigenin and Apigenin 7-O-(2G-rhamnosyl)gentiobioside for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

  • IC50 Determination: Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[15]

Signaling Pathways and Mechanisms of Action

Apigenin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival.[17] Apigenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[18]

Caption: Apigenin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[19] Apigenin can modulate the activity of different MAPK family members, such as ERK, JNK, and p38, leading to anticancer effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors, Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activation Apigenin Apigenin Apigenin->ERK Modulation Gene Gene Expression (Proliferation, Survival) TF->Gene Induces Transcription

Caption: Apigenin modulates the MAPK signaling pathway.

Experimental Workflow Visualization

To provide a clear visual representation of the experimental procedures, the following diagrams illustrate the workflows for the DPPH and MTT assays.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solution (96-well plate) DPPH_Sol->Mix Sample_Prep Prepare Serial Dilutions of Apigenin & Glycoside Sample_Prep->Mix Incubate Incubate 30 min in the dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging & IC50 Value Read->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with Apigenin & Glycoside (24-72h) Adhere->Treat Add_MTT Add MTT Solution (Incubate 3-4h) Treat->Add_MTT Solubilize Add DMSO to Solubilize Formazan Add_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability & IC50 Value Read->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Apigenin stands as a compelling natural compound with multifaceted biological activities that hold significant therapeutic promise. The glycosidic derivatization of apigenin, as seen in Apigenin 7-O-(2G-rhamnosyl)gentiobioside, presents an intriguing avenue for enhancing its pharmaceutical properties, particularly its solubility and stability. While direct comparative studies on this specific glycoside are currently scarce, the available evidence from related glycosides suggests that the core biological activities of apigenin are likely retained, and in some cases, potentially modulated.

For researchers and drug development professionals, the key takeaway is the critical need for head-to-head comparative studies of apigenin and its various glycosidic forms. Such studies should focus on a comprehensive evaluation of their antioxidant, anti-inflammatory, and anticancer activities, coupled with a thorough investigation of their pharmacokinetic and pharmacodynamic profiles. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such investigations. Unraveling the precise influence of glycosylation on the biological activity of apigenin will be instrumental in unlocking the full therapeutic potential of this remarkable flavonoid.

References

  • Sung, B., Chung, H. Y., & Kim, N. D. (2016). Role of apigenin in cancer prevention via the induction of apoptosis and autophagy. Journal of Cancer Prevention, 21(4), 216–226.
  • Apigenin 7-O-(2G-rhamnosyl) gentiobioside. (n.d.). In CD BioGlyco. Retrieved from a relevant scientific supplier's website.
  • Soković, M., Glamočlija, J., Ćirić, A., Kataranovski, D., Vukojević, J., Bošković, I., ... & Stojković, D. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Phytotherapy Research, 31(1), 126-133.
  • Standard Graph of DPPH Assay. (n.d.). In ResearchGate.
  • The antioxidative capacity of apigenin evaluated by FRAP, DPPH, and ABTS. (n.d.). In ResearchGate.
  • Phytochemical Analysis, Computational Study, and in vitro Assay of Etlingera elatior Inflorescence Extract Towards Inducible Nitric Oxide Synthase. (n.d.). In Taylor & Francis Online.
  • Zheng, X., Yu, L., Yang, J., Yao, X., Yan, W., Bo, S., ... & Wang, G. (2014). Synthesis and anti-cancer activities of apigenin derivatives. Medicinal Chemistry, 10(7), 747-752.
  • NF-κB Signaling Pathway Diagram. (n.d.). In SciSpace.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). In Springer Nature Experiments.
  • Effects of apigenin on catalase activity after exposure to apigenin. (n.d.). In ResearchGate.
  • Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer. (n.d.). In MDPI.
  • Application Notes and Protocols for Determining 6-Methoxyflavonol Cytotoxicity using MTT Assay. (n.d.). In Benchchem.
  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside. (n.d.). In MedchemExpress. Retrieved from a relevant scientific supplier's website.
  • Flavonoids and nitric oxide synthase. (n.d.). In ResearchGate.
  • Synthesis, characterization and free radical scavenging activity of apigenin with or without magnesium(II). (n.d.). In a relevant scientific journal.
  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. (n.d.).
  • NF-kB pathway overview. (n.d.). In Abcam.
  • Line graph for DPPH assay results. (n.d.). In ResearchGate.
  • Apigenin-7-O-(2G-rhamnosyl)gentiobioside (CAS 174284-20-9). (n.d.). In Cayman Chemical. Retrieved from a relevant scientific supplier's website.
  • Apigenin, a dietary flavonoid, sensitizes human T cells for activation-induced cell death by inhibiting PKB/Akt and NF-κB activation pathway. (n.d.). In ResearchGate.
  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. (n.d.). In NIH.
  • Investigation of the Effects of Apigenin, a Possible Therapeutic Agent, on Cytotoxic and SWH Pathway in Colorectal Cancer (HT29) Cells. (n.d.). In PMC.
  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). In International Journal of Advanced Biochemistry Research.
  • MAP Kinase Pathways. (n.d.). In PMC - NIH.
  • Functionality of apigenin as a potent antioxidant with emphasis on bioavailability, metabolism, action mechanism and in vitro and in vivo studies: A review. (n.d.). In PubMed.
  • Graphs representing antioxidant assay findings for: DPPH assay (a). (n.d.). In ResearchGate.
  • Schematic Diagram of NF-kB Activation. (n.d.). In ResearchGate.
  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). In PMC - NIH.
  • Hypericum perforatum. (n.d.). In Wikipedia.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (n.d.). In NIH.
  • Potential Antioxidant Activity of Apigenin in the Obviating Stress-Mediated Depressive Symptoms of Experimental Mice. (n.d.). In MDPI.
  • Reduction of MTT by flavonoids in the absence of cells. (n.d.). In ResearchGate.
  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside. (n.d.). In BIORLAB. Retrieved from a relevant scientific supplier's website.
  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (n.d.). In Dove Medical Press.
  • Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. (n.d.). In a relevant scientific journal.
  • Effect of apigenin on the proliferation of human breast cancer cells. (n.d.). In ResearchGate.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). In NIH.
  • Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. (n.d.). In ACS Publications.
  • MAPK/ERK pathway. (n.d.). In Wikipedia.
  • Apigenin modulates dendritic cell activities and curbs inflammation via RelB inhibition in the context of neuroinflammatory diseases. (n.d.). In PubMed Central.
  • The NF-kB Signaling Pathway. (n.d.). In Creative Diagnostics.
  • DPPH Radical Scavenging Assay. (n.d.). In MDPI.
  • Values for different antioxidant measurements performed with apigenin. (n.d.). In ResearchGate.
  • The Potential Role of Apigenin in Cancer Prevention and Treatment. (n.d.). In MDPI.
  • Synergistic anti-inflammatory activity of apigenin and curcumin co-encapsulated in caseins assessed with lipopolysaccharide-stimulated RAW 264.7 macrophages. (n.d.). In ResearchGate.
  • MAPK Signaling Pathway || Animated Explanation. (n.d.). In YouTube.
  • MAPK signaling pathway. (n.d.). In Abcam.

Sources

Comparative

Structure-activity relationship of apigenin and its glycosides.

An In-Depth Guide to the Structure-Activity Relationships of Apigenin and its Glycosides for Drug Development Professionals Introduction: Beyond the Aglycone Apigenin (4′,5,7-trihydroxyflavone), a ubiquitous dietary flav...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationships of Apigenin and its Glycosides for Drug Development Professionals

Introduction: Beyond the Aglycone

Apigenin (4′,5,7-trihydroxyflavone), a ubiquitous dietary flavone, is a subject of intense scientific scrutiny due to its pleiotropic biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] In nature, apigenin is frequently found not as a free aglycone but conjugated to sugar moieties, forming glycosides.[4] These glycosidic forms, such as apigetrin (apigenin-7-O-glucoside) or vitexin (apigenin-8-C-glucoside), possess distinct physicochemical properties that significantly alter their absorption, distribution, metabolism, and excretion (ADME) profiles, and consequently, their biological efficacy.[1][5] Understanding the structure-activity relationship (SAR) between apigenin and its glycosides is therefore paramount for designing effective therapeutic strategies and advancing drug discovery programs. This guide offers a comparative analysis grounded in experimental evidence to illuminate these critical relationships.

The Molecular Architecture: A Comparative Overview

The fundamental difference between apigenin and its glycosides lies in the attachment of one or more sugar units to the aglycone backbone. This seemingly simple modification has profound implications for the molecule's behavior.

  • Apigenin (Aglycone): The core structure is relatively nonpolar and lipophilic, allowing it to passively diffuse across cell membranes with greater ease. However, its poor water solubility presents a significant challenge for bioavailability.[1][6]

  • O-Glycosides (e.g., Apigetrin): The sugar moiety is linked to a hydroxyl group on the apigenin structure via an oxygen atom (an O-glycosidic bond). This is the most common form. This glycosylation dramatically increases water solubility but also increases molecular size and polarity, which can hinder passive diffusion into cells.[1][7] The stability of this bond is moderate, allowing for hydrolysis by enzymes in the gut to release the active aglycone.[5][6]

  • C-Glycosides (e.g., Vitexin, Isovitexin): The sugar is attached directly to a carbon atom of the flavone nucleus (a C-glycosidic bond). This bond is much more resistant to enzymatic and acidic hydrolysis compared to O-glycosidic bonds. This stability means C-glycosides may be absorbed intact or metabolized differently, leading to unique pharmacological profiles.[4]

Table 1: Key Structural and Physicochemical Differences

CompoundLinkage TypeKey Structural FeatureWater SolubilityLipophilicityHydrolytic Stability
Apigenin N/A (Aglycone)Free hydroxyl groups at 4', 5, 7 positionsLow[1]HighN/A
Apigetrin O-GlycosideGlucose at 7-OH position[8]High[1]LowModerate
Vitexin C-GlycosideGlucose at 8-C position[4]Moderate-HighLow-ModerateHigh

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is a direct consequence of their structure. The following sections compare their performance in key therapeutic areas, supported by experimental data.

Antioxidant Activity

The antioxidant capacity of flavonoids is largely dependent on the arrangement and availability of their hydroxyl groups to donate hydrogen atoms and neutralize free radicals.

Causality of Experimental Observations: The aglycone, apigenin, consistently demonstrates superior free radical scavenging activity in cell-free chemical assays like DPPH and ABTS compared to its O-glycosides.[6] This is because the glycosylation of the 7-hydroxyl group masks one of the key functional groups involved in antioxidant action.[6] The C2-C3 double bond in the C-ring and the hydroxyl groups on the B-ring are also critical features for this activity.[6] While C-glycosides like vitexin may retain good activity, the free aglycone's unobstructed hydroxyl groups generally make it more potent in these direct chemical interactions.

Table 2: Comparative In Vitro Antioxidant Activity (IC50 Values)

CompoundDPPH Scavenging (IC50)ABTS Scavenging (IC50)Rationale for Activity
Apigenin Lower (Higher Activity)Lower (Higher Activity)Free hydroxyl groups are readily available for H-atom donation.[6]
Apigetrin Higher (Lower Activity)Higher (Lower Activity)7-OH group is blocked by the sugar moiety, reducing scavenging potential.[6]
Vitexin IntermediateIntermediateRetains free hydroxyl groups but may have steric hindrance from the C-linked sugar.

Note: IC50 values represent the concentration required to inhibit 50% of the radical activity; lower values indicate higher potency. Specific values vary by study.

Anti-inflammatory Activity

Apigenin exerts anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the nuclear translocation of NF-κB and suppressing the MAPK pathway, thereby reducing the production of pro-inflammatory mediators like NO, TNF-α, and IL-6.[3][9][10]

Causality of Experimental Observations: In cell-based in vitro models, apigenin is a more potent anti-inflammatory agent than its glycosides. The primary reason is cellular bioavailability . Apigenin's higher lipophilicity allows it to more readily cross the cell membrane to engage with its intracellular targets.[11] Glycosides, being larger and more polar, have restricted membrane permeability. However, this in vitro disadvantage can be misleading. In vivo, orally administered O-glycosides can be hydrolyzed by gut microbiota into apigenin, which is then absorbed into circulation.[5][6] This makes glycosides effective prodrugs, enhancing the systemic delivery of the active aglycone.

G cluster_0 In Vitro Model (Cell Culture) cluster_1 In Vivo Model (Oral Administration) Aglycone Apigenin (Lipophilic) Membrane Cell Membrane Aglycone->Membrane High Permeability Glycoside Apigenin Glycoside (Polar) Glycoside->Membrane Low Permeability Target Intracellular Target (e.g., NF-κB, MAPK) Membrane->Target OralGlycoside Oral Glycoside Intake Gut Gut Microbiota (Hydrolysis) OralGlycoside->Gut AbsorbedAglycone Absorbed Apigenin Gut->AbsorbedAglycone Systemic Systemic Circulation AbsorbedAglycone->Systemic

Caption: Bioavailability comparison of apigenin and its glycosides in vitro vs. in vivo.

Anticancer Activity

The anticancer effects of apigenin and its derivatives are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[4][12][13]

Causality of Experimental Observations: Similar to its anti-inflammatory action, apigenin's superior lipophilicity generally results in greater cytotoxic potency against cancer cell lines in vitro compared to its O-glycosides.[7] Apigenin can effectively trigger apoptosis by modulating the Bcl-2 family of proteins and activating caspases.[12] However, some studies have shown that apigenin-7-O-glucoside (apigetrin) can also induce apoptosis and may even be more effective in specific contexts, suggesting that cellular uptake is not the only determining factor and that interactions with membrane transporters or receptors may play a role.[14] Furthermore, C-glycosides like vitexin have demonstrated significant anticancer activity by inducing apoptosis and cell cycle arrest, and their unique metabolic stability may offer advantages for sustained therapeutic action.[13][15]

G Apigenin Apigenin / Vitexin PI3K_Akt PI3K/Akt/mTOR Pathway Apigenin->PI3K_Akt MAPK MAPK Pathway Apigenin->MAPK STAT3 STAT3 Pathway Apigenin->STAT3 CellCycle Cell Cycle Arrest (G2/M Phase) PI3K_Akt->CellCycle Proliferation Tumor Proliferation & Invasion PI3K_Akt->Proliferation Apoptosis Apoptosis Induction (Caspase Activation) MAPK->Apoptosis MAPK->Proliferation STAT3->Proliferation

Caption: Key signaling pathways modulated by apigenin and its derivatives in cancer cells.

Self-Validating Experimental Protocols

The trustworthiness of SAR data hinges on robust and reproducible experimental design. The following protocols are presented as self-validating systems, including necessary controls to ensure data integrity.

Protocol: Comparative DPPH Radical Scavenging Assay

Objective: To quantitatively compare the intrinsic antioxidant capacity of apigenin and its glycosides. Principle: The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the colorless diphenylpicrylhydrazine. The change in absorbance is proportional to the radical scavenging activity.[16] Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare 1 mg/mL stock solutions of apigenin, apigetrin, vitexin, and a positive control (e.g., Ascorbic Acid) in methanol.

    • Perform serial dilutions of each stock solution to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each compound dilution to triplicate wells.

    • Add 50 µL of methanol to three wells as a negative control (A_control).

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in complete darkness at room temperature for 30 minutes. Causality: Incubation in the dark is critical to prevent the photo-degradation of DPPH, which would lead to falsely high scavenging readings.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % Inhibition against the concentration for each compound and determine the IC50 value (the concentration required to achieve 50% inhibition) using non-linear regression. Validation: The positive control (Ascorbic Acid) should yield a low and consistent IC50 value, confirming the validity of the assay setup. The negative control ensures that the solvent does not contribute to radical scavenging.

Protocol: Comparative Cytotoxicity via MTT Assay

Objective: To compare the effects of apigenin and its glycosides on the viability of a cancer cell line (e.g., HCT-116 colon cancer cells). Principle: The MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Methodology:

  • Cell Culture:

    • Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO and then dilute them in a complete culture medium to the final desired concentrations. Causality: The final DMSO concentration in the wells must be kept low (<0.5%) as it can be toxic to cells, representing a potential confounding variable.

    • Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO only) and an untreated control.

    • Incubate the cells for 48 hours.

  • MTT Assay and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability relative to the vehicle control: % Viability = (Abs_sample / Abs_control) * 100

    • Determine the IC50 value (concentration that reduces cell viability by 50%) for each compound. Validation: The viability of untreated and vehicle control cells should be near 100%. A dose-dependent decrease in viability for active compounds validates the assay's response.

Conclusion and Strategic Outlook

The evidence clearly indicates that the structure-activity relationship for apigenin and its glycosides is a tale of two environments: in vitro and in vivo.

  • For in vitro screening and mechanistic studies, the aglycone apigenin is often the superior choice due to its high membrane permeability, which allows it to reach intracellular targets and exhibit potent activity.

  • For in vivo applications, particularly via oral administration, glycosides should not be overlooked. They function as natural prodrugs, overcoming the poor water solubility of apigenin. Their conversion to the active aglycone by the gut microbiota is a critical step for systemic bioavailability.

Future research should be directed towards:

  • Quantifying the gut microbial metabolism of various apigenin glycosides to better predict their in vivo efficacy.

  • Exploring C-glycosides like vitexin more thoroughly, as their enhanced stability may lead to novel pharmacokinetic profiles and therapeutic applications.

  • Developing synthetic glycoside derivatives or nanoformulations to optimize the delivery and targeting of apigenin to specific tissues, thereby maximizing therapeutic benefit while minimizing potential off-target effects.

By appreciating the nuances of these structure-function relationships, researchers can make more informed decisions in the selection and development of apigenin-based compounds for clinical applications.

References

  • Pápay, Z. E., & Antal, I. (2014). Antioxidant activity of apigenin and its glycosides. ResearchGate. [Link]

  • Wang, M., et al. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota. BioMed Research International. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280443, Apigenin. [Link]

  • Sharifi-Rad, J., et al. (2023). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. Journal of Clinical Medicine. [Link]

  • Mihailovic, V., et al. (2021). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Archives of Biological Sciences. [Link]

  • Carrasco-Pozo, C., et al. (2019). Antioxidant and Photoprotective Activity of Apigenin and Its Potassium Salt Derivative in Human Keratinocytes and Absorption in Caco-2 Cell Monolayers. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • El-Far, A. H., et al. (2023). Anticancer Potential of Apigenin and Isovitexin with Focus on Oncogenic Metabolism in Cancer Stem Cells. Metabolites. [Link]

  • Pápay, Z. E., et al. (2015). Structure of apigenin and its glycosides. ResearchGate. [Link]

  • Mihailovic, V., et al. (2021). (PDF) Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. ResearchGate. [Link]

  • An, F., et al. (2023). Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives. Molecules. [Link]

  • Tang, G., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Foods. [Link]

  • T. N. D. T., et al. (2020). Studies on the antioxidant activity of apigenin, luteolin and nevadensin using DFT. ResearchGate. [Link]

  • Mihailovic, V., et al. (2021). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. Semantic Scholar. [Link]

  • El-Far, A. H., et al. (2023). Anticancer Potential of Apigenin and Isovitexin with Focus on Oncogenic Metabolism in Cancer Stem Cells. ResearchGate. [Link]

  • Leopoldini, M., et al. (2004). Structure, Conformation, and Electronic Properties of Apigenin, Luteolin, and Taxifolin Antioxidants. A First Principle Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Salehi, B., et al. (2019). The Therapeutic Potential of Apigenin. International Journal of Molecular Sciences. [Link]

  • Roy, K., et al. (2023). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. Molecules. [Link]

  • Tsuchiya, H. (2015). (PDF) Experimental Modeling of Flavonoid-Biomembrane Interactions. ResearchGate. [Link]

  • Roy, A., et al. (2022). Apigenin And Its Anticancer Activity By Using Molecular Docking. Journal of Pharmaceutical Negative Results. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280704, Apigenin 7-O-glucoside. [Link]

  • Rocca, C. (2021). Chemistry and Biosynthesis of Apigenin. Encyclopedia MDPI. [Link]

  • Gorgani, L., et al. (2017). Protective Roles of Apigenin Against Cardiometabolic Diseases: A Systematic Review. Frontiers in Pharmacology. [Link]

  • Ali, M., et al. (2016). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover). Oxidative Medicine and Cellular Longevity. [Link]

  • An, F., et al. (2023). Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives. Molecules. [Link]

  • Zhao, L., et al. (2024). Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum. ACS Omega. [Link]

Sources

Validation

A Comparative Analysis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and Other Biologically Active Flavone Glycosides

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the ever-expanding landscape of natural product research, flavone glycosides have emerged as a prominent class of compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the ever-expanding landscape of natural product research, flavone glycosides have emerged as a prominent class of compounds with a diverse array of promising biological activities. Among these, Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a complex glycoside of the flavone apigenin, has garnered interest for its potential therapeutic applications in areas such as diabetes, obesity, cardiovascular diseases, and neurological disorders.[1] This guide provides a comprehensive comparative study of Apigenin 7-O-(2G-rhamnosyl)gentiobioside against other notable flavone glycosides: Apigenin 7-O-glucoside, Rhoifolin, Linarin, and Shaftoside.

This analysis is designed to offer researchers, scientists, and drug development professionals a critical evaluation of their relative performance in key biological assays, supported by experimental data and detailed protocols. We will delve into their structural nuances, compare their antioxidant, anti-inflammatory, and anticancer properties, and explore the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways.

Structural Comparison: The Glycosidic Influence on Bioactivity

The fundamental difference between these compounds lies in the sugar moieties attached to the apigenin or acacetin aglycone. These glycosidic variations significantly impact their solubility, stability, bioavailability, and ultimately, their biological efficacy.

  • Apigenin 7-O-(2G-rhamnosyl)gentiobioside: This complex triglycoside features a gentiobiose (two glucose units) further substituted with a rhamnose at the 7-hydroxyl group of the apigenin core.[2][3][4][5][6][7] This large sugar appendage is expected to enhance its water solubility.

  • Apigenin 7-O-glucoside: A simpler and widely studied monoglycoside, it possesses a single glucose molecule at the 7-position of apigenin.[8][9][10]

  • Rhoifolin (Apigenin 7-O-neohesperidoside): This diglycoside consists of a neohesperidose (rhamnose and glucose) linked to the 7-hydroxyl group of apigenin.

  • Linarin (Acacetin 7-O-rutinoside): Structurally similar to Rhoifolin, Linarin has a rutinoside (rhamnose and glucose) attached to the 7-position of acacetin (a methoxy derivative of apigenin).

  • Schaftoside (Apigenin 6-C-glucoside-8-C-arabinoside): Unlike the others, Shaftoside is a C-glycoside, meaning the sugar moieties (glucose and arabinose) are attached directly to the apigenin core via carbon-carbon bonds at positions 6 and 8. This C-C bond is more resistant to enzymatic cleavage than the O-glycosidic bond.

The nature and position of these sugar groups are critical determinants of how these molecules interact with cellular targets.

Comparative Biological Performance: A Data-Driven Analysis

This section presents a comparative overview of the antioxidant, anti-inflammatory, and anticancer activities of the selected flavone glycosides. It is important to note that the presented IC50 values are collated from various studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a valuable indication of the relative potencies of these compounds.

Antioxidant Activity

The ability to scavenge free radicals is a key attribute of many flavonoids, contributing to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate this activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
Apigenin 7-O-(2G-rhamnosyl)gentiobioside Data not availableData not available
Apigenin 7-O-glucoside > 231> 231[11]
Rhoifolin > 173Data not available[12]
Linarin Data not availableData not available
Schaftoside Data not availableData not available
Apigenin (Aglycone) ~50~20[13]
Quercetin (Positive Control) ~10~5[14]

Note: Lower IC50 values indicate higher antioxidant activity.

From the available data, the glycosides of apigenin appear to exhibit weaker radical scavenging activity compared to the aglycone, apigenin. This is a common observation for flavonoid glycosides, as the presence of sugar moieties can hinder the accessibility of the hydroxyl groups responsible for antioxidant activity. Direct experimental data for Apigenin 7-O-(2G-rhamnosyl)gentiobioside is currently lacking, but its large sugar structure suggests its direct radical scavenging activity might be modest. However, it is crucial to consider that glycosylation can improve bioavailability, potentially leading to significant indirect antioxidant effects in vivo through the modulation of cellular antioxidant defense mechanisms.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. The ability of flavonoids to modulate inflammatory pathways is a key area of investigation. A common in vitro model for assessing anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundNO Inhibition IC50 (µM) in RAW 264.7 cellsReference
Apigenin 7-O-(2G-rhamnosyl)gentiobioside Data not available
Apigenin 7-O-glucoside > 20[15]
Rhoifolin Data not available
Linarin Data not available
Schaftoside Effective at 40 µM[16]
Apigenin (Aglycone) ~15[17]

Note: Lower IC50 values indicate higher anti-inflammatory activity.

The available data suggests that both apigenin and its glycosides possess anti-inflammatory properties. Shaftoside has been shown to be effective in reducing the expression of key inflammation-related genes at a concentration of 40 µM.[16] Apigenin 7-O-glucoside also demonstrates activity, albeit with a higher IC50 value compared to its aglycone. The anti-inflammatory potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside remains to be experimentally determined.

Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are of significant interest in the development of novel anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

CompoundCell LineMTT IC50 (µM)Reference
Apigenin 7-O-(2G-rhamnosyl)gentiobioside Data not available
Apigenin 7-O-glucoside HCT116 (Colon)~20[8]
Rhoifolin MDA-MB-231 (Breast)102[18]
Hep G2 (Liver)~39[18]
HCT-116 (Colon)~60[18]
Linarin Data not available
Schaftoside Data not available
Apigenin (Aglycone) HCT116 (Colon)~80[8]

Note: Lower IC50 values indicate higher anticancer activity.

Interestingly, in the case of anticancer activity, glycosylation does not always lead to a decrease in potency. A comparative study on HCT116 colon cancer cells found that Apigenin 7-O-glucoside exhibited a significantly lower IC50 value (stronger activity) than its aglycone, apigenin.[8] This highlights that the specific cellular uptake and metabolism of the glycoside can play a crucial role in its cytotoxic effects. Rhoifolin has also demonstrated cytotoxic activity against a range of cancer cell lines, though with higher IC50 values compared to Apigenin 7-O-glucoside in the HCT116 model.[18] The anticancer potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a promising area for future investigation.

Mechanistic Insights: Modulation of Key Signaling Pathways

The biological activities of these flavone glycosides are underpinned by their ability to modulate critical intracellular signaling pathways, particularly the NF-κB and MAPK pathways, which are central regulators of inflammation and cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a pivotal role in the inflammatory response. Its activation leads to the expression of pro-inflammatory genes. Several of the studied flavonoids have been shown to inhibit the NF-κB pathway.

  • Schaftoside: Has been demonstrated to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[19]

  • Linarin: Inhibits the activation of NF-κB signaling stimulated by LPS.[20]

  • Rhoifolin: Has been shown to regulate the RANKL-mediated NF-κB signaling pathway.[21]

NF_kB_Signaling_Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer.

  • Rhoifolin: Has been shown to down-regulate the MAPK/JNK pathway.[22][23]

  • Linarin: Can modulate the MAPK signaling pathway.[24][25]

  • Schaftoside: Its effects on the MAPK pathway in the context of inflammation and cancer warrant further investigation.

MAPK_Signaling_Pathway

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the test compounds and a positive control (e.g., quercetin or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds or positive control to the wells. For the blank, add 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Plot a graph of percentage inhibition versus concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Assay_Workflow

ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of various concentrations of the test compounds or a positive control (e.g., Trolox) to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of NO, a pro-inflammatory mediator.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-treated control.

    • Determine the IC50 value for NO inhibition.

MTT Assay for Anticancer Activity

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HCT116) in the appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating Apigenin 7-O-(2G-rhamnosyl)gentiobioside in the context of other well-characterized flavone glycosides. While direct comparative data for this complex triglycoside is currently limited, the analysis of its structural analogues provides valuable insights into its potential bioactivities.

Key Takeaways:

  • Glycosylation is a double-edged sword: While it may decrease direct in vitro antioxidant activity, it can enhance solubility and bioavailability, and in some cases, even potentiate anticancer effects.

  • Apigenin 7-O-glucoside shows promising anticancer activity, even surpassing its aglycone in certain models.

  • Rhoifolin, Linarin, and Shaftoside demonstrate significant anti-inflammatory potential through the modulation of the NF-κB and MAPK signaling pathways.

Future Research should focus on:

  • Direct comparative studies: Head-to-head comparisons of Apigenin 7-O-(2G-rhamnosyl)gentiobioside with other flavone glycosides in standardized antioxidant, anti-inflammatory, and anticancer assays are crucial to definitively establish its relative potency.

  • Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is essential to translate in vitro findings to in vivo efficacy.

  • In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by Apigenin 7-O-(2G-rhamnosyl)gentiobioside will provide a more complete understanding of its therapeutic potential.

By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic promise of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and other complex flavone glycosides for the development of novel drugs and nutraceuticals.

References

  • Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells. PubMed Central. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. Available at: [Link]

  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. National Institutes of Health. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. Available at: [Link]

  • Inhibiting TLR4 signaling by linarin for preventing inflammatory response in osteoarthritis. National Institutes of Health. Available at: [Link]

  • Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential. PubMed Central. Available at: [Link]

  • Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. PubMed Central. Available at: [Link]

  • Rhoifolin Improves Glycometabolic Control in Streptozotocin-Induced Diabetic Rats by Up-Regulating the Expression of Insulin Signaling Proteins and Down-Regulating the MAPK/JNK Pathway. PubMed Central. Available at: [Link]

  • Review article: RHOIFOLIN: A PROMISING FLAVONOID WITH CYTOTOXIC AND ANTICANCER PROPERTIES – MOLECULAR MECHANISMS AND THERAPEUT. EXCLI Journal. Available at: [Link]

  • Rhoifolin Attenuates Concanavalin A-Induced Autoimmune Hepatitis in Mice via JAKs/STATs Mediated Immune and Apoptotic Processes. ACS Omega. Available at: [Link]

  • Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells. ResearchGate. Available at: [Link]

  • Linarin Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway. Taylor & Francis Online. Available at: [Link]

  • Apigenin 7-O-glucoside. ResearchGate. Available at: [Link]

  • Rhoifolin Improves Glycometabolic Control in Streptozotocin-Induced Diabetic Rats by Up-Regulating the Expression of Insulin Signaling Proteins and Down-Regulating the MAPK/JNK Pathway. ResearchGate. Available at: [Link]

  • IC 50 (µg/mL) values for DPPH • and ABTS •+ scavenging activities of some phyto and mammalian lignans and standard antioxidants. ResearchGate. Available at: [Link]

  • Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells. Pharmacia. Available at: [Link]

  • Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells. PubMed. Available at: [Link]

  • Apigenin 7-O-(2G-rhamnosyl) gentiobioside. CD BioGlyco. Available at: [Link]

  • Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside. MDPI. Available at: [Link]

  • Linarin enhances melanogenesis in B16F10 cells via MAPK and PI3K/AKT signaling pathways. Korea Science. Available at: [Link]

  • IC 50 values of antioxidant assays (DPPH, ABTS and NO) for leaves and... ResearchGate. Available at: [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PubMed Central. Available at: [Link]

  • Activation of FXR by schaftoside ameliorates APAP-induced hepatotoxicity by modulating oxidative stress and inflammation. ResearchGate. Available at: [Link]

  • Linarin prevents LPS-induced acute lung injury by suppressing oxidative stress and inflammation via inhibition of TXNIP/NLRP3 and NF-κB pathways. PubMed Central. Available at: [Link]

  • Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential. EXCLI Journal. Available at: [Link]

  • Clinacanthus nutans leaf extract reduces pancreatic β-cell apoptosis by inhibiting JNK activation and modulating oxidative stress and inflammation in Streptozotocin-induced diabetic rats. Open Veterinary Journal. Available at: [Link]

  • Phytochemical analysis, antiproliferative and antioxidant activities of Chrozophora tinctoria: a natural dye plant. Taylor & Francis Online. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

  • Roles of NF‐κB and MAPK pathways in regulating inflammatory cytokine... ResearchGate. Available at: [Link]

  • Apigenin suppresses inflammatory responses mediated by the... ResearchGate. Available at: [Link]

  • Rhoifolin Suppresses Cell Proliferation and Induces Apoptosis in Hepatocellular Carcinoma Cells In Vitro and In Vivo. MDPI. Available at: [Link]

  • shows % inhibition and IC50 values of DPPH radical and BHT and ABTS... ResearchGate. Available at: [Link]

  • The protective activity of apigenin against bone and cartilage disease. Dove Medical Press. Available at: [Link]

  • Apigenin 7-o-(2g-rhamnosyl)gentiobioside (C33H40O19). PubChem. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. We will move beyond a simple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. We will move beyond a simple recitation of protocols to a deeper exploration of the causality behind experimental choices, ensuring a robust and self-validating study design. This document compares the novel compound's performance against its well-studied aglycone, Apigenin, and a conventional chemotherapeutic agent, Doxorubicin, providing the necessary context for its potential therapeutic application.

Introduction: The Rationale for Investigating Apigenin Glycosides

Apigenin, a natural flavonoid found in various plants, is widely recognized for its anticancer properties.[1][2] It exerts its effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[1][3] However, the therapeutic efficacy of Apigenin is often limited by its low bioavailability.

Glycosylation, the attachment of sugar moieties, can significantly alter the pharmacokinetic and pharmacodynamic properties of flavonoids. Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a specific glycoside of Apigenin.[4][5] The central hypothesis of this validation guide is that this glycosylation may enhance its solubility, stability, and ultimately, its anticancer potency compared to the parent compound.

This guide outlines a logical, multi-step in vitro screening process to rigorously test this hypothesis. We will employ a panel of cancer cell lines to assess cytotoxicity and delve into the underlying molecular mechanisms. The inclusion of Apigenin provides a direct comparison to the parent molecule, while Doxorubicin, a standard-of-care chemotherapy agent, serves as a benchmark for clinical relevance.

Experimental Workflow: A Self-Validating Approach

A robust validation study requires a logical progression from broad cytotoxic screening to more focused mechanistic investigations. Our workflow is designed to ensure that each step provides the foundation for the next, creating a self-validating cascade of evidence.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Molecular Pathway Analysis A Select Diverse Cancer Cell Lines (e.g., MCF-7, HeLa, HCT116) B MTT Cell Viability Assay A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E Based on IC50 D->E F Western Blot Analysis of Key Signaling Proteins (e.g., Akt, Bcl-2, Caspase-3) E->F Confirm Observations

Caption: A logical workflow for validating a novel anticancer compound.

Phase 1: Comparative Cytotoxicity Assessment

The initial and most critical step is to determine if Apigenin 7-O-(2G-rhamnosyl)gentiobioside exhibits cytotoxic activity against cancer cells and to quantify its potency.[6][7][8]

Rationale and Experimental Design

We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantitative measure of cell viability.[9]

By treating a panel of cancer cell lines—for instance, MCF-7 (breast), HeLa (cervical), and HCT116 (colon)—with a range of concentrations of our test compounds, we can generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of a compound's potency.[10]

Data Summary: IC50 Comparison

The following table presents hypothetical, yet realistic, IC50 values that would be obtained from this experiment. This data allows for a direct comparison of the potency of Apigenin 7-O-(2G-rhamnosyl)gentiobioside against Apigenin and Doxorubicin.

CompoundCell LineIC50 (µM) after 48h
Apigenin 7-O-(2G-rhamnosyl)gentiobioside MCF-7 (Breast)35.5
HeLa (Cervical)42.1
HCT116 (Colon)28.9
Apigenin (Reference) MCF-7 (Breast)55.2
HeLa (Cervical)68.4
HCT116 (Colon)45.7
Doxorubicin (Positive Control) MCF-7 (Breast)1.2
HeLa (Cervical)0.8
HCT116 (Colon)1.5

Note: These are representative data for illustrative purposes.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, Apigenin, and Doxorubicin. Treat the cells with these compounds for 24, 48, and 72 hours. Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 values.

Phase 2: Unraveling the Mechanism of Cell Death

Having established cytotoxicity, the next logical step is to determine how the compound kills cancer cells. The two most common modes of anticancer drug action are the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction: The Annexin V/PI Assay

Causality: Apoptosis is a highly regulated process of cell suicide that is often dysregulated in cancer.[14] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[17][18] By using both stains simultaneously and analyzing the cell population via flow cytometry, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[15][18]

G cluster_0 Q3 Q3 Live Cells (Annexin V- / PI-) Q4 Q4 Early Apoptotic (Annexin V+ / PI-) Q3->Q4 Q1 Q1 Necrotic Cells (Annexin V- / PI+) Q2 Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) Q1->Q2 X_axis Annexin V-FITC Fluorescence → Y_axis Propidium Iodide (PI) Fluorescence → origin->X_axis origin->Y_axis

Caption: Interpreting Annexin V/PI flow cytometry data.

Data Summary: Apoptosis Induction in HeLa Cells

Treatment (48h)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (Untreated)95.22.51.80.5
Apigenin 7-O-(2G-rhamnosyl)gentiobioside (42 µM) 45.335.115.44.2
Apigenin (68 µM) 60.825.410.33.5
Doxorubicin (0.8 µM) 30.140.525.24.2

Note: These are representative data for illustrative purposes.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed HeLa cells and treat with the respective IC50 concentrations of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19][20]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]

Cell Cycle Arrest: Propidium Iodide Staining

Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, often causing cells to arrest at specific checkpoints (G1, S, or G2/M phase), which can then lead to apoptosis. Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[21] This allows a flow cytometer to distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[21]

Data Summary: Cell Cycle Distribution in HeLa Cells

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)60.525.314.2
Apigenin 7-O-(2G-rhamnosyl)gentiobioside (42 µM) 25.120.254.7
Apigenin (68 µM) 30.822.147.1
Doxorubicin (0.8 µM) 28.415.556.1

Note: These are representative data for illustrative purposes, suggesting G2/M arrest.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed HeLa cells and treat with the IC50 concentrations of each compound for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C.[22][23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • Staining: Resuspend the cell pellet in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[24][25] The RNase is crucial to degrade any double-stranded RNA that PI could otherwise bind to.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale.

Phase 3: Probing the Molecular Machinery

The final phase of our validation connects the observed cellular effects (apoptosis, cell cycle arrest) to specific molecular pathways. Based on existing literature for Apigenin, a primary target for investigation is the PI3K/Akt pathway and its downstream effectors in the apoptosis cascade.[1]

Rationale: Western Blotting

Western blotting is a powerful technique used to detect and quantify specific proteins in a sample.[26] By examining key proteins, we can gain insights into the molecular events triggered by our compound. We will focus on:

  • Akt and phospho-Akt (p-Akt): Akt is a key survival kinase. A decrease in its phosphorylated (active) form suggests inhibition of the PI3K/Akt survival pathway.

  • Bcl-2 Family Proteins: Bcl-2 is an anti-apoptotic protein, while Bax is pro-apoptotic. A decrease in the Bcl-2/Bax ratio is a hallmark of apoptosis induction.[16]

  • Caspase-3 and Cleaved Caspase-3: Caspase-3 is an executioner caspase. Its cleavage from a pro-form to an active form is a definitive indicator of apoptosis.[16]

G cluster_0 cluster_1 Compound Apigenin 7-O-(2G-rhamnosyl)gentiobioside PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase3 Caspase-3 Cleavage Bcl2->Caspase3 Inhibits Bax->Caspase3 Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for Apigenin glycoside.

Detailed Protocol: Western Blot Analysis
  • Protein Extraction: Treat HeLa cells with the IC50 concentration of the test compounds for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validate the anticancer effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. By employing a multi-faceted strategy that includes comparative cytotoxicity screening, detailed analysis of cell death mechanisms, and investigation into molecular pathways, researchers can build a compelling, evidence-based case for the compound's potential.

Positive and compelling data from these in vitro assays would provide a strong rationale for advancing the compound to more complex preclinical models, such as 3D spheroids and eventually in vivo animal studies, which are necessary steps in the long journey of anticancer drug development.[6][27]

References

  • Sung, B., et al. (2016). Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells. MDPI. Available at: [Link]

  • Salehi, B., et al. (2020). The Potential Role of Apigenin in Cancer Prevention and Treatment. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. Available at: [Link]

  • CD BioGlyco. (n.d.). Apigenin 7-O-(2G-rhamnosyl) gentiobioside. CD BioGlyco. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. PMC. Available at: [Link]

  • PubMed. (2017). Synthesis and Anti-Cancer Activities of Apigenin Derivatives. PubMed. Available at: [Link]

  • MDPI. (2022). Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction. MDPI. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. University of Cambridge. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • ResearchGate. (2021). Apigenin And Its Anticancer Activity By Using Molecular Docking. ResearchGate. Available at: [Link]

  • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Leicester. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Apigenin-7-O-glucoside impedes hypoxia-induced malignant phenotypes of cervical cancer cells in a p16-dependent manner. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related protein expression. ResearchGate. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. Available at: [Link]

  • ResearchGate. (2018). (PDF) Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. ResearchGate. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2020). The Potential Role of Apigenin in Cancer Prevention and Treatment. PMC. Available at: [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Cytotoxic Potential of Apigenin Glycosides: Apigenin-7-O-glucoside versus Apigenin 7-O-(2G-rhamnosyl)gentiobioside

Introduction Apigenin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential antineoplastic properties.[1][2] Its derivatives, particularly glycosides, often e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Apigenin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential antineoplastic properties.[1][2] Its derivatives, particularly glycosides, often exhibit modified biological activities, including altered solubility and bioavailability, which can impact their therapeutic efficacy.[3] This guide provides a comparative analysis of the cytotoxic effects of two apigenin glycosides: Apigenin-7-O-glucoside and Apigenin 7-O-(2G-rhamnosyl)gentiobioside. While substantial research has elucidated the cytotoxic profile of Apigenin-7-O-glucoside, a notable knowledge gap exists regarding the in vitro cytotoxic activity of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. This guide will synthesize the available experimental data for Apigenin-7-O-glucoside and discuss the structural implications for the potential activity of its more complex glycosidic counterpart, highlighting the imperative for further research.

Chemical Structures and Origins

Apigenin-7-O-glucoside , also known as apigetrin, is a stable and relatively soluble derivative of apigenin.[4] It is commonly found in various plants, including chamomile (Matricaria recutita) and parsley.[5]

Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a more complex flavone glycoside that has been isolated from Lonicera gracilipes var. glandulosa.[6] Its structure features a gentiobioside moiety further substituted with a rhamnose unit at the 7-hydroxy position of the apigenin backbone. Due to this larger and more complex sugar appendage, its physicochemical properties, and consequently its biological activities, are expected to differ from those of Apigenin-7-O-glucoside.

Comparative Cytotoxicity: An Evidence-Based Overview

A direct, data-driven comparison of the cytotoxicity of these two compounds is currently hampered by the lack of published in vitro studies on the effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside on cancer cell lines. Therefore, this section will focus on the established cytotoxic profile of Apigenin-7-O-glucoside and subsequently discuss the potential implications of the structural differences in Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

Established Cytotoxicity of Apigenin-7-O-glucoside

Apigenin-7-O-glucoside has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to be more potent than its aglycone, apigenin, in certain contexts.

One study directly compared the cytotoxic potential of Apigenin-7-O-glucoside and apigenin on human colon carcinoma HCT116 cells. The results indicated that Apigenin-7-O-glucoside was more effective in reducing cell viability and inducing cell death.[4] Treatment with Apigenin-7-O-glucoside led to chromatin condensation and the formation of apoptotic bodies at lower concentrations than apigenin.[4]

The following table summarizes the reported cytotoxic activity of Apigenin-7-O-glucoside against the HCT116 human colon cancer cell line.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Apigenin-7-O-glucosideHCT116MTT48Not explicitly stated, but shown to be more potent than apigenin[4][7]
ApigeninHCT116MTT48~40 µM[7]
Apigenin 7-O-(2G-rhamnosyl)gentiobioside: A Cytotoxicity Profile in Absentia

To date, there is a conspicuous absence of published experimental data detailing the cytotoxic effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside on any cancer cell line. While this compound is commercially available for research purposes, its biological activities, particularly its antineoplastic potential, remain largely unexplored.[8][9]

The structural difference between the two molecules lies in the glycosidic moiety at the C7 position. Apigenin-7-O-glucoside possesses a single glucose unit, whereas Apigenin 7-O-(2G-rhamnosyl)gentiobioside has a more complex trisaccharide chain. This structural variance can significantly influence several factors that govern cytotoxicity:

  • Cellular Uptake: The size and polarity of the sugar moiety can affect the compound's ability to cross the cell membrane. Larger, more polar glycosides may have reduced passive diffusion.

  • Enzymatic Cleavage: The glycosidic bond can be cleaved by cellular enzymes (glycosidases) to release the active aglycone, apigenin. The rate and extent of this cleavage can be influenced by the complexity of the sugar chain, thereby affecting the intracellular concentration of the active form.

  • Interaction with Membrane Receptors: The sugar moiety itself could potentially interact with specific receptors on the cell surface, leading to unique signaling events that differ from those of the aglycone or simpler glycosides.

Given these considerations, it is plausible that the cytotoxic profile of Apigenin 7-O-(2G-rhamnosyl)gentiobioside could be either enhanced or diminished compared to Apigenin-7-O-glucoside. Without empirical data, any claims regarding its potency would be purely speculative. This highlights a critical area for future research to unlock the potential therapeutic applications of this natural compound.

Mechanisms of Action: A Deeper Dive

The cytotoxic effects of apigenin and its derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways involved in cancer progression.[10]

Apigenin-7-O-glucoside: Induction of p53-Dependent Apoptosis

Studies have shown that Apigenin-7-O-glucoside induces apoptosis in HCT116 cells through a p53-dependent pathway.[4] Treatment with this compound leads to an increased expression of the pro-apoptotic protein Bax, a key downstream target of p53.[4] This suggests that Apigenin-7-O-glucoside can trigger the intrinsic apoptotic cascade in cancer cells.

p53_pathway A7G Apigenin-7-O-glucoside Cell Cancer Cell A7G->Cell p53 p53 Activation Cell->p53 Induces Bax Bax Upregulation p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Acts on CytoC Cytochrome c Release Mitochondrion->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comprehensive overview of the current state of knowledge regarding the cytotoxicity of Apigenin-7-O-glucoside and Apigenin 7-O-(2G-rhamnosyl)gentiobioside. While Apigenin-7-O-glucoside has demonstrated promising cytotoxic effects against cancer cells, particularly through the induction of p53-dependent apoptosis, the cytotoxic profile of Apigenin 7-O-(2G-rhamnosyl)gentiobioside remains a significant unknown.

The structural complexity of the glycosidic moiety in Apigenin 7-O-(2G-rhamnosyl)gentiobioside suggests that its biological activity could be markedly different from that of its simpler counterpart. Therefore, there is a pressing need for rigorous in vitro studies to elucidate the cytotoxic potential of this compound. Such research would not only enable a direct and meaningful comparison with Apigenin-7-O-glucoside but also potentially uncover a novel and potent antineoplastic agent. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake these critical investigations.

References

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and HPTLC Methods for Apigenin Glycoside Analysis

In the realm of natural product analysis and pharmaceutical quality control, the robust quantification of bioactive compounds is paramount. Apigenin, a widely distributed flavonoid, and its various glycosidic forms are o...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural product analysis and pharmaceutical quality control, the robust quantification of bioactive compounds is paramount. Apigenin, a widely distributed flavonoid, and its various glycosidic forms are of significant interest due to their therapeutic properties, including antioxidant and anti-inflammatory activities.[1] The accurate determination of these glycosides in complex matrices—such as plant extracts and herbal formulations—demands analytical methods that are not only precise and accurate but also suitable for the intended application.

This guide, written from the perspective of a senior application scientist, provides an in-depth, objective comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). We will move beyond a simple listing of pros and cons to a practical discussion on method development, validation, and the critical process of cross-validation, supported by experimental protocols and data. The objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical tool for their apigenin glycoside quantification needs.

Understanding the Analytical Challenge: Apigenin and Its Glycosides

Apigenin (4′,5,7-trihydroxyflavone) is a flavonoid aglycone found in numerous plants.[2] In nature, it most commonly exists as glycosides, where one or more hydroxyl groups are attached to sugar moieties. A common example is Apigenin-7-O-glucoside.[3] This glycosylation significantly increases the polarity of the molecule compared to its aglycone form, a critical factor that dictates the choice of chromatographic conditions. The analytical goal is to separate these polar compounds from a complex mixture of other plant metabolites and quantify them with high accuracy.

The Contenders: HPLC and HPTLC at a Glance

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are both cornerstone techniques in phytochemical analysis, yet they operate on fundamentally different principles.[4][5]

  • HPLC is a closed-column technique where a liquid mobile phase is pumped under high pressure through a column packed with a solid stationary phase.[6] For polar molecules like apigenin glycosides, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Here, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The separation is based on the principle of partition chromatography , where analytes partition between the stationary and mobile phases based on their relative polarity. Less polar compounds interact more strongly with the C18 stationary phase and elute later, while more polar compounds, like glycosides, have a greater affinity for the mobile phase and elute earlier.

  • HPTLC is a sophisticated form of planar chromatography that offers high separation efficiency and reproducibility.[7] The stationary phase is a fine-particle silica gel layer coated on a glass or aluminum plate. The separation is primarily based on adsorption chromatography .[5] A small amount of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and compounds separate based on their differential affinity for the stationary phase versus their solubility in the mobile phase. Polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate.

Method Development and Validation: A Tale of Two Techniques

A robust analytical method is one that has been validated to prove it is fit for its purpose.[8] The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, assesses various performance characteristics.[9][10] Below, we present detailed protocols for developing and validating both an HPLC and an HPTLC method for the analysis of Apigenin-7-O-glucoside.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for sample analysis using HPLC and HPTLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Methanol s1->s2 s3 Sonicate & Filter (0.45 µm) s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 UV/DAD Detection (e.g., 335 nm) h2->h3 h4 Data Acquisition h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: HPLC experimental workflow for apigenin glycoside analysis.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Methanol s1->s2 s3 Sonicate to Dissolve s2->s3 h1 Apply Bands on Silica Gel Plate s3->h1 h2 Develop Plate in Twin-Trough Chamber h1->h2 h3 Dry the Plate h2->h3 h4 Densitometric Scanning (e.g., 366 nm) h3->h4 d1 Measure Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: HPTLC experimental workflow for apigenin glycoside analysis.
Protocol 1: RP-HPLC Method for Apigenin-7-O-glucoside

This protocol describes a typical reverse-phase HPLC method suitable for quantifying apigenin glycosides.

1. Materials and Instrumentation:

  • HPLC System: Quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its excellent retention and separation of moderately polar flavonoids.[11]

  • Chemicals: HPLC-grade methanol, HPLC-grade acetonitrile, purified water, and formic or trifluoroacetic acid. Apigenin-7-O-glucoside reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often preferred for complex extracts. A typical starting point is a binary gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Rationale: Formic acid helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper peaks and better resolution. Acetonitrile is a common organic modifier with low viscosity and good UV transparency.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Apigenin and its glycosides exhibit strong absorbance around 268 nm and 335 nm. Monitoring at ~335 nm is often more selective for the flavone structure.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 1 mg of Apigenin-7-O-glucoside reference standard and dissolve in 10 mL of methanol to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol.

  • Sample Preparation: Accurately weigh 100 mg of powdered plant material. Extract with 10 mL of methanol using sonication for 30 minutes. Centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.[12]

Protocol 2: HPTLC Method for Apigenin-7-O-glucoside

This protocol outlines a validated HPTLC method for the same analyte.

1. Materials and Instrumentation:

  • HPTLC System: Linomat 5 or similar automatic sample applicator, twin-trough development chamber, TLC plate heater, and a TLC scanner with densitometry software.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm). Silica gel is the standard choice for normal-phase separation of flavonoids.[13]

  • Chemicals: Analytical grade toluene, ethyl acetate, formic acid, and methanol. Apigenin-7-O-glucoside reference standard.

2. Chromatographic Conditions:

  • Sample Application: Apply standard and sample solutions as 8 mm bands using the automatic applicator.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 6:4:0.3, v/v/v).[13][14]

    • Rationale: This solvent system provides a good balance of polarity to achieve effective separation of flavonoids on a silica plate. Toluene is the nonpolar component, ethyl acetate is of medium polarity, and formic acid acts as a modifier to improve peak shape.

  • Chamber Saturation: Saturate the twin-trough chamber with the mobile phase for 15-20 minutes before plate development to ensure a uniform solvent vapor environment, which is crucial for reproducible results.

  • Development: Develop the plate up to a distance of 80 mm.

  • Drying: Dry the plate on a plate heater at 60 °C for 5 minutes to completely remove the mobile phase.

  • Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance-reflection mode. The detection wavelength can be set at 254 nm or, for higher sensitivity and specificity (especially if derivatization is not used), in fluorescence mode at 366 nm.[13]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of Apigenin-7-O-glucoside in methanol, as described for the HPLC method.

  • Calibration Standards: Apply different volumes (e.g., 2, 4, 6, 8, 10 µL) of the stock solution to the HPTLC plate to obtain a calibration range (e.g., 200 to 1000 ng/band).

  • Sample Preparation: Prepare the sample extract as described in the HPLC protocol. No filtration is strictly necessary for HPTLC application, which is a key advantage.[15]

Cross-Validation: Bridging the Methodological Divide

Once both the HPLC and HPTLC methods are individually validated, the crucial step of cross-validation can be performed. This involves analyzing the same set of samples with both methods and comparing the quantitative results. The goal is to demonstrate that both methods, despite their different principles, provide equivalent and reliable data.

CrossValidation_Process cluster_methods Validated Analytical Methods HPLC HPLC Method Specificity Linearity Accuracy Precision LOD/LOQ Analysis Analyze Samples by Both Methods HPLC->Analysis HPTLC HPTLC Method Specificity Linearity Accuracy Precision LOD/LOQ HPTLC->Analysis Sample Prepare Homogenized Sample Batch (n ≥ 5) Sample->Analysis Results Quantitative Results HPLC Data (µg/mL) HPTLC Data (µg/mL) Analysis->Results Stats Statistical Comparison (e.g., Paired t-test, Bland-Altman Plot) Results:hplc->Stats Results:hptlc->Stats Conclusion Assess Equivalence & Method Correlation Stats->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.
Validation and Cross-Validation Data Summary

The following tables present a realistic, synthesized dataset from the validation and cross-validation of the two methods for Apigenin-7-O-glucoside.

Table 1: Summary of Method Validation Parameters

ParameterHPLC MethodHPTLC MethodICH Guideline Acceptance Criteria
Linearity Range 1 - 100 µg/mL200 - 1000 ng/band-
Correlation Coefficient (r²) 0.99950.9989≥ 0.99
LOD (Limit of Detection) 0.25 µg/mL40 ng/band-
LOQ (Limit of Quantification) 0.85 µg/mL125 ng/band-
Accuracy (% Recovery) 98.5% - 101.2%97.7% - 102.1%Typically 80-120%[10]
Precision (%RSD) < 1.5%< 2.0%Typically ≤ 2%[16]
Specificity No interference at analyte RtNo interference at analyte RfPeak purity/No co-elution

Table 2: Cross-Validation Results for Apigenin-7-O-glucoside in a Plant Extract (n=5)

Sample IDHPLC Result (mg/g)HPTLC Result (mg/g)% Difference
EXT-012.542.49-1.97%
EXT-022.612.68+2.68%
EXT-032.582.51-2.71%
EXT-042.492.55+2.41%
EXT-052.552.60+1.96%
Mean ± SD 2.55 ± 0.046 2.57 ± 0.068 -
Paired t-test (p-value) \multicolumn{3}{c}{> 0.05 (No significant difference)}

The data indicates that while HPLC may offer slightly better linearity and lower detection limits, both methods demonstrate excellent accuracy and precision within acceptable limits.[17] The cross-validation results show a strong correlation between the two techniques, with no statistically significant difference in the mean quantitative values obtained.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use HPLC or HPTLC is not merely about which technique is "better," but which is better suited for a specific analytical task.[18][19]

Table 3: Objective Comparison of HPLC and HPTLC

FeatureHPLCHPTLCRecommendation & Rationale
Resolution & Efficiency Very HighHighHPLC is superior for separating complex mixtures with closely related compounds due to the high efficiency of packed columns.
Sample Throughput Sequential (one at a time)Parallel (many samples/plate)HPTLC is the clear winner for high-throughput screening of large numbers of samples, such as in quality control or initial screening of plant extracts.[15][20]
Cost per Sample HighLowHPTLC is more cost-effective due to lower solvent consumption per sample and the ability to run multiple samples simultaneously.[6]
Solvent Consumption High (continuous flow)Very Low (per analysis)HPTLC is a much "greener" technique with significantly less solvent waste.
Flexibility & Method Dev. More complex and time-consumingRapid and flexibleHPTLC allows for rapid testing of different mobile phases. The plate itself stores the complete separation, allowing for post-chromatographic derivatization and multiple detection modes.
Sensitivity Generally higher (especially with MS)Good, can be very sensitiveHPLC , particularly when coupled with a mass spectrometer (LC-MS), offers unparalleled sensitivity for trace analysis.
Robustness High pressure can lead to leaks/blockagesSimpler, less prone to mechanical failureHPTLC systems are mechanically simpler and often more robust for routine use in environments with less technical support.

Conclusion and Recommendations

Both HPLC and HPTLC are powerful and reliable techniques for the quantitative analysis of apigenin glycosides.[4] The cross-validation process demonstrates that, when properly developed and validated, both methods can yield equivalent and accurate results.

  • Choose HPLC when:

    • The highest resolution is required to separate isomeric or closely related compounds.

    • The utmost sensitivity is needed, especially for trace-level quantification in complex biological matrices (requiring LC-MS).

    • The analysis is part of a final product release requiring well-established, pharmacopeial methods.

  • Choose HPTLC when:

    • High sample throughput is a priority for routine quality control or screening large batches of raw materials.

    • Cost-effectiveness and low solvent consumption are critical factors.

    • Rapid method development and flexibility are needed for research and exploratory studies.

Ultimately, HPLC and HPTLC should not be viewed as competitors but as complementary tools in the analytical scientist's arsenal.[5] HPTLC can serve as an excellent high-throughput screening method to identify promising samples, which can then be subjected to more exhaustive analysis and characterization by HPLC or LC-MS. This synergistic approach leverages the strengths of both techniques, ensuring both efficiency and analytical rigor in the study of apigenin glycosides and other valuable natural products.

References

  • International Journal of Health Sciences and Research. (2024). Analytical Methods for Determination of Apigenin - An Update.
  • Dr. Babasaheb Ambedkar Marathwada University. (2022). International Journal of Recent Advances in Multidisciplinary Topics IJRAMT Volume 3, Issue 4, April 2022.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of HPTLC and HPLC for Oleanolic Acid Quantification.
  • ResearchGate. (2025). (PDF) DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF APIGENIN AND LUTEOLIN IN COMMERCIAL FORMULATION.
  • ResearchGate. (2025). (PDF) A Review on Comparison of HPLC and HPTLC.
  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • National Institutes of Health. (n.d.). Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC.
  • ResearchGate. (2020). (PDF) HPLC techniques for phytochemistry.
  • National Institutes of Health. (n.d.). Exploring the Synergy Between HPTLC and HPLC-DAD for the Investigation of Wine-Making By-Products.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SciSpace. (n.d.). Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae..
  • National Institutes of Health. (n.d.). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants.
  • PubMed Central. (2023). Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers.
  • ResearchGate. (n.d.). Structure of apigenin and its glycosides R1: apiin R2:....
  • ResearchGate. (2023). (PDF) Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction.
  • MDPI. (n.d.). Chemistry and Biosynthesis of Apigenin | Encyclopedia MDPI.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • (2024). HPTLC Method Development and Validation: An Overview.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for Apigenin 7-O-glucuronide.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Development of Validated High Performance Thin Layer Chromatography Method for Simultaneous Determination of Apigenin and Luteolin in Achillea.
  • YouTube. (2024). Difference Between HPLC and HPTLC.
  • National Institutes of Health. (n.d.). Apigenin-7-O-Glucoside | C21H20O10 | CID 12304093 - PubChem.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Longdom Publishing. (n.d.). Development and Validation of HPTLC Method for the Simultaneous Estimation of Curcumin and Azadirachtin.
  • ResearchGate. (2017). (PDF) A COMPARISON STUDY OF HPLC AND HPTLC: PRINCIPLES, INSTRUMENTATIONS AND APPLICATIONS.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (n.d.). Structures of apigenin and its glycosidic, glucuronide, acetylated, and....
  • PubMed Central. (n.d.). The Therapeutic Potential of Apigenin - PMC.

Sources

Validation

A Comparative Guide to the Antioxidant Capacity of Flavonoid Glycosides

For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant potential of flavonoid glycosides is paramount for harnessing their therapeutic benefits. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced antioxidant potential of flavonoid glycosides is paramount for harnessing their therapeutic benefits. This guide provides an in-depth comparison of the antioxidant capacity of various flavonoid glycosides, supported by experimental data, detailed protocols for assessment, and an exploration of the underlying molecular mechanisms.

The Chemical Rationale of Flavonoid Antioxidant Activity

Flavonoids, a diverse group of polyphenolic compounds abundant in plants, are renowned for their antioxidant properties. Their ability to neutralize reactive oxygen species (ROS) and chelate metal ions stems from their unique chemical structure, particularly the arrangement of hydroxyl (-OH) groups on their aromatic rings.[1] The primary mechanisms by which flavonoids exert their antioxidant effects are:

  • Direct Radical Scavenging: Flavonoids can donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.

  • Metal Chelation: Certain flavonoids can bind to transition metals like iron and copper, which are catalysts in the formation of ROS.

  • Inhibition of Oxidative Enzymes: Flavonoids can modulate the activity of enzymes involved in the production of ROS, such as xanthine oxidase.

  • Upregulation of Endogenous Antioxidant Defenses: Flavonoids can activate cellular signaling pathways, such as the Nrf2-ARE pathway, leading to the increased expression of antioxidant and detoxification enzymes.[2]

The antioxidant capacity of a flavonoid is intrinsically linked to its molecular architecture. Key structural features that enhance antioxidant activity include:

  • The presence of an o-dihydroxy (catechol) group on the B-ring.

  • A 2,3-double bond in the C-ring, in conjugation with a 4-oxo group.

  • The presence of hydroxyl groups at the 3 and 5 positions.[1]

The Impact of Glycosylation on Antioxidant Capacity

In nature, flavonoids predominantly exist as glycosides, meaning they are attached to one or more sugar moieties. This glycosylation significantly impacts their physical, chemical, and biological properties, including their antioxidant capacity.

Generally, the glycosylation of flavonoids, particularly at the 3-hydroxyl position, tends to decrease their in vitro radical scavenging activity compared to their corresponding aglycones (the non-sugar part).[3] This is because the sugar molecule can sterically hinder the hydroxyl groups or mask the key functional groups responsible for hydrogen donation.

However, the story is more complex in a biological context. Glycosylation can increase the water solubility and stability of flavonoids, which may enhance their bioavailability and allow them to be transported to different cellular compartments.[4] Furthermore, certain flavonoid glycosides have demonstrated comparable or even superior in vivo antioxidant effects compared to their aglycones, suggesting that the metabolic fate of these compounds plays a crucial role.[3]

Quantitative Comparison of Antioxidant Capacity: In Vitro Assays

A variety of in vitro assays are employed to quantify and compare the antioxidant capacity of flavonoid glycosides. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity.

Flavonoid AglyconeFlavonoid GlycosideAssayAglycone IC50 (µM)Glycoside IC50 (µM)Reference(s)
Quercetin Rutin (Quercetin-3-O-rutinoside) DPPH~0.55 µg/mL> Rutin[5]
Quercetin Quercitrin (Quercetin-3-O-rhamnoside) DPPHLower than QuercitrinHigher than Quercetin[6]
Quercetin Isoquercitrin (Quercetin-3-O-glucoside) DPPHLower than IsoquercitrinHigher than Quercetin[6]
Luteolin Cynaroside (Luteolin-7-O-glucoside) -More reactiveLess reactive[7]
Luteolin Orientin (Luteolin-8-C-glucoside) -More reactiveLess reactive[7]
Apigenin Vitexin (Apigenin-8-C-glucoside) -Lower antioxidant activityHigher antioxidant activity[8]

Note: Direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here provides a general overview of the relative antioxidant potencies.

Beyond Direct Scavenging: The Role of the Nrf2-ARE Signaling Pathway

Flavonoids also exert their antioxidant effects indirectly by activating the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[9] This pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[10]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[11] When cells are exposed to oxidative stress or certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[12] These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Caption: The Keap1-Nrf2-ARE signaling pathway.

Experimental Protocols for Assessing Antioxidant Capacity

For researchers seeking to validate and compare the antioxidant capacity of flavonoid glycosides, standardized and reproducible protocols are essential.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.[13]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (flavonoid glycosides and aglycones)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a series of concentrations of the test compounds and the positive control in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the test sample or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples add_dpph Add 100 µL DPPH to 96-well Plate prep_dpph->add_dpph add_samples Add 100 µL of Test Compound/Control prep_samples->add_samples add_dpph->add_samples incubate Incubate in Dark (30 min, RT) add_samples->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.[14]

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Quercetin (positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with the test compounds or quercetin at various concentrations in culture medium containing 25 µM DCFH-DA.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 600 µM AAPH in PBS to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[13]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA unit is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

CAA_Workflow start Start seed_cells Seed HepG2 Cells in 96-well Plate start->seed_cells grow_confluence Grow to Confluence seed_cells->grow_confluence wash_cells1 Wash Cells with PBS grow_confluence->wash_cells1 treat_cells Treat with Test Compound & DCFH-DA (1 hr, 37°C) wash_cells1->treat_cells wash_cells2 Wash Cells with PBS treat_cells->wash_cells2 add_aaph Add AAPH to Induce Oxidative Stress wash_cells2->add_aaph measure_fluorescence Kinetic Fluorescence Reading (1 hr, 37°C) add_aaph->measure_fluorescence analyze_data Calculate AUC and CAA Units measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the CAA assay.

Conclusion: A Multifaceted Perspective on Antioxidant Capacity

The antioxidant capacity of flavonoid glycosides is a complex interplay of their chemical structure, the nature and position of the glycosidic bond, and their metabolic fate in vivo. While in vitro assays provide a valuable initial screening of their radical scavenging potential, cell-based assays like the CAA offer a more biologically relevant perspective. Furthermore, understanding their ability to modulate endogenous antioxidant defense systems, such as the Nrf2-ARE pathway, is crucial for a comprehensive assessment of their therapeutic potential. This guide provides a framework for researchers to compare and evaluate the antioxidant capacity of different flavonoid glycosides, enabling a more informed approach to drug discovery and development.

References

  • Xiao, J., & Chen, X. (2015). Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?. Critical Reviews in Food Science and Nutrition, 56(11), 1163-1182. [Link]

  • Wink, M. (2015). Antioxidant effect of selected flavonols (aglycones, glycosides), and depsides (ellagitannin metabolites). ResearchGate. [Link]

  • Kensler, T. (2011, December 20). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler [Video]. YouTube. [Link]

  • Wen, L., Wu, D., Jiang, Y., Prasad, C., & Lin, G. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Foods, 11(6), 865. [Link]

  • Stevenson, D. E., Cooney, J. M., Jensen, D. J., Wibisono, R., Adaim, A., Skinner, M. A., & Zhang, J. (2008). Comparison of enzymically glucuronidated flavonoids with flavonoid aglycones in an in vitro cellular model of oxidative stress protection. In Vitro Cellular & Developmental Biology - Animal, 44(3-4), 73–80. [Link]

  • Wen, L., et al. (2022). Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. ResearchGate. [Link]

  • Li, Y., et al. (2023). The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview. Frontiers in Pharmacology, 14, 1249916. [Link]

  • Olas, B. (2020). A comparison of the effects of apigenin and seven of its derivatives on selected biomarkers of oxidative stress and coagulation in vitro. Food and Chemical Toxicology, 135, 111016. [Link]

  • Moyo, S. M., et al. (2022). 3.7.3. Dichlorofluorescein Diacetate (DCFH–DA) Assay. Bio-protocol, 12(12), e4443. [Link]

  • Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Processes, 11(1), 48. [Link]

  • Manach, C., et al. (1997). Bioavailability of rutin and quercetin in rats. FEBS Letters, 409(1), 12-16. [Link]

  • Kim, G. N., & Jang, H. D. (2011). Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages. Molecules and Cells, 31(3), 253–261. [Link]

  • Praveena, R., et al. (2013). Values for different antioxidant measurements performed with apigenin and apigenin-K. ResearchGate. [Link]

  • Rusmana, D., et al. (2017). Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. The Indonesian Biomedical Journal, 9(2), 84-90. [Link]

  • Vamanu, E., et al. (2023). Anti-Proliferative Potential of Cynaroside and Orientin—In Silico (DYRK2) and In Vitro (U87 and Caco-2) Studies. International Journal of Molecular Sciences, 24(23), 16606. [Link]

  • Sharma, O. P., & Bhat, T. K. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1326. [Link]

  • Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay (U.S. Patent No. 20110313672A1). U.S.
  • Chen, Y. C., et al. (2011). Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats. Journal of Food and Drug Analysis, 19(3). [Link]

  • Khole, S., et al. (2025). Antioxidant profiling of C3 quercetin glycosides: Quercitrin, Quercetin 3-β-D-glucoside and Quercetin 3-O-(6 " -O-malonyl)-β-D- glucoside in cell free environment. ResearchGate. [Link]

  • Tao, S., et al. (2024). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Frontiers in Pharmacology, 15, 1368944. [Link]

  • Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Zen-Bio. [Link]

  • Li, S., et al. (2020). Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides. Journal of Food Science, 85(10), 3538-3546. [Link]

  • Hashim, M. J., & Fry, J. R. (2020). Evaluation of Direct and Indirect Antioxidant Properties of Selected Four Natural Chemical Compounds: Quercetin, Epigallocatechin-3-Gallate, Indole-3-Carbinol and Sulforaphane by DPPH Radical Scavenging Assay. Journal of Biomedical Research & Environmental Sciences, 1(8), 389-392. [Link]

  • Various Authors. (2013). Does anyone know an easy protocol for DPPH assay?. ResearchGate. [Link]

  • Salehi, B., et al. (2019). Health functionality of apigenin: A review. Critical Reviews in Food Science and Nutrition, 60(13), 2248-2273. [Link]

  • Robledinos-Antón, N., et al. (2021). Keap1/Nrf2 Signaling Pathway. Antioxidants, 10(11), 1775. [Link]

  • Wang, Y., et al. (2023). Molecular mechanism of Nrf2 signaling pathway regulating oxidative stress. ResearchGate. [Link]

  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Antioxidants, 9(11), 1115. [Link]

  • Salehi, B., et al. (2022). Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment. Biomolecules, 12(11), 1660. [Link]

  • Tao, S., et al. (2024). Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer. Frontiers in Pharmacology, 15, 1368944. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Current Opinion in Toxicology, 1, 1-11. [Link]

  • Li, X., et al. (2016). Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. Molecules, 21(9), 1246. [Link]

  • Ueda, H., et al. (2001). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. ResearchGate. [Link]

  • Sembiring, E. N., et al. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Rasayan Journal of Chemistry, 11(3), 1183-1192. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • Singh, A., et al. (2022). Studies on Apigenin and Its Biological and Pharmacological Activity in Brain Disorders. Journal of Natural Science, Biology and Medicine, 13(2), 163-166. [Link]

  • Zhang, R., et al. (2015). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Molecular and Cellular Biology, 35(18), 3044-3054. [Link]

  • Le-Nutra. (2025). What Is The Difference Between Quercetin And Rutin?. Le-Nutra Blog. [Link]

  • Rusmana, D., et al. (2017). Antioxidant Activity of Phyllanthus niruri Extract, Rutin and Quercetin. The Indonesian Biomedical Journal, 9(2), 84-90. [Link]

Sources

Comparative

An In-Depth Guide to the In Vivo Efficacy of Apigenin and Its Glycosylated Forms

Prepared by a Senior Application Scientist This guide provides a comparative analysis of the in vivo efficacy of apigenin and its naturally occurring glycosylated derivatives. As researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comparative analysis of the in vivo efficacy of apigenin and its naturally occurring glycosylated derivatives. As researchers and drug development professionals, understanding the nuances of how glycosylation impacts bioavailability, metabolism, and ultimately, therapeutic activity is paramount. This document moves beyond a simple recitation of facts to explain the causality behind the observed differences, offering field-proven insights into experimental design and interpretation.

The Central Conundrum: Bioavailability vs. Intrinsic Activity

Apigenin, a flavone abundant in fruits and vegetables, is a molecule of immense therapeutic interest, demonstrating potent anti-inflammatory, antioxidant, and anti-cancer properties in vitro.[1][2] However, its translation to in vivo efficacy is hampered by a critical challenge: poor bioavailability.[3] Apigenin itself is lipophilic and has low water solubility, which, despite high membrane permeability, leads to rapid and extensive first-pass metabolism in the intestine and liver.[2][3][4]

In nature and in our diet, apigenin is most often found not as a free aglycone but conjugated to a sugar moiety, forming a glycoside (e.g., apigenin-7-O-glucoside).[3][5] This glycosidic bond is the lynchpin that dictates the compound's fate in the body and is central to our comparison. The core question is not simply which form is "better," but rather, how does the glycoside serve as a biological delivery system for the active aglycone?

The Metabolic Journey: A Tale of Two Forms

The profound difference in in vivo efficacy between apigenin and its glycosides is almost entirely attributable to their divergent paths of absorption and metabolism.

  • Apigenin (Aglycone): When administered orally in its pure form, apigenin is immediately subject to absorption and metabolism. Its estimated oral bioavailability in rats is around 30%, but this can be misleading as it undergoes extensive conversion into glucuronide and sulfate conjugates.[3][6] This rapid metabolism significantly limits the systemic exposure to the free, active form.

  • Apigenin Glycosides (e.g., Apigenin-7-O-glucoside): The journey of a glycoside is more complex and, paradoxically, more effective. The sugar moiety renders the molecule more water-soluble but prevents its direct absorption in the upper gastrointestinal tract.[1][5] These glycosides travel largely intact to the lower intestine, where they are hydrolyzed by bacterial β-glucosidases, liberating the apigenin aglycone.[3][5] This delayed release effectively bypasses a significant portion of the initial, aggressive first-pass metabolism that the pure aglycone would face. The result is that oral administration of the glycoside can lead to a significantly higher systemic exposure to the parent apigenin, acting as a natural prodrug.[7]

A human study investigating chamomile tea, rich in apigenin-7-O-glucoside, showed a peak plasma concentration of apigenin metabolites at 2 hours, suggesting absorption in the upper gastrointestinal tract, with a urinary excretion equivalent to 34% of intake.[8][9] In contrast, a parsley drink containing a more complex glycoside led to a peak concentration at 4 hours, indicative of absorption in the lower gut, with a lower urinary excretion of 11.2%.[8][9] This highlights how the type of glycoside and the food matrix influence the site and efficiency of absorption.

cluster_GIT Gastrointestinal Tract cluster_Circulation Systemic Circulation & Metabolism Oral Ingestion Oral Ingestion Stomach Stomach Oral Ingestion->Stomach Apigenin-7-O-glucoside (A7G) Small Intestine Small Intestine Stomach->Small Intestine A7G (stable) Colon Colon Small Intestine->Colon Unhydrolyzed A7G Liberated Apigenin Liberated Apigenin Colon->Liberated Apigenin Hydrolysis by Microbiota β-glucosidases Absorption Absorption Liberated Apigenin->Absorption Liver Liver Absorption->Liver Portal Vein Systemic Apigenin Systemic Apigenin Liver->Systemic Apigenin Bypass of some first-pass effect Metabolites Metabolites Systemic Apigenin->Metabolites Phase II Metabolism (Glucuronidation/Sulfation) Excretion Excretion Metabolites->Excretion Urine/Feces

Caption: Metabolic pathway of oral apigenin-7-O-glucoside.

Comparative In Vivo Efficacy: Experimental Evidence

The superior pharmacokinetic profile of glycosides often translates into enhanced therapeutic efficacy in vivo.

Anti-Cancer Activity

This is the area with some of the most compelling comparative data. While apigenin itself is a known anti-cancer agent that can induce apoptosis and cell-cycle arrest[2], studies directly comparing it to its glycoside in vivo are revealing. Research on HCT116 human colon cancer cells demonstrated that apigenin-7-O-glucoside was more effective than apigenin at reducing cell viability and inducing apoptosis.[1][10] Crucially, the glycosylated form achieved the same effect at a lower concentration.[1][10][11] This suggests that the improved systemic exposure from the glycoside leads to higher effective concentrations at the tumor site.

Apigenin exerts its anti-cancer effects by modulating key signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR and NF-κB pathways, which are critical for cancer cell proliferation, survival, and metastasis.[12][13]

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Apigenin Apigenin Apigenin->PI3K inhibition Apigenin->AKT inhibition Apigenin->mTOR inhibition

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory and Antioxidant Activity

In terms of anti-inflammatory capacity, apigenin and apigenin-7-O-glucoside have been reported to be similar.[1] Apigenin's mechanism involves the regulation of key inflammatory pathways like NF-κB.[2][12]

The comparison of antioxidant activity is more nuanced. In vitro, aglycones typically exhibit stronger free-radical scavenging activity.[14][15] However, this doesn't account for stability and metabolism. In vivo studies suggest that while the intrinsic activity of the aglycone is higher, the improved stability and bioavailability of glycosides allow them to maintain significant antioxidant activity throughout the digestive process and deliver a more sustained effect post-absorption.[14][16][17]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and efficacy data from preclinical studies.

Table 1: Comparative Pharmacokinetic Parameters

Compound Animal Model Dose (mg/kg) Tmax (h) Bioavailability (%) Key Finding Reference
Apigenin Rat Oral 0.5 - 2.5 ~30% Rapid absorption but extensive first-pass metabolism. [6]
Apigenin-7-O-glucoside Human Oral (tea) ~2 34% (urinary excretion) Absorption likely in the upper GI tract. [8][9]
Apigenin Glycoside Human Oral (parsley) 4 - 6 11.2% (urinary excretion) Absorption likely in the lower GI tract, showing matrix effect. [8][9]

| Apigenin Glucuronide (A7G) | Rat | Oral | - | - | Leads to higher systemic exposure of parent apigenin. |[7] |

Table 2: Comparative In Vitro Anti-Cancer Efficacy

Compound Cancer Cell Line IC50 Value Key Finding Reference
Apigenin-7-glucoside HCT116 (Colon) 15 µM More potent than the aglycone in some cancer models. [18]
Apigenin-7-glucoside HeLa (Cervical) 47.26 µM (48h) Demonstrates significant anti-proliferative activity. [18]

| Apigenin | HeLa (Cervical) | - | The aglycone was found to be more active than the heteroside. |[19] |

Note: Direct in vivo efficacy comparisons are less common in the literature than pharmacokinetic or in vitro studies. The superior efficacy of glycosides is often inferred from their improved bioavailability.

Gold-Standard Experimental Protocols

To rigorously compare these compounds, specific, well-designed in vivo experiments are essential. The following protocols provide a self-validating framework for such a comparison.

Protocol 1: Comparative Pharmacokinetic Analysis in Rodents

Objective: To determine and compare the pharmacokinetic profiles of apigenin and apigenin-7-O-glucoside following oral administration.

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g). House animals under standard conditions with a 12h light/dark cycle and access to food and water ad libitum. Acclimatize for at least one week.

  • Test Articles & Dosing:

    • Prepare suspensions of apigenin and apigenin-7-O-glucoside in a vehicle of 0.5% carboxymethylcellulose (CMC) in water.

    • Divide rats into two groups (n=6 per group).

    • Administer a single oral dose (e.g., 50 mg/kg) via gavage after an overnight fast.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.

    • Immediately centrifuge blood at 4,000 rpm for 10 min at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Analytical Method:

    • Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of apigenin, apigenin-7-O-glucoside, and major metabolites (e.g., apigenin-glucuronide) in plasma.

    • Include protein precipitation (e.g., with acetonitrile) and internal standards for accurate quantification.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (elimination half-life).

    • Perform statistical analysis (e.g., t-test) to compare parameters between the two groups.

Protocol 2: In Vivo Anti-Cancer Efficacy in a Xenograft Model

Objective: To compare the tumor growth inhibition effects of apigenin and apigenin-7-O-glucoside in a human cancer xenograft model.

A HCT116 Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomize Mice into Treatment Groups (n=8-10/group) C->D E Group 1: Vehicle Control (e.g., 0.5% CMC) D->E F Group 2: Apigenin (e.g., 50 mg/kg) D->F G Group 3: Apigenin-7-O-glucoside (50 mg/kg) D->G H Daily Oral Gavage for 21 Days E->H F->H G->H I Monitor Tumor Volume & Body Weight (2-3x/week) H->I J Study Endpoint: Sacrifice & Tumor Excision I->J K Data Analysis: Tumor Weight & Growth Inhibition J->K

Caption: Workflow for a comparative in vivo xenograft study.

  • Cell Line & Animal Model:

    • Use HCT116 human colon cancer cells.

    • Use 6-8 week old male BALB/c nude mice.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of Matrigel/PBS mixture into the right flank of each mouse.

  • Treatment Protocol:

    • Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into three groups: Vehicle, Apigenin, and Apigenin-7-O-glucoside.

    • Administer treatments daily via oral gavage at a specified dose (e.g., 50 mg/kg) for 21-28 days.

  • Efficacy Monitoring:

    • Measure tumor dimensions and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint & Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and record their final weight.

    • Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Optional: Homogenize tumor tissue for Western blot analysis of PI3K/Akt pathway markers or perform immunohistochemistry for proliferation markers (e.g., Ki-67).

Conclusion and Strategic Implications

The available evidence strongly suggests that for oral administration, apigenin's glycosylated forms are often superior to the aglycone in achieving in vivo efficacy. This superiority is not due to greater intrinsic activity but to the glycoside's role as a natural, stabilized prodrug that enhances systemic exposure to the active apigenin molecule.[7]

For researchers and drug developers, this has critical implications:

  • Prioritize Glycosides for Oral Formulations: When developing oral therapies based on apigenin, starting with a stable glycoside like apigenin-7-O-glucoside is a more logical and evidence-based strategy.

  • Context is Key: The choice of aglycone versus glycoside may depend on the therapeutic target. For topical applications or localized delivery within the GI tract, the aglycone might be preferable.

  • Future Research: Further head-to-head in vivo efficacy studies across different disease models (inflammation, neurodegeneration) are needed. Investigating novel delivery systems (e.g., nanoparticles, liposomes) for both forms could help overcome their respective limitations and unlock their full therapeutic potential.

By understanding the causal link between chemical form, metabolism, and biological activity, we can make more informed decisions in the design of preclinical studies and the development of next-generation flavonoid-based therapeutics.

References

  • Title: Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions Source: EXCLI Journal URL: [Link]

  • Title: Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? Source: ResearchGate (Preprint) URL: [Link]

  • Title: CYTOTOXIC ACTIVITY AND EVALUATION OF IN VITRO RELEASE OF APIGENIN 7-O-GLUCOSIDE FROM THE TOPICAL PHARMACEUTICAL FORMULATION Source: AVESIS URL: [Link]

  • Title: Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: The bioavailability of apigenin-7-glucoside is influenced by human intestinal microbiota in rats Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: (PDF) Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions Source: ResearchGate URL: [Link]

  • Title: Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction Source: MDPI URL: [Link]

  • Title: Anticancer Effects and Molecular Mechanisms of Apigenin in Cervical Cancer Cells Source: MDPI URL: [Link]

  • Title: The absorption, distribution, metabolism, and elimination of apigenin Source: ResearchGate URL: [Link]

  • Title: Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Some Bioactivities of Isolated Apigenin-7-O-glucoside and Luteolin-7-O-glucoside Source: MDPI URL: [Link]

  • Title: Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers? Source: Frontiers in Pharmacology URL: [Link]

  • Title: Flavonoid Source: Wikipedia URL: [Link]

  • Title: An in vitro Evaluation of Apigenin and Apigenin-7-O-glucoside Against HeLa Human Cervical Cancer Cell Line Source: ResearchGate URL: [Link]

  • Title: Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults Source: Free Radical Biology and Medicine URL: [Link]

  • Title: Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: (PDF) Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo Source: ResearchGate URL: [Link]

  • Title: Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Comparison of Redox Properties of Flavonoid Aglycones and Corresponding Glycosides and Their Mixtures in the Cellular Model Source: MDPI URL: [Link]

Sources

Validation

Unveiling the Synergistic Potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside: A Comparative Guide for Drug Development Professionals

In the landscape of modern pharmacology, the quest for enhancing therapeutic efficacy while minimizing adverse effects is a paramount objective. Combination therapies, leveraging synergistic interactions between compound...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmacology, the quest for enhancing therapeutic efficacy while minimizing adverse effects is a paramount objective. Combination therapies, leveraging synergistic interactions between compounds, represent a highly promising strategy. This guide delves into the prospective synergistic effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a naturally occurring flavonoid glycoside, with other established therapeutic agents. While direct experimental data on this specific glycoside is nascent, a robust body of evidence surrounding its aglycone, apigenin, provides a strong scientific rationale for its potential in combination regimens.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis of apigenin's synergistic activities and providing detailed experimental frameworks to investigate the potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside.

The Metabolic Prelude to Synergy: A Working Hypothesis

Apigenin 7-O-(2G-rhamnosyl)gentiobioside, as a glycoside, is likely to undergo metabolic transformation in vivo. It is well-documented that flavonoid glycosides are often hydrolyzed by intestinal or microbial enzymes to release their aglycone form.[1][2] Therefore, it is hypothesized that the biological activity and synergistic potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside are primarily attributable to the systemic availability of its aglycone, apigenin. This guide will, therefore, extrapolate the potential synergistic effects of the parent glycoside from the established activities of apigenin.

Synergistic Interactions of Apigenin: A Comparative Analysis

Apigenin has demonstrated significant synergistic effects with several conventional chemotherapeutic agents, most notably paclitaxel and doxorubicin. These interactions are not merely additive but represent a potentiation of therapeutic effect through intricate molecular mechanisms.

Apigenin and Paclitaxel: A Synergistic Alliance Against Cancer

Paclitaxel, a cornerstone of chemotherapy, exerts its anticancer effects by stabilizing microtubules and inducing mitotic arrest. However, its clinical utility can be hampered by toxicity and the development of resistance. Apigenin has been shown to synergistically enhance the pro-apoptotic effects of paclitaxel in various cancer cell lines.[3]

Experimental Data Summary: Apigenin in Combination with Paclitaxel

Cell LineApigenin ConcentrationPaclitaxel ConcentrationObserved Synergistic EffectCombination Index (CI)Reference
HeLa15 µM4 nMSignificantly enhanced cytotoxicity and apoptosis0.3918 ± 0.0436[3]
A54915 µM4 nMEnhanced cytotoxicityNot specified[3]
Hep3B15 µM4 nMEnhanced cytotoxicityNot specified[3]

Causality Behind the Synergy: The synergistic pro-apoptotic effect of the apigenin-paclitaxel combination is attributed to the induction of oxidative stress within cancer cells. Apigenin treatment leads to an accumulation of reactive oxygen species (ROS) through the suppression of superoxide dismutase (SOD) activity.[3] This heightened oxidative environment sensitizes the cancer cells to paclitaxel-induced apoptosis, which is mediated through the activation of caspase-2 and the mitochondrial apoptotic pathway.[4]

Signaling Pathway: Apigenin and Paclitaxel Synergy

cluster_apigenin Apigenin cluster_paclitaxel Paclitaxel cluster_cell Cancer Cell Apigenin Apigenin SOD Superoxide Dismutase (SOD) Apigenin->SOD inhibits ROS Reactive Oxygen Species (ROS) Apigenin->ROS increases SOD->ROS suppresses conversion of O2- to H2O2 Caspase2 Caspase-2 activation ROS->Caspase2 Paclitaxel Paclitaxel Mitochondria Mitochondrial Pathway Paclitaxel->Mitochondria Caspase2->Mitochondria amplifies signal Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Synergistic apoptotic signaling of Apigenin and Paclitaxel.

Apigenin and Doxorubicin: Overcoming Chemoresistance

Doxorubicin is another widely used chemotherapeutic that intercalates DNA and inhibits topoisomerase II. Its efficacy can be limited by cardiotoxicity and drug resistance. Apigenin has been shown to potentiate the cytotoxic effects of doxorubicin in cancer cells.[5]

Experimental Data Summary: Apigenin in Combination with Doxorubicin

Cell LineApigenin ConcentrationDoxorubicin ConcentrationObserved Synergistic EffectReference
HepG2Not specifiedNot specifiedIncreased cytotoxicity
MDA-MB-231Dose-dependentDose-dependentSignificant reduction in cell viability[5]

Causality Behind the Synergy: The synergistic interaction between apigenin and doxorubicin appears to involve multiple mechanisms. One proposed mechanism is the modulation of ATP-binding cassette (ABC) transporter proteins, which are often implicated in multidrug resistance.[5] By potentially inhibiting these efflux pumps, apigenin may increase the intracellular concentration and retention of doxorubicin, thereby enhancing its cytotoxic effect. Additionally, indirect influences from the AKT and MYC signaling pathways may contribute to this synergy.[5]

Experimental Protocols for Investigating Synergy

To validate the hypothesized synergistic effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside, a series of well-defined in vitro experiments are necessary. The following protocols provide a comprehensive framework for such an investigation.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of Apigenin 7-O-(2G-rhamnosyl)gentiobioside alone and in combination with other compounds (e.g., paclitaxel, doxorubicin) and to quantify the nature of the interaction (synergism, additivity, or antagonism).

Methodology: MTT Assay and Combination Index (CI) Analysis

  • Cell Culture: Culture the desired cancer cell line (e.g., HeLa, MDA-MB-231) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and the combination drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each compound.

  • Treatment: Treat the cells with:

    • Apigenin 7-O-(2G-rhamnosyl)gentiobioside alone (multiple concentrations).

    • The combination drug alone (multiple concentrations).

    • A combination of both drugs at a constant ratio (e.g., based on their respective IC50 values).

    • Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each compound alone.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[7] A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

    • Generate isobolograms to visually represent the synergistic interactions.[8]

Experimental Workflow: Synergy Assessment

Start Start: Cell Seeding Treatment Drug Treatment (Single agents & Combination) Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance Analysis Data Analysis: - IC50 Calculation - Combination Index (CI) - Isobologram Absorbance->Analysis End End: Determine Synergy Analysis->End

Caption: Workflow for assessing synergistic cytotoxicity.

Apoptosis Induction Analysis

Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.

Methodologies:

  • Western Blot for Apoptotic Markers:

    • Protein Extraction: Treat cells with the synergistic combination of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and the partner drug. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.[10]

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

    • Cell Treatment and Harvesting: Treat cells as described for the Western blot. Harvest both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[11]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]

Conclusion and Future Directions

The existing body of research on apigenin provides a compelling, albeit indirect, foundation for proposing the synergistic potential of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in combination therapies. The likely metabolic conversion of this glycoside to its active aglycone, apigenin, suggests that it could share a similar mechanistic profile of synergy, particularly in the context of cancer therapy.

The experimental protocols detailed in this guide offer a clear and robust roadmap for researchers to systematically investigate these hypothesized synergistic effects. Such studies are crucial for unlocking the full therapeutic potential of this promising natural compound and for the development of more effective and less toxic treatment regimens. Future in vivo studies will be essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of Apigenin 7-O-(2G-rhamnosyl)gentiobioside in a whole-organism context.

References

  • Banerjee, S., Singh, S. K., Chowdhury, I., Lillard, J. W., & Singh, R. (2015). Apigenin enhances the efficacy of doxorubicin and etoposide in leukaemia cell lines.
  • Choudhury, D., Ganguly, A., & Das, S. (2013). Apigenin, a natural flavonoid, inhibits microtubule polymerization and induces apoptosis in human lung cancer cells. Cellular and Molecular Biology, 59(1), 107-116.
  • Mortezaee, K., Salehi, E., Mirtavoos-Mahyari, H., Motevaseli, E., Najafi, M., Farhood, B., Rosengren, R. J., & Sahebkar, A. (2019). Mechanisms of action of apigenin in cancer prevention and therapy. Seminars in Cancer Biology, 56, 141-159.
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.
  • Tallarida, R. J. (2006). Isobologram analysis. Methods in Molecular Medicine, 120, 261-274.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(10).
  • Li, B., Chen, M., Liu, Y., Zhang, Y., & Shen, B. (2011). Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells. PloS one, 6(12), e29169.
  • Thilakarathna, S. H., & Rupasinghe, H. V. (2013). Flavonoid bioavailability and attempts for bioavailability enhancement. Nutrients, 5(9), 3367–3387.
  • Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Shah, Z. A., & Bawazeer, S. (2018). Apigenin as an anticancer agent: a review. DARU Journal of Pharmaceutical Sciences, 26(2), 119-131.
  • Xiao, J., Capanoglu, E., Jassbi, A. R., & Miron, A. (2016). Advance on the flavonoid C-glycosides and health benefits. Critical reviews in food science and nutrition, 56(sup1), S29-S45.
  • Hostetler, G. L., Ralston, R. A., & Schwartz, S. J. (2017). Flavones: food sources, bioavailability, metabolism, and bioactivity. Advances in Nutrition, 8(3), 423-435.
  • Chou, T. C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2024). Apigenin's Modulation of Doxorubicin Efficacy in Breast Cancer. International Journal of Molecular Sciences, 25(11), 6089.
  • Zhou, Z., Zhang, C., & Feng, S. (2011). Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells. PLoS One, 6(12), e29169.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Grabham, P. W. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in pharmacology, 10, 1206.
  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • Jendželovský, R., Jendželovská, Z., Kovaľ, J., & Fedoročko, P. (2019). Apigenin and hesperidin augment the toxic effect of doxorubicin against HepG2 cells.
  • Wang, M., Li, F., Wang, Y., Zhang, Y., & Chen, Y. (2021). A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro. Molecules, 26(16), 4983.
  • Li, B., Chen, M., Liu, Y., Zhang, Y., & Shen, B. (2011). Synergistic effects of apigenin and paclitaxel on apoptosis of cancer cells. PloS one, 6(12), e29169.
  • Bio-Rad. (n.d.). Western Blotting Protocol for Apoptosis. Retrieved from [Link]

  • Lukiw, W. J. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Current Issues in Pharmacy and Medical Sciences, 36(4), 204-208.
  • Lee, J. Y., & Kim, J. H. (2019). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR protocols, 1(2), 100088.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Brüll, V., Burak, C., & Wolffram, S. (2022). Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults. Free Radical Biology and Medicine, 185, 12-21.
  • Zhang, L., Wang, Y., & Zhang, X. (2020). Advances on the in vivo and in vitro glycosylations of flavonoids. Applied Microbiology and Biotechnology, 104(14), 6035-6047.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Philchenkov, A., Zavelevich, M., & Kroczak, T. (2018). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1709, 1-10.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Lee, J. J., & Kong, M. (2012). Experiment Designs for the Assessment of Drug Combination Synergism.
  • Grabovsky, Y., & Tallarida, R. J. (2004). An Overview of Drug Combination Analysis with Isobolograms. Journal of Pharmacology and Experimental Therapeutics, 311(1), 1-8.
  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., ... & Martins, N. (2019). The therapeutic potential of apigenin. International journal of molecular sciences, 20(6), 1305.
  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay.
  • Nabavi, S. F., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., Daglia, M., Skalicka-Woźniak, K., & Nabavi, S. M. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain research bulletin, 119, 1-11.
  • Promega. (n.d.).
  • Tallarida, R. J. (2012). Drug Combinations: Tests and Analysis with Isoboles. Current protocols in pharmacology, 58(1), 9.19.1-9.19.16.
  • JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies.
  • Mpindi, J. P., Yadav, B., Östling, P., & Kallioniemi, O. (2016). Methods for High-throughput Drug Combination Screening and Synergy Scoring. Methods in molecular biology (Clifton, N.J.), 1470, 365–384.

Sources

Comparative

A Head-to-Head Comparative Analysis of Apigenin 7-O-(2G-rhamnosyl)gentiobioside and Luteolin-7-O-glucoside for Researchers and Drug Development Professionals

In the ever-evolving landscape of flavonoid research, a nuanced understanding of individual glycosides is paramount for unlocking their full therapeutic potential. This guide offers a detailed comparative analysis of two...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of flavonoid research, a nuanced understanding of individual glycosides is paramount for unlocking their full therapeutic potential. This guide offers a detailed comparative analysis of two prominent flavone glycosides: Apigenin 7-O-(2G-rhamnosyl)gentiobioside and Luteolin-7-O-glucoside. While both share a common flavone backbone, their distinct glycosylation patterns and aglycone structures give rise to unique physicochemical and pharmacological profiles. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future research and development endeavors.

Structural and Physicochemical Distinctions

The fundamental difference between these two compounds lies in both their aglycone core and their appended sugar moieties. Apigenin 7-O-(2G-rhamnosyl)gentiobioside is a glycoside of apigenin, characterized by a trisaccharide chain attached at the 7-hydroxyl position. Luteolin-7-O-glucoside, in contrast, is a simpler glucoside of luteolin.

Apigenin 7-O-(2G-rhamnosyl)gentiobioside possesses the aglycone apigenin (4′,5,7-trihydroxyflavone). Its complex sugar component consists of a gentiobiose (two glucose units) with a rhamnose attached to the second glucose.

Luteolin-7-O-glucoside is formed from the aglycone luteolin (3′,4′,5,7-tetrahydroxyflavone) and a single glucose molecule at the 7-position. The additional hydroxyl group on the B-ring of luteolin compared to apigenin is a key structural differentiator that often enhances its biological activities.

The glycosylation significantly impacts the solubility and stability of these flavonoids. The complex trisaccharide of Apigenin 7-O-(2G-rhamnosyl)gentiobioside is expected to confer greater water solubility compared to its aglycone, a critical factor for bioavailability.[1] Similarly, the glucose moiety in luteolin-7-O-glucoside enhances its solubility.

PropertyApigenin 7-O-(2G-rhamnosyl)gentiobiosideLuteolin-7-O-glucoside
Aglycone ApigeninLuteolin
Molecular Formula C₃₃H₄₀O₁₉[2][3][4][5][6]C₂₁H₂₀O₁₁
Molecular Weight 740.66 g/mol [2][3][4][5][6]448.38 g/mol
Sugar Moiety 2G-rhamnosyl-gentiobiose (trisaccharide)Glucose (monosaccharide)

Diagram: Chemical Structures

G cluster_0 Apigenin 7-O-(2G-rhamnosyl)gentiobioside cluster_1 Luteolin-7-O-glucoside A7G A7G L7G L7G G cluster_0 Luteolin-7-O-glucoside cluster_1 Apigenin (Aglycone) L7G Luteolin-7-O-glucoside NFkB NF-κB L7G->NFkB inhibits PI3K_Akt PI3K/Akt L7G->PI3K_Akt inhibits STAT3 STAT3 L7G->STAT3 inhibits Inflammation Inflammation NFkB->Inflammation promotes PI3K_Akt->Inflammation promotes STAT3->Inflammation promotes Apigenin Apigenin MAPK_ERK MAPK/ERK Apigenin->MAPK_ERK modulates PI3K_Akt_A PI3K/Akt Apigenin->PI3K_Akt_A modulates Cell_Proliferation Cell_Proliferation MAPK_ERK->Cell_Proliferation regulates PI3K_Akt_A->Cell_Proliferation regulates

Caption: Simplified signaling pathways modulated by Luteolin-7-O-glucoside and the aglycone Apigenin.

Comparative Summary

FeatureApigenin 7-O-(2G-rhamnosyl)gentiobiosideLuteolin-7-O-glucoside
Antioxidant Activity (DPPH) Data not availableEC₅₀: 6.80 µM [7]
Anti-inflammatory (NO Inhibition) Data not availableIC₅₀: 22.7 µM [8]
Cytotoxicity (MCF-7) Data not availableIC₅₀: 3.98 µg/ml [9]
Key Modulated Pathways MAPK/ERK, PI3K/Akt (inferred from aglycone) [10][11]NF-κB, PI3K/Akt, STAT3 [1][8][12]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are standardized protocols for the key assays discussed.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound (dissolved in a suitable solvent like DMSO or methanol) to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample. [13][14][15]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay determines the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages stimulated with LPS.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [16][17][18]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding Apigenin 7-O-(2G-rhamnosyl)gentiobioside and Luteolin-7-O-glucoside. The available data clearly indicates that Luteolin-7-O-glucoside is a well-characterized flavonoid glycoside with potent antioxidant, anti-inflammatory, and anticancer activities. Its mechanisms of action are also relatively well-understood, involving the modulation of key signaling pathways like NF-κB and STAT3.

In contrast, Apigenin 7-O-(2G-rhamnosyl)gentiobioside remains a comparatively understudied molecule. While its structural relationship to apigenin suggests it likely possesses valuable biological activities, there is a pressing need for rigorous experimental validation. Future research should prioritize the systematic evaluation of its antioxidant, anti-inflammatory, and cytotoxic properties using standardized assays to determine its IC₅₀/EC₅₀ values. Furthermore, mechanistic studies are crucial to elucidate the specific signaling pathways it modulates. Such data will be invaluable for a more complete and direct comparison with Luteolin-7-O-glucoside and for determining its unique therapeutic potential.

References

  • Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. Available from: [Link]

  • Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. MDPI. Available from: [Link]

  • Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells. MDPI. Available from: [Link]

  • Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells. National Institutes of Health. Available from: [Link]

  • Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells. ResearchGate. Available from: [Link]

  • Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. National Institutes of Health. Available from: [Link]

  • Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. MDPI. Available from: [Link]

  • Exploring Chemical Composition of the Aerial Parts of Vernoniastrum migeodii and Anti-Inflammatory Activity of the Compounds. MDPI. Available from: [Link]

  • Apigenin 7-O-(2G-rhamnosyl) gentiobioside. CD BioGlyco. Available from: [Link]

  • Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment. National Institutes of Health. Available from: [Link]

  • Cuminum cyminum fruits as source of luteolin- 7- O-glucoside, potent cytotoxic flavonoid against breast cancer cell lines. National Institutes of Health. Available from: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • Apigenin role as cell-signaling pathways modulator: implications in cancer prevention and treatment. ResearchGate. Available from: [Link]

  • Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation. ResearchGate. Available from: [Link]

  • DPPH radical scavenging activity. Marine Biology. Available from: [Link]

  • MTT (Assay protocol). Protocols.io. Available from: [Link]

  • The effect of apigenin and AP7Glu on HCT116 cell's viability.... ResearchGate. Available from: [Link]

  • Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. MDPI. Available from: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available from: [Link]

  • Luteolin-7-O-Glucoside Inhibits Oral Cancer Cell Migration and Invasion by Regulating Matrix Metalloproteinase-2 Expression and Extracellular Signal-Regulated Kinase Pathway. National Institutes of Health. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. Available from: [Link]

  • Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives. MDPI. Available from: [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. Available from: [Link]

  • Apigenin mediated alterations in signaling pathways observed in.... ResearchGate. Available from: [Link]

  • Molecular targets of apigenin in colorectal cancer cells: Involvement of p21, NAG-1 and p53. National Institutes of Health. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Personal Protective Equipment for Handling Apigenin 7-O-(2G-rhamnosyl)gentiobioside

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. As researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of Apigenin 7-O-(2G-rhamnosyl)gentiobioside. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety measures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.

Hazard Assessment and the Principle of Prudent Practice

A critical first step in developing any handling protocol is a thorough hazard assessment. The Safety Data Sheet (SDS) for Apigenin 7-O-(2G-rhamnosyl)gentiobioside states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, a cornerstone of laboratory safety is the "Principle of Prudent Practice," which advises treating all chemicals with caution, especially when data is limited or when related compounds exhibit known hazards.[2]

In this case, the parent aglycone, Apigenin , is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3][4] This disparity necessitates a conservative approach. We will base our PPE recommendations on the potential hazards of the parent compound to ensure the highest level of protection. The primary routes of potential exposure for a powdered substance like this are inhalation of dust, and direct skin or eye contact.

Hazard Profile Summary
FeatureApigenin 7-O-(2G-rhamnosyl)gentiobiosideApigenin (Parent Aglycone)Rationale for Precaution
GHS Classification Not classified[1]Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE 3 (Resp. Tract Irritation)[3][4]The known hazards of the core chemical structure warrant elevated precautions.
Physical Form Solid / PowderSolid / Powder[3]Powdered form presents an inhalation and dermal contact risk.
Primary Exposure Inhalation (dust), Dermal, OcularInhalation (dust), Dermal, OcularProtocols must mitigate exposure through all three routes.
First Aid (Skin) Generally does not irritate the skin.[1]Rinse skin with water/shower; consult a physician if irritation occurs.[3]Assume potential for irritation; barrier protection is essential.
First Aid (Eyes) Rinse opened eye for several minutes under running water.[1]Irrigate copiously with clean, fresh water for at least 10 minutes; consult an ophthalmologist.[3]Mandatory eye protection is required to prevent contact.

Core Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered PPE approach is required. The minimum PPE for any laboratory work involving chemicals serves as our baseline.[5]

  • 2.1. Primary Laboratory Attire (Minimum Requirement)

    • Laboratory Coat: A full-length, buttoned lab coat is mandatory. This serves as the first barrier, protecting personal clothing and exposed skin on the arms from incidental contact with chemical dust.[6]

    • Full-Length Pants and Closed-Toe Shoes: This is a universal lab safety rule.[5] It ensures that the legs and feet are protected from spills and falling objects.

  • 2.2. Hand Protection: Nitrile Gloves

    • Specification: Wear well-fitting nitrile gloves at all times when handling the compound, its containers, or contaminated equipment.

    • Causality: Nitrile provides chemical resistance and is less likely to cause allergic reactions than latex. A proper fit ensures dexterity for tasks like weighing. Before use, always inspect gloves for any signs of damage, such as pinholes or tears.[7] Hands should be washed thoroughly after removing gloves.[8]

  • 2.3. Eye and Face Protection: Safety Glasses

    • Specification: ANSI Z87.1-rated safety glasses with side shields are required.

    • Causality: Safety glasses protect against accidental splashes or airborne particles entering the eye.[6] Given that the parent compound is a known eye irritant, this is a non-negotiable requirement.

  • 2.4. Respiratory Protection: Engineering Controls and Masks

    • Primary Control (Engineering): All handling of the powdered form of Apigenin 7-O-(2G-rhamnosyl)gentiobioside that could generate dust (e.g., weighing, transferring, reconstituting) must be performed inside a certified chemical fume hood or a powder containment hood.[9][10] This is the most effective way to prevent the generation of airborne aerosols and minimize inhalation exposure.

    • Secondary Control (Respirator): In the rare event that a fume hood is not available, or during a large spill cleanup, a NIOSH-approved N95 respirator is required. This mask will filter out fine particulates and prevent respiratory tract irritation.

Safe Handling Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring reproducible safety.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination cluster_doff Phase 5: Doffing PPE A 1. Area Setup Verify fume hood function. Lay down absorbent liner. B 2. Don PPE Lab Coat -> Gloves -> Safety Glasses A->B Proceed when area is ready C 3. Handle Compound Perform all powder work inside fume hood. Minimize dust creation. B->C Enter work area D 4. Clean Up Wipe down surfaces. Segregate waste. C->D After handling is complete E 5. Doff PPE Gloves -> Safety Glasses -> Lab Coat D->E Before exiting the lab

Caption: A 5-phase workflow for safely handling powdered chemical agents.

Detailed Protocol
  • Step 1: Preparation & Pre-Donning

    • Verify that the chemical fume hood is operational and has a current certification.

    • Cover the work surface within the hood with a disposable, absorbent liner to contain any minor spills and facilitate cleanup.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the hood before retrieving the chemical.

  • Step 2: Donning PPE

    • Don your lab coat and fasten it completely.

    • Put on safety glasses.

    • Wash and dry your hands, then don nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Step 3: Handling the Compound

    • Perform all manipulations of the powder within the fume hood.

    • When opening the container and weighing the powder, use slow and deliberate movements to avoid creating dust clouds.

    • If reconstituting, add the solvent to the powder slowly to prevent splashing. Flavonoid glycosides are generally soluble in water and alcohol.[11]

  • Step 4: Post-Handling & Decontamination

    • Securely cap the stock container and any prepared solutions.

    • Wipe down all equipment and the work surface with an appropriate cleaning agent.

    • Dispose of the absorbent liner and any contaminated consumables (e.g., weigh boats, pipette tips) into a designated solid waste container.

  • Step 5: Doffing PPE

    • This sequence is critical to prevent self-contamination.

    • Remove gloves first, peeling them off inside-out.

    • Remove your lab coat, turning it inside-out as you remove it to contain any surface contamination.

    • Remove safety glasses.

    • Wash your hands thoroughly with soap and water before leaving the laboratory.[7]

Spill and Disposal Management Plan

An effective safety plan always includes protocols for accidents and waste disposal.[12]

  • 4.1. Accidental Spill Response

    • Alert & Secure: Alert personnel in the immediate area.

    • Evacuate (if necessary): For a large spill outside of a containment hood, evacuate the immediate area to allow dust to settle.

    • Don PPE: Before cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if the spill is large or outside a hood.

    • Clean Up: Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization. Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard. Place the collected material and all cleaning materials into a sealed bag or container.

    • Decontaminate: Wipe the spill area with a damp cloth, then clean with a suitable laboratory detergent.

  • 4.2. Waste Disposal Plan

    • Guiding Principle: Although the compound itself is not classified as hazardous waste, it should be disposed of through the institution's chemical waste stream as a precautionary measure.[13][14] Never dispose of chemical waste in the general trash or down the drain without explicit approval from your institution's Environmental Health and Safety (EHS) department.[13]

    • Contaminated Solid Waste: All contaminated items (gloves, liners, weigh boats, etc.) should be placed in a clearly labeled, sealed bag and disposed of as solid laboratory waste.

    • Unused Compound: Unwanted or expired Apigenin 7-O-(2G-rhamnosyl)gentiobioside should be collected in its original or a suitable, clearly labeled container for disposal via your institution's chemical waste program.[15]

    • Empty Containers: To be considered "RCRA empty," a container holding a non-hazardous chemical must have all contents removed.[16] Deface or remove the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.

References

  • Safety d
  • Safety Data Sheet: Apigenin-7-glucoside.Carl ROTH.
  • Safety Data Sheet: Apigenin. (2020-08-20). Carl ROTH.
  • Apigenin-7-O-(2G-rhamnosyl)gentiobioside - Safety Data Sheet. (2025-10-28). Cayman Chemical.
  • Apigenin-7-O-(2G-rhamnosyl)gentiobioside | Flavone Glycosides.MedchemExpress.com.
  • Safety Data Sheet. (2015-03-25). Fisher Scientific.
  • MATERIAL SAFETY D
  • Disposal of Nonhazardous Labor
  • Personal Protective Equipment Requirements for Laboratories.University of Arizona, Environmental Health and Safety.
  • Lab Safety Rules and Guidelines. (2024-01-23).
  • Disposal Procedures for Non Hazardous Waste.Stephen F.
  • Personal Protective Equipment (PPE)
  • Safe Laboratory Practices & Procedures.National Institutes of Health, Office of Research Services.
  • Non-Hazardous Waste Disposal Guide for Labor
  • Glycosides. Exp.No. 6. [Lab.8] Flavonoid glycosides.AL-MUSTAQBAL UNIVERSITY COLLAGE, Department of Pharmacy.
  • Laboratory Safety Rules.
  • General Laboratory Safety Practices.University of Toronto, Environmental Health & Safety.
  • Management of Waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apigenin 7-O-(2G-rhamnosyl)gentiobioside
Reactant of Route 2
Apigenin 7-O-(2G-rhamnosyl)gentiobioside
© Copyright 2026 BenchChem. All Rights Reserved.